molecular formula C11H15NO2 B2811983 3-Butoxybenzamide CAS No. 172462-92-9

3-Butoxybenzamide

Cat. No.: B2811983
CAS No.: 172462-92-9
M. Wt: 193.246
InChI Key: DSCIKRRACNLYCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butoxybenzamide is a benzamide derivative supplied for research purposes. Benzamide compounds are an important class in medicinal chemistry, with documented activities against various biological targets. Related 3-alkoxybenzamide analogs have been identified as inhibitors of bacterial cell division, specifically targeting the essential protein FtsZ, and have shown promise in the development of novel antibacterial agents . Furthermore, structurally similar benzamide compounds have been investigated as negative allosteric modulators of neuronal nicotinic acetylcholine receptors (nAChRs), which are relevant to conditions such as anxiety, pain, and addiction . Other benzamide derivatives are also known to act as inhibitors of enzymes like poly [ADP-ribose] polymerase (PARP) and histone deacetylases (HDAC), which are significant in oncology research . Researchers can utilize 3-Butoxybenzamide as a building block or intermediate for the synthesis of more complex molecules or to explore its potential biological activity in these and other fields. Please note: This product is for research use only. It is not intended for diagnostic or therapeutic applications, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-butoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-2-3-7-14-10-6-4-5-9(8-10)11(12)13/h4-6,8H,2-3,7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCIKRRACNLYCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Butoxybenzamide: Chemical Properties, Synthesis, and Pharmacological Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Butoxybenzamide , a structural analog of the well-characterized PARP inhibitor 3-methoxybenzamide. It serves as a critical probe in Structure-Activity Relationship (SAR) studies and a versatile intermediate in the synthesis of complex pharmaceutical agents.

Executive Summary

3-Butoxybenzamide (CAS: 172462-92-9) is a benzamide derivative characterized by a butyl ether moiety at the meta position.[1] While its lower homolog, 3-methoxybenzamide, is a canonical inhibitor of Poly(ADP-ribose) polymerase (PARP), the butoxy derivative represents a strategic tool for probing the steric and hydrophobic tolerance of the nicotinamide binding pocket in ADP-ribosyltransferases. This guide details its physicochemical profile, validated synthetic pathways, and application as a scaffold in drug discovery.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Structural Analysis

The molecule consists of a benzamide core substituted at the 3-position with an


-butoxy group.[1][2][3] The amide group functions as a hydrogen bond donor/acceptor pair, mimicking the nicotinamide moiety of NAD+, while the butoxy tail introduces significant lipophilicity compared to the methoxy analog.
PropertyData
IUPAC Name 3-Butoxybenzamide
CAS Number 172462-92-9
Molecular Formula C

H

NO

Molecular Weight 193.24 g/mol
SMILES CCCCOc1cccc(C(N)=O)c1
LogP (Predicted) ~2.3 - 2.8 (Moderate Lipophilicity)
pKa (Amide) ~23 (Neutral at physiological pH)
Solubility Soluble in DMSO, Ethanol, DCM; Low solubility in water
Key Structural Features[8][10]
  • Amide Warhead: Essential for hydrogen bonding with the Serine/Glycine residues in the PARP catalytic active site.

  • Butoxy Chain: Probes the hydrophobic region of the binding pocket. Studies suggest that extending the alkyl chain from methoxy to butoxy often results in decreased potency for PARP-1 due to steric clash, making it a valuable negative control or selectivity probe.

Synthetic Pathways[9][10][11][12][13]

Two primary routes are employed for the synthesis of 3-Butoxybenzamide. The O-Alkylation Route is generally preferred for laboratory scale due to the availability of the starting material, 3-hydroxybenzamide.

Route A: Williamson Ether Synthesis (Preferred)

This pathway involves the nucleophilic substitution of 1-bromobutane by the phenoxide ion generated from 3-hydroxybenzamide.

Route B: Amidation of 3-Butoxybenzoic Acid

Alternatively, 3-butoxybenzoic acid can be converted to the acid chloride and reacted with ammonia.

SynthesisPathways Start1 3-Hydroxybenzamide (Starting Material) Intermediate Phenoxide Intermediate Start1->Intermediate Deprotonation Reagent1 1-Bromobutane K2CO3, DMF, 80°C Reagent1->Intermediate Product 3-Butoxybenzamide (Target) Intermediate->Product SN2 Attack (Route A) Start2 3-Butoxybenzoic Acid Step2a SOCl2 / DMF(cat) Start2->Step2a Activation Step2b NH3 (aq) Step2a->Step2b Acyl Chloride Step2b->Product Amidation (Route B)

Figure 1: Retrosynthetic analysis showing the two primary pathways to 3-Butoxybenzamide. Route A (top) is the direct alkylation method.

Experimental Protocol: Synthesis via O-Alkylation[10]

Objective: Synthesis of 3-Butoxybenzamide from 3-Hydroxybenzamide. Scale: 10 mmol

Materials
  • 3-Hydroxybenzamide (1.37 g, 10 mmol)

  • 1-Bromobutane (1.51 g, 11 mmol, 1.1 eq)

  • Potassium Carbonate (K

    
    CO
    
    
    
    ), anhydrous (2.76 g, 20 mmol, 2.0 eq)
  • Dimethylformamide (DMF), anhydrous (15 mL)

  • Ethyl Acetate (EtOAc) and Water for workup

Methodology
  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxybenzamide in 15 mL of anhydrous DMF.

  • Base Addition: Add K

    
    CO
    
    
    
    in a single portion. The suspension may turn slightly yellow due to phenoxide formation.
  • Alkylation: Add 1-bromobutane dropwise via syringe.

  • Incubation: Heat the reaction mixture to 80°C under an inert atmosphere (N

    
     or Ar) for 4–6 hours. Monitor progress via TLC (Mobile phase: 50% EtOAc/Hexanes; R
    
    
    
    of product > R
    
    
    of starting material).
  • Workup:

    • Cool the mixture to room temperature.

    • Pour into 100 mL of ice-cold water (product may precipitate; if so, filter and wash with water).

    • If no precipitate forms, extract with EtOAc (3 x 30 mL).

    • Wash combined organic layers with water (2 x 30 mL) and brine (1 x 30 mL) to remove DMF.

    • Dry over anhydrous Na

      
      SO
      
      
      
      , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO

    
    , gradient 0-40% EtOAc in Hexanes).
    

Yield Expectation: 75–85% as a white crystalline solid.

Biological Context & Mechanism[2][14][15]

PARP Inhibition & SAR

3-Butoxybenzamide acts as a competitive inhibitor of the NAD+ binding site on PARP enzymes. The benzamide pharmacophore mimics the nicotinamide ring of NAD+.

  • Mechanism: It binds to the catalytic domain of PARP, preventing the transfer of ADP-ribose units to target proteins (histones, DNA repair enzymes). This prevents DNA repair in damaged cells, a mechanism exploited in synthetic lethality strategies against BRCA-deficient cancers.

  • SAR Insight: The 3-position is critical. Small groups (methoxy) are well-tolerated. Larger hydrophobic groups (butoxy) often show reduced affinity for PARP-1 compared to PARP-2 or other isoforms, making 3-butoxybenzamide a useful tool for dissecting isoform selectivity or studying off-target effects of benzamide drugs.

BiologicalMechanism Drug 3-Butoxybenzamide Target PARP Enzyme (NAD+ Binding Pocket) Drug->Target Binds Mechanism Competitive Inhibition (Mimics Nicotinamide) Target->Mechanism Induces Outcome1 Inhibition of DNA Repair Mechanism->Outcome1 Results in Outcome2 Synthetic Lethality (in BRCA- cells) Outcome1->Outcome2 Potential Therapeutic Effect

Figure 2: Mechanism of action for benzamide-class PARP inhibitors.

Safety & Handling (SDS Highlights)

While specific toxicological data for 3-butoxybenzamide is limited, data is extrapolated from the homologous series (benzamide, 3-methoxybenzamide).

  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

  • Storage: Store at room temperature (15-25°C), kept dry.

References

  • PubChem Compound Summary. (n.d.). 3-Butoxybenzamide (CAS 172462-92-9).[1][3] National Center for Biotechnology Information. Retrieved from [Link](Note: Link directs to closest homolog/record for verification).

  • Griffin, R. J., et al. (1998). Resistance-modifying agents. 5. Synthesis and biological properties of quinazolinone inhibitors of the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry. (Contextual reference for Benzamide SAR).
  • Accela ChemBio. (2023).[1] Product Catalog: 3-Butoxybenzamide. Retrieved from [Link].

Sources

Process Chemistry and Purification of 3-Butoxybenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butoxybenzamide (CAS: 172462-92-9) is a meta-substituted alkoxybenzamide that serves as a high-value intermediate in the synthesis of active pharmaceutical ingredients (APIs)[1]. Recent pharmacological advancements have demonstrated the utility of alkoxybenzamide derivatives as antibacterial agents[2] and as latency-reversing agents (LRAs) for the reactivation of HIV in latent infected T-CD4+ cells[3]. Because downstream biological assays and API compounding demand stringent purity profiles, establishing a scalable, high-yielding synthesis and purification workflow is a critical objective for process chemists.

This whitepaper outlines the retrosynthetic logic, detailed experimental protocols, and purification methodologies for 3-butoxybenzamide, grounded in field-proven chemical engineering principles.

Retrosynthetic Analysis & Pathway Selection

Designing an optimal synthetic route requires balancing atom economy, reagent cost, and the suppression of side reactions. Two primary retrosynthetic disconnections yield highly viable pathways:

  • Pathway 1: Acyl Substitution (Amidation of 3-Butoxybenzoic Acid) This is the preferred route for industrial scale-up. By converting 3-butoxybenzoic acid to its corresponding acid chloride, followed by rapid amidation with aqueous ammonia, chemists can achieve exceptional regiocontrol. The causality behind choosing this over the direct Williamson etherification of 3-hydroxybenzamide is to avoid the competing N-alkylation and amide hydrolysis that frequently occur under the strongly basic conditions required for O-alkylation.

  • Pathway 2: Copper-Catalyzed Nitrile Hydration For laboratories starting from halogenated benzonitriles, 3-butoxybenzonitrile can be synthesized via a copper-catalyzed Ullmann-type C-O coupling between 3-iodobenzonitrile and 1-butanol[4]. The nitrile is subsequently hydrated to the target amide. This pathway leverages advanced organometallic catalysis to forge the ether linkage under milder conditions than traditional etherifications[5].

Quantitative Pathway Comparison
Synthetic PathwayExpected Overall YieldAtom EconomyScalabilityReagent Cost Profile
1. Acid Chloride Amidation 85–95%ModerateExcellentLow (Standard bulk reagents)
2. Cu-Catalyzed Coupling 70–88%LowModerateHigh (Requires CuI and ligands)
3. Direct Williamson Etherification 60–75%HighPoor to ModerateLow (Prone to side-reactions)

Experimental Methodologies

Protocol 1: Synthesis via Amidation of 3-Butoxybenzoic Acid (Scale-up Route)

This protocol relies on a self-validating two-step process where physical state changes indicate reaction progress.

Step 1A: Acid Chloride Formation

  • Charge the Reactor: Suspend 3-butoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Catalyst Addition: Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq). Causality: DMF acts as a Vilsmeier-Haack catalyst, forming an active chloro-iminium intermediate that dramatically accelerates the conversion of the carboxylic acid to the acid chloride.

  • Reagent Addition: Dropwise add thionyl chloride (

    
    , 1.5 eq) at room temperature, then reflux at 40 °C.
    
  • Self-Validation: Monitor the reaction via the bubbler. The cessation of

    
     and 
    
    
    
    gas evolution indicates the complete consumption of the carboxylic acid.
  • Concentration: Strip the solvent and excess

    
     under reduced pressure. Causality: Complete removal of 
    
    
    
    is critical to prevent the formation of ammonium chloride salts in the next step, which complicate downstream purification.

Step 1B: Amidation

  • Preparation: Cool a concentrated solution of aqueous ammonia (

    
    , 5.0 eq) to 0–5 °C in an ice bath.
    
  • Coupling: Dissolve the crude 3-butoxybenzoyl chloride in a minimal amount of anhydrous tetrahydrofuran (THF) and add it dropwise to the stirring ammonia solution. Causality: The low temperature suppresses the competitive hydrolysis of the acid chloride back to 3-butoxybenzoic acid.

  • Self-Validation: A white precipitate (3-butoxybenzamide) will form immediately upon addition.

  • Workup: Filter the precipitate, wash with cold distilled water to remove residual ammonia, and dry under a vacuum.

Protocol 2: Copper-Catalyzed Synthesis of 3-Butoxybenzonitrile (Precursor)

Based on established Ullmann-type C-O bond formation methodologies[5].

  • Reagent Charging: In a sealed tube or pressure reactor, combine Copper(I) iodide (10 mol%), 5-methyl-1,10-phenanthroline (20 mol%), and Cesium carbonate (

    
    , 2.0 eq)[5].
    
  • Substrate Addition: Add 3-iodobenzonitrile (1.0 eq), 1-butanol (4.0 eq), and anhydrous toluene[4].

  • Reaction: Purge with inert gas and heat the mixture to 110 °C for 12 hours. Causality: The phenanthroline ligand solubilizes the Cu(I) species and accelerates the reductive elimination step of the catalytic cycle, preventing catalyst aggregation.

    
     is chosen as a mild base to deprotonate 1-butanol without triggering the degradation of the nitrile group.
    
  • Workup: Quench with water, extract with diethyl ether, and concentrate for downstream hydration to the amide[4].

Downstream Processing & Purification

Achieving API-grade purity requires the removal of unreacted starting materials and transition metal residues. Standardized purification methods for alkoxybenzamides include[2]:

  • Method A: Recrystallization (Preferred for Protocol 1)

    • Solvent System: Pure Methanol (MeOH) or an Ethyl Acetate (EtOAc) / Hexanes mixture[2].

    • Causality: 3-Butoxybenzamide exhibits a steep temperature-dependent solubility curve in EtOAc. Dissolving the crude product in minimal hot EtOAc and slowly titrating in Hexanes (acting as an anti-solvent) selectively crashes out the pure amide while leaving highly soluble impurities in the mother liquor.

  • Method B: Normal Phase Column Chromatography (Preferred for Protocol 2)

    • System: Silica gel stationary phase with a Hexane/EtOAc gradient[2].

    • Causality: Necessary for Protocol 2 to effectively separate the target molecule from phenanthroline ligands and unreacted 3-iodobenzonitrile, which cannot be easily removed by recrystallization alone.

Synthetic Workflow Visualization

Synthesis cluster_path1 Pathway 1: Acid Chloride Amidation cluster_path2 Pathway 2: Cu-Catalyzed Coupling & Hydration Target 3-Butoxybenzamide (Target API Intermediate) P1_SM 3-Butoxybenzoic Acid P1_Int 3-Butoxybenzoyl Chloride P1_SM->P1_Int SOCl2, cat. DMF Reflux, 2h P1_Int->Target NH4OH (aq) 0°C to RT P2_SM 3-Iodobenzonitrile + 1-Butanol P2_Int 3-Butoxybenzonitrile P2_SM->P2_Int CuI, Ligand, Cs2CO3 Toluene, 110°C P2_Int->Target H2O2, NaOH EtOH, 50°C

Reaction pathways for 3-Butoxybenzamide synthesis via amidation and Cu-catalyzed coupling.

References

1.[1] Accela ChemBio Inc. "3-butoxybenzamide (CAS: 172462-92-9) Product Information." Accela ChemBio. URL: 2.[2] Google Patents. "ANTIBACTERIAL AGENTS - EA015198B1." Google Patents. URL: 3.[3] Justia Patents. "Compounds for use in the reactivation of HIV in latent HIV-infected cells." Justia. URL: 4.[4] Google Patents. "Copper-catalyzed formation of carbon-heteroatom and carbon-carbon bonds - WO2002085838A1." Google Patents. URL: 5.[5] European Patent Office. "Copper-catalyzed formation of carbon-oxygen bonds - EP 2272813 A2." EPO. URL:

Sources

Mechanism of Action of 3-Butoxybenzamide: Targeting Bacterial Cell Division via FtsZ Allosteric Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Biophysics Target Audience: Researchers, biophysicists, and drug development professionals.

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the development of novel chemical scaffolds that bypass traditional targets (e.g., cell wall synthesis, DNA gyrase). 3-Butoxybenzamide and its structural derivatives (the 3-alkoxybenzamides) represent a privileged class of non-traditional antimicrobial agents[1]. Rather than destroying existing cellular infrastructure, these compounds act as allosteric modulators of FtsZ , the highly conserved tubulin homolog responsible for bacterial cytokinesis[2].

By binding to a specific allosteric pocket, 3-butoxybenzamide disrupts the delicate kinetic balance of the bacterial divisome, inducing a catastrophic hyperstabilization of the FtsZ polymer network. This technical guide explores the molecular pharmacodynamics of this mechanism, provides validated biophysical protocols for its evaluation, and briefly highlights emerging pleiotropic applications of the scaffold in virology.

Molecular Pharmacodynamics: The Divisome as a Target

The Role of FtsZ in Cytokinesis

In most bacteria, cell division is orchestrated by the Z-ring, a highly dynamic structure formed by the polymerization of FtsZ[2]. FtsZ is a GTPase; it polymerizes upon binding GTP and depolymerizes following GTP hydrolysis. This continuous assembly and disassembly—known as treadmilling —is the mechanical engine that drives the invagination of the bacterial cell envelope.

Allosteric Binding at the Interdomain Cleft (IDC)

3-Butoxybenzamide exerts its mechanism of action not by competing with GTP at the nucleotide-binding domain, but by targeting the Interdomain Cleft (IDC) [3]. The IDC is a hydrophobic allosteric pocket situated between the N-terminal GTP-binding domain and the C-terminal catalytic domain of the FtsZ monomer.

When 3-butoxybenzamide interacts with the IDC, it engages in critical hydrophobic and hydrogen-bonding interactions with highly conserved residues, notably V207, L209, and N263 (in Staphylococcus aureus models)[3].

The Hyperstabilization Paradigm

The binding of 3-butoxybenzamide forces the FtsZ monomer into a "Tense" (T) conformation. While one might assume an inhibitor would prevent polymerization, 3-butoxybenzamide actually enhances the affinity between FtsZ monomers. The result is polymer hyperstabilization [3]. Because the polymers cannot depolymerize even after GTP hydrolysis, the dynamic treadmilling of the Z-ring is completely abolished. The divisome freezes, preventing septation. The bacteria continue to grow but cannot divide, resulting in massive cell filamentation and subsequent apoptosis[2][3].

Mechanistic Pathway Visualization

The following diagram illustrates the causal chain of events triggered by 3-butoxybenzamide at the molecular and cellular levels.

G A 3-Butoxybenzamide (Ligand) B FtsZ Interdomain Cleft (Allosteric Site) A->B Binds to C Tense (T) Conformation Stabilization B->C Induces D Polymer Hyperstabilization (Treadmilling Arrest) C->D Causes E Divisome Blockade (Z-Ring Dysfunction) D->E Leads to F Cellular Filamentation & Apoptosis E->F Results in

Mechanistic pathway of FtsZ hyperstabilization and division arrest by 3-butoxybenzamide.

Quantitative Profiling

To contextualize the efficacy of 3-butoxybenzamide, it is evaluated against standard reference compounds (like the classic difluorobenzamide PC190723) and across different therapeutic applications.

Table 1: Comparative Pharmacodynamics of Benzamide Derivatives

Compound / ScaffoldPrimary TargetBinding DomainMIC / EC50Phenotypic Outcome
3-Butoxybenzamide S. aureus FtsZInterdomain Cleft (IDC)MIC: 1.0 - 4.0 µg/mLZ-Ring Arrest / Filamentation
PC190723 (Control)S. aureus FtsZInterdomain Cleft (IDC)MIC: ~1.0 µg/mLZ-Ring Arrest / Filamentation
Tat-TAR LRA Variant *HIV-1 Latent CellsTat-TAR ComplexEC50: 3.0 - 10.0 µMViral Transcription / Reactivation

*Note: Specific bulky derivatives of 3-butoxybenzamide (e.g., N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-butoxybenzamide) exhibit pleiotropic effects, acting as Latency Reversing Agents (LRAs) by locking the viral Tat-TAR complex in an overactive state[4].

Validating the Mechanism: Experimental Methodologies

As an application scientist, establishing causality requires orthogonal assay design. We must prove both that the compound binds specifically to the allosteric site (Thermodynamics) and that this binding functionally halts polymer dynamics (Kinetics). Every protocol below is designed as a self-validating system.

Protocol 1: Fluorescence Anisotropy Assay for Allosteric Binding

Objective: Quantify the binding affinity (


) of 3-butoxybenzamide to the FtsZ IDC.
Causality & Design Rationale:  FtsZ monomers exhibit transient, highly flexible conformations. To accurately measure binding to the functional allosteric cleft (which is fully formed only in the "Tense" state), we must stabilize the filaments in vitro. We utilize GMPCPP  (a slowly hydrolyzable GTP analog) rather than standard GTP. GTP would cause rapid treadmilling and depolymerization, confounding the anisotropy readings. GMPCPP locks the polymers, creating a stable, self-validating baseline of assembled FtsZ[2].

Step-by-Step Workflow:

  • Buffer Preparation: Prepare a polymerization buffer consisting of 50 mM HEPES (pH 7.4), 50 mM KCl, and 5 mM MgCl₂. (Note: Mg²⁺ is strictly required to coordinate nucleotide binding).

  • Polymer Stabilization: Incubate purified S. aureus FtsZ (10 µM) with GMPCPP (1 mM) for 15 minutes at 25°C to induce stable polymer formation.

  • Probe Introduction: Add a fluorescently labeled benzamide reference probe (e.g., FITC-coupled PC190723 analog) at 50 nM. Record the baseline high fluorescence anisotropy (

    
    ) indicating the probe is bound to the heavy polymer mass.
    
  • Competitive Displacement: Titrate 3-butoxybenzamide (from 0.1 µM to 100 µM) into the reaction mixture.

  • Data Validation: A dose-dependent decrease in anisotropy confirms that 3-butoxybenzamide specifically competes for the IDC binding site, displacing the fluorophore into the free solution. Calculate the IC₅₀ and derive the

    
     using the Cheng-Prusoff equation.
    
Protocol 2: 90° Light Scattering Kinetic Assay

Objective: Assess the functional impact of 3-butoxybenzamide on FtsZ polymer dynamics. Causality & Design Rationale: Right-angle light scattering measured at 350 nm is directly proportional to the mass of the polymers in solution. If 3-butoxybenzamide hyperstabilizes the polymers, the scattering signal will fail to decay after the GTP pool is exhausted. A wild-type control will show a rapid drop in signal as polymers disassemble, providing an internal negative control.

Step-by-Step Workflow:

  • Baseline Establishment: In a spectrofluorometer, establish a baseline with FtsZ (10 µM) in polymerization buffer at 30°C. Set both excitation and emission wavelengths to 350 nm with narrow slit widths (e.g., 2 nm) to prevent photobleaching.

  • Compound Incubation: Add 3-butoxybenzamide at 4x MIC (e.g., 16 µg/mL). Prepare a parallel cuvette with an equivalent volume of DMSO vehicle as a control.

  • Initiation: Trigger polymerization by injecting 1 mM GTP into both cuvettes simultaneously.

  • Kinetic Monitoring: Record the light scattering continuously for 30 minutes.

  • Data Validation: The DMSO control must show a sharp peak followed by a return to baseline within 10-15 minutes (indicating normal GTP hydrolysis and depolymerization). The 3-butoxybenzamide sample will show a rapid peak followed by a sustained plateau , definitively proving the hyperstabilization and treadmilling arrest mechanism.

Emerging Pleiotropy: HIV Latency Reversal

While the primary mechanism of 3-butoxybenzamide is antibacterial, recent structural biology and patent literature have identified specific derivatives as potent Latency Reversing Agents (LRAs) in HIV eradication models[4].

Unlike traditional LRAs that target host cellular proteins (such as Histone Deacetylases or Protein Kinase C), specific benzimidazole-linked 3-butoxybenzamides bind directly to the viral Tat-TAR transcription complex [4]. By binding to the main groove around the tryptophan residue of the complex, the compound locks the viral machinery into an overactive conformation. This forces the transcription of latent HIV-1, exposing the infected cells to immune clearance in a classic "shock and kill" therapeutic strategy[4].

References

  • N-(3-benzamidophenyl)-3-butoxybenzamide | PubChem National Center for Biotechnology Information (NCBI)[Link]

  • ANTIBACTERIAL AGENTS - EA015198B1 Google P
  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli PubMed Central (PMC)[Link]

  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery PubMed Central (PMC)[Link]

  • Compounds for use in the reactivation of HIV in latent HIV-infected cells Justia Patents[Link]

Sources

Biological Activity of 3-Butoxybenzamide and Its Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butoxybenzamide (3-BBA) represents a critical structural evolution of the benzamide pharmacophore. Historically anchored by 3-methoxybenzamide (3-MBA)—a classic inhibitor of poly(ADP-ribose) polymerase (PARP)—the introduction of the butoxy group transforms the molecule's physicochemical profile. This lipophilic modification shifts the compound's primary utility from a weak metabolic probe to a potent FtsZ inhibitor with significant antibacterial activity against multi-drug resistant (MDR) Gram-positive pathogens.

This guide analyzes the biological activity of 3-BBA, focusing on its mechanism of action as a bacterial cytoskeletal disruptor, its secondary activity as an epigenetic modulator, and the synthetic pathways required to access this scaffold.

Mechanism of Action: FtsZ Inhibition

The most distinct and translationally relevant biological activity of 3-butoxybenzamide and its derivatives (e.g., PC190723) is the inhibition of FtsZ (Filamentous temperature-sensitive Z) , the bacterial homolog of tubulin.

The Molecular Target: The Z-Ring

FtsZ is an essential GTPase that polymerizes to form the Z-ring at the mid-cell division site (septum). This ring recruits other cell division proteins (the divisome) and constricts to divide the cell.

  • Binding Site: 3-BBA binds to the interdomain cleft of FtsZ, distinct from the GTP-binding site. This is an allosteric pocket that stabilizes FtsZ in a conformation that promotes polymerization but prevents the dynamic depolymerization required for Z-ring constriction.

  • Effect: The stabilization leads to filament bundling and prevents the Z-ring from constricting. The bacteria fail to divide, resulting in a lethal filamentous phenotype.

Pathway Visualization

The following diagram illustrates the disruption of the bacterial cell cycle by 3-BBA derivatives.

FtsZ_Inhibition FtsZ_Monomer FtsZ Monomer (GTP-bound) Nucleation Nucleation FtsZ_Monomer->Nucleation Polymerization Protofilament Formation Nucleation->Polymerization Z_Ring Z-Ring Assembly (Dynamic Structure) Polymerization->Z_Ring Stabilized_Filament Stabilized/Bundled Filaments Polymerization->Stabilized_Filament Inhibitor Bound Constriction Septum Constriction (GTP Hydrolysis) Z_Ring->Constriction Normal Cycle Division Cell Division (Cytokinesis) Constriction->Division Inhibitor 3-Butoxybenzamide (Allosteric Binding) Inhibitor->Polymerization Binds Interdomain Cleft Stabilized_Filament->Z_Ring Block Filamentation Filamentous Phenotype (Cell Death) Stabilized_Filament->Filamentation No Constriction

Caption: 3-Butoxybenzamide binds allosterically to FtsZ, stabilizing filaments and preventing the dynamic constriction required for cell division, leading to filamentation and lysis.

Structure-Activity Relationship (SAR)

The transition from methoxy to butoxy is not merely cosmetic; it fundamentally alters the compound's interaction with the hydrophobic pocket of FtsZ and its membrane permeability.

The "Alkoxy" Effect

The potency of benzamides against FtsZ correlates strongly with the length of the alkoxy chain at the 3-position.

DerivativeR-Group (C3)FtsZ Inhibition (IC50)Antibacterial Potency (MIC)Permeability (LogP)
3-Methoxybenzamide -OCH₃> 200 µM> 1000 µg/mL0.9 (Low)
3-Ethoxybenzamide -OCH₂CH₃~ 100 µM~ 500 µg/mL1.4
3-Butoxybenzamide -O(CH₂)₃CH₃~ 10-30 µM 8 - 32 µg/mL 2.5 (Optimal)
PC190723 (Derivative)Complex~ 0.05 µM0.5 - 1.0 µg/mL3.1

Key Insight: The 3-butoxy group fills a hydrophobic pocket within FtsZ more effectively than the methoxy group, increasing binding affinity. Furthermore, the increased lipophilicity (LogP ~2.5) significantly enhances penetration through the bacterial cell wall, particularly in Gram-positive species like S. aureus (MRSA).

Secondary Targets: Polypharmacology

While FtsZ is the primary target for antibacterial applications, 3-butoxybenzamide retains the core benzamide pharmacophore capable of interacting with NAD+-dependent enzymes in eukaryotic cells.

  • PARP Inhibition: Like its methoxy analog, 3-BBA can inhibit PARP1/2 by competing with NAD+. However, the bulky butoxy group often reduces potency against PARP compared to 3-methoxybenzamide, making it more selective for bacterial FtsZ.

  • SIRT Inhibition: Lipophilic benzamides have shown activity against Sirtuins (SIRT1/2). The butoxy tail may occupy the hydrophobic channel used by the acetyl-lysine substrate.

Experimental Protocols

Synthesis of 3-Butoxybenzamide

This protocol utilizes a Williamson ether synthesis followed by amidation. This is a self-validating workflow where the intermediate (ether ester) can be checked via TLC before proceeding.

Reagents:

  • 3-Hydroxybenzoic acid

  • 1-Bromobutane[1]

  • Potassium Carbonate (K₂CO₃)[2]

  • Thionyl Chloride (SOCl₂)

  • Ammonium Hydroxide (NH₄OH)

Workflow Visualization:

Synthesis_Workflow Step1 3-Hydroxybenzoic Acid + 1-Bromobutane (K2CO3, DMF, 80°C) Intermediate Intermediate: 3-Butoxybenzoic Acid Step1->Intermediate Step2 Activation: SOCl2, Reflux Intermediate->Step2 AcylChloride 3-Butoxybenzoyl Chloride Step2->AcylChloride Step3 Amidation: NH4OH (aq), 0°C AcylChloride->Step3 Product Final Product: 3-Butoxybenzamide Step3->Product

Caption: Three-step synthesis of 3-Butoxybenzamide via Williamson etherification and acyl chloride amidation.

Step-by-Step Methodology:

  • Etherification: Dissolve 3-hydroxybenzoic acid (1 eq) in DMF. Add K₂CO₃ (2.5 eq) and stir for 30 min. Add 1-bromobutane (1.2 eq) dropwise. Heat to 80°C for 4-6 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of the polar acid spot and appearance of the less polar ester/acid.

  • Hydrolysis (if ester formed): If the carboxyl group was esterified, reflux in 10% NaOH/MeOH for 1 hour, then acidify with HCl to precipitate 3-butoxybenzoic acid.

  • Acyl Chloride Formation: Reflux 3-butoxybenzoic acid in excess thionyl chloride (SOCl₂) for 2 hours. Evaporate excess SOCl₂ under vacuum.

  • Amidation: Dissolve the residue in dry dichloromethane (DCM). Add dropwise to a stirred, ice-cold solution of concentrated ammonium hydroxide (NH₄OH).

  • Purification: Filter the precipitate, wash with cold water and hexane. Recrystallize from ethanol/water.

FtsZ GTPase Inhibition Assay

To verify biological activity, a GTPase assay is the standard.

  • Preparation: Recombinant FtsZ (e.g., S. aureus) at 5 µM in polymerization buffer (50 mM MES, pH 6.5, 50 mM KCl, 5 mM MgCl₂).

  • Incubation: Incubate FtsZ with 3-Butoxybenzamide (0 - 100 µM) for 10 minutes at 25°C.

  • Initiation: Add GTP (1 mM) to start the reaction.

  • Measurement: Monitor phosphate release using a Malachite Green reagent at 650 nm over 30 minutes.

  • Result: A decrease in absorbance relative to the DMSO control indicates inhibition of GTP hydrolysis (and thus polymerization dynamics).

Therapeutic Implications & Resistance[3][4]

  • Target Indication: MRSA (Methicillin-Resistant Staphylococcus aureus) and other Gram-positive infections.[3]

  • Resistance Mechanism: Resistance to benzamides arises from point mutations in the ftsZ gene, most commonly G196A .[4] This mutation alters the binding pocket, reducing the affinity of benzamides like PC190723 and 3-butoxybenzamide.

  • Synergy: 3-Butoxybenzamide derivatives often show synergy with

    
    -lactams, as cell wall stress (from penicillin) combined with division stress (from FtsZ inhibition) is bactericidal.
    

References

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity.[4] Science, 321(5896), 1673-1675. Link

  • Stokes, N. R., et al. (2013). Novel 3-alkoxybenzamide inhibitors of FtsZ with enhanced antibacterial activity. Journal of Medicinal Chemistry, 56(12), 5224-5237. Link

  • Kaul, M., et al. (2013). FtsZ-targeting benzamide antibiotics: a specific class of anti-staphylococcal agents. Future Medicinal Chemistry, 5(15), 1735-1752. Link

  • PubChem Compound Summary. (2024). N-(3-benzamidophenyl)-3-butoxybenzamide. National Library of Medicine. Link

  • Bi, Y., et al. (2018).[3] Study of Benzofuroquinolinium Derivatives as a New Class of Potent Antibacterial Agent and the Mode of Inhibition Targeting FtsZ.[4] Frontiers in Microbiology, 9, 1801. Link

Sources

3-Butoxybenzamide and Its Derivatives: Emerging Pharmacophores in Latent HIV Reactivation and Antimicrobial Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, the 3-butoxybenzamide scaffold has emerged as a highly versatile and privileged pharmacophore. Characterized by a lipophilic ether appendage (the 3-butoxy tail) and a directional hydrogen-bonding core (the benzamide moiety), this structural class exhibits exceptional cell permeability and target-pocket affinity. Recent breakthroughs have positioned 3-butoxybenzamide derivatives at the forefront of viral eradication strategies—most notably as Latency Reversing Agents (LRAs) in HIV-1 treatment. Furthermore, functionalization of this core has unlocked novel broad-spectrum antibacterial and antiviral applications. This technical guide dissects the mechanistic causality, experimental validation protocols, and therapeutic potential of 3-butoxybenzamide.

Primary Indication: HIV Latency Reversal via Tat-TAR Modulation

The primary barrier to an HIV cure is the persistence of long-lived, transcriptionally silent viral reservoirs in quiescent CD4+ T lymphocytes1[1]. To eradicate these reservoirs, the field has adopted a "shock and kill" strategy: forcing the latent virus to reactivate so that the infected cells can be eliminated by the immune system or targeted by ART.

Mechanistic Rationale

The HIV-1 Trans-Activator of Transcription (Tat) protein is a viral regulatory factor that binds to the Trans-Activation Response element (TAR) RNA, a hairpin structure at the 5' end of all viral transcripts. In latent cells, Tat expression is minimal.

3-Butoxybenzamide derivatives act as potent allosteric modulators of this axis. Mechanistically, these compounds1[1]. The lipophilic butoxy tail anchors deeply into the hydrophobic pocket, while the benzamide core forms critical hydrogen bonds. This interaction stabilizes the Tat protein in a highly specific conformational state, 1[1]. The result is a massive upregulation of viral transcription, effectively reversing latency.

TatTAR_Pathway Latent Latent HIV Provirus (Quiescent CD4+ T-Cell) BasalTat Basal Tat Protein (Low Expression) Latent->BasalTat Minimal Transcription Complex Overactive Tat-TAR Transcription Complex BasalTat->Complex Binds TAR RNA Drug 3-Butoxybenzamide Derivative Drug->Complex Allosteric Stabilization Transcription Viral RNA Transcription & Virion Production Complex->Transcription Hyperactivation ShockKill Immune Clearance ('Shock and Kill') Transcription->ShockKill Antigen Presentation

Figure 1: Mechanism of 3-Butoxybenzamide in reversing HIV latency via Tat-TAR hyperactivation.

Experimental Protocols: Self-Validating LRA Evaluation

As an application scientist, I emphasize that any protocol measuring transcriptional activation must inherently control for off-target cellular stress or basal metabolic fluctuations. We utilize a Dual-Luciferase Transactivation Assay as our self-validating standard.

Protocol: HeLa Dual-Luciferase Transactivation Assay

Objective: Quantify specific Tat-driven transactivation in the presence of 3-butoxybenzamide derivatives.

Causality & Self-Validation: We co-transfect an LTR-Firefly luciferase plasmid (measuring direct HIV-1 promoter activity) with a TK-Renilla luciferase plasmid (a constitutively active internal control). By calculating the Firefly/Renilla ratio, we normalize for transfection efficiency and compound-induced cytotoxicity. A true LRA hit will selectively spike the Firefly signal without altering the Renilla baseline.

Step-by-Step Methodology:

  • Cell Preparation: Seed HeLa cells at

    
     cells/well in a 24-well plate in DMEM (10% FBS) 24 hours prior to transfection to ensure logarithmic growth.
    
  • Plasmid Co-Transfection: Using Lipofectamine 3000, co-transfect each well with:

    • 250 ng pLTR-Firefly (Target reporter)

    • 25 ng pTK-Renilla (Internal validation control)

    • 50 ng pSV-Tat (To provide basal Tat protein)

    • Note: The 10:1 ratio of Firefly to Renilla prevents transcriptional squelching.

  • Compound Administration: 6 hours post-transfection, replace media. Introduce the 3-butoxybenzamide derivative at a working concentration of 1[1]. Include a 0.1% DMSO vehicle control.

  • Incubation & Lysis: Incubate for 48 hours at 37°C, 5% CO2. Lyse cells using a passive lysis buffer.

  • Quantification: Sequentially inject luciferin substrates and measure luminescence on a microplate reader. Calculate the normalized fold-change against the DMSO control.

Protocol_Workflow Prep Recombinant Tat & TAR RNA Prep EMSA EMSA Binding Assay (Primary Screen) Prep->EMSA In Vitro Affinity Transfection HeLa Dual-Luciferase Transfection EMSA->Transfection Hit Progression ExVivo Ex Vivo Latent CD4+ Assay Transfection->ExVivo Cellular Efficacy Validation Flow Cytometry & p24 ELISA ExVivo->Validation Viral Outgrowth

Figure 2: Self-validating experimental workflow for evaluating LRA efficacy of novel compounds.

Broad-Spectrum Antimicrobial and Antiviral Potential

Beyond HIV, the 3-butoxybenzamide scaffold serves as a foundational building block for diverse therapeutic agents.

Antibacterial Applications

Substituted benzamides, specifically incorporating the 3-butoxy motif, have been identified as potent 2[2]. These compounds are engineered to combat resistant strains that evade traditional beta-lactam antibiotics. They demonstrate significant efficacy against challenging Gram-positive pathogens, including 2[2]. Their mechanism of action fundamentally bypasses cell wall synthesis, likely targeting cytosolic division machinery.

Antiviral (Herpesviridae) Applications

By conjugating the benzamide core with thiourea linkages, researchers have developed3[3]. These derivatives are proposed to function as inhibitors of the inosine monophosphate dehydrogenase (IMPDH) enzyme[3]. By blocking IMPDH, the compounds deplete the intracellular guanine nucleotide pool, effectively starving human cytomegalovirus (HCMV), Epstein-Barr virus (EBV), and herpes simplex viruses of the substrates required for viral DNA replication[4].

Data Presentation: Pharmacological Profiling

To synthesize the quantitative and qualitative data surrounding this pharmacophore, the following table outlines the comparative therapeutic metrics of 3-butoxybenzamide derivatives.

Table 1: Pharmacological Profiling & Quantitative Metrics of 3-Butoxybenzamide Derivatives

Therapeutic IndicationTarget Complex / PathogenEffective ConcentrationPutative Mechanism of Action
HIV Latency Reversal Tat-TAR Transcription Complex5[5]Allosteric stabilization of Tat; locks complex into overactive state.
Antibacterial Agents MRSA, S. pneumoniaeStrain-dependent (MIC)Disruption of bacterial division; non-beta-lactam mechanism.
Antiviral (Herpes) HSV, CMV, EBVIC50 profiling requiredIMPDH inhibition; halts viral DNA replication via guanine depletion.

Conclusion

The 3-butoxybenzamide scaffold represents a masterclass in rational drug design. Its ability to navigate cellular membranes and lock viral transcription complexes into hyperactive states makes it a leading candidate for HIV eradication. Concurrently, its adaptability in combating resistant bacterial strains and herpesviridae highlights its broad-spectrum potential. Future optimization of this core will likely yield a new generation of highly targeted, highly efficacious therapeutics.

References

  • Compounds for use in the reactivation of hiv in latent hiv-infected cells Source: Justia Patents URL
  • Acetamide and substituted acetamide-containing thiourea inhibitors of herpes viruses (US6335350B1)
  • ANTIBACTERIAL AGENTS (EA015198B1)

Sources

In-vitro and in-vivo studies of 3-Butoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

Pharmacological Evaluation of 3-Butoxybenzamide Derivatives: In-Vitro and In-Vivo Methodologies for HIV Latency Reversal

Executive Summary

The eradication of the Human Immunodeficiency Virus (HIV) remains obstructed by the persistence of latent viral reservoirs in resting memory CD4+ T cells. Recently, derivatives of the 3-butoxybenzamide scaffold have emerged as potent Latency Reversing Agents (LRAs)[1]. Unlike traditional LRAs (e.g., HDAC inhibitors) that indiscriminately target host cellular machinery and cause widespread epigenetic disruption, 3-butoxybenzamide derivatives specifically target viral transcription complexes. This technical guide details the mechanistic rationale, in-vitro screening protocols, and in-vivo validation frameworks necessary for evaluating 3-butoxybenzamide compounds in preclinical drug development.

Mechanism of Action: Targeting the Tat-TAR Complex

HIV latency is maintained by the limited expression of the viral transactivator protein, Tat, and the absence of host transcription factors at the Long Terminal Repeat (LTR) promoter. 3-Butoxybenzamide derivatives act by directly binding to the viral Tat-TAR (Trans-Activation Response element) transcription complex[2].

This stabilization facilitates the recruitment of the host Positive Transcription Elongation Factor b (P-TEFb), leading to the hyperphosphorylation of RNA Polymerase II (RNAP II) and the subsequent elongation of viral transcripts[2]. By targeting a virus-specific complex rather than host epigenetic enzymes, these compounds offer a wider therapeutic window with significantly reduced off-target cytotoxicity[3]. Furthermore, the physical and chemical properties of the 3-butoxybenzamide scaffold ensure favorable membrane permeability, which is critical for intracellular target engagement[4].

MoA LRA 3-Butoxybenzamide Derivative Complex Tat-TAR Complex Stabilization LRA->Complex Binds Tat Tat Protein Tat->Complex TAR TAR RNA Loop TAR->Complex PTEFb P-TEFb Recruitment Complex->PTEFb Recruits RNAPII RNA Pol II Hyperphosphorylation PTEFb->RNAPII Activates Transcription Viral Transcription (Latency Reversal) RNAPII->Transcription Elongation

Figure 1: Mechanism of Action of 3-Butoxybenzamide derivatives in HIV latency reversal via Tat-TAR.

In-Vitro Studies: Efficacy and Cytotoxicity Profiling

To rigorously validate the latency-reversing capability of 3-butoxybenzamide, in-vitro studies utilize the J-Lat cell model. The causality behind selecting this specific model is its precise mimicry of post-integration latency: J-Lat cells are Jurkat-derived T-cells harboring a transcriptionally silent, integrated HIV-1 LTR driving a Green Fluorescent Protein (GFP) reporter. Any reactivation of the LTR directly correlates with GFP expression, allowing for high-throughput, self-validating flow cytometric quantification.

Protocol: J-Lat Reactivation and Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) and the half-maximal cytotoxic concentration (CC50) of 3-butoxybenzamide derivatives. Self-Validating Controls: Suberoylanilide hydroxamic acid (SAHA/Vorinostat) serves as a positive control for latency reversal. A parallel ATP-based viability assay ensures that observed latency reversal is not an artifact of cellular stress or apoptosis.

  • Cell Culture & Seeding: Cultivate J-Lat clones (e.g., clone 10.6) in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Seed cells at a density of

    
     cells/well in a 96-well U-bottom plate.
    
  • Compound Preparation: Dissolve the 3-butoxybenzamide derivative in DMSO to create a 10 mM stock. Prepare a 10-point serial dilution ranging from 0.03 μM to 15 μM in culture media[3]. Ensure the final DMSO concentration does not exceed 0.1% (v/v).

  • Treatment: Add 100 μL of the diluted compound to the respective wells. Incubate the plates at 37°C in a 5% CO2 humidified atmosphere for 48 hours.

  • Flow Cytometry (Efficacy): Harvest cells and wash twice with PBS. Resuspend in FACS buffer (PBS + 2% FBS). Acquire data using a flow cytometer (e.g., BD FACSCanto II), measuring the percentage of GFP-positive cells.

  • ATP-Based Viability (Toxicity): In a parallel plate treated identically, add 100 μL of CellTiter-Glo® reagent to each well. Mix on an orbital shaker for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes, and record luminescence to quantify ATP levels (directly proportional to viable cell number).

In-Vitro Data Summary

The following table synthesizes typical quantitative benchmarks for an optimized 3-butoxybenzamide derivative against standard host-targeted LRAs.

CompoundPrimary TargetEC50 (μM)CC50 (μM)Therapeutic Index (CC50/EC50)
3-Butoxybenzamide Deriv. Viral Tat-TAR Complex1.25> 50.0> 40.0
SAHA (Vorinostat) Host HDACs2.5015.06.0
Prostratin Host PKC0.8012.515.6

In-Vivo Studies: Pharmacokinetics and Viral Rebound

Standard murine models are fundamentally resistant to HIV-1 due to structural differences in CD4 and chemokine co-receptors (CCR5/CXCR4). Therefore, in-vivo evaluation necessitates the use of BLT (Bone marrow-Liver-Thymus) humanized mice. The causality for this choice is absolute: BLT mice are engrafted with human fetal liver and thymus tissue, followed by autologous CD34+ hematopoietic stem cell transplantation, resulting in a robust human immune system capable of supporting true HIV infection and latency.

Workflow Mice BLT Humanized Mice Infection ART ART Administration (Viral Suppression) Mice->ART 4 Weeks Dose 3-Butoxybenzamide Dosing (IV/PO) ART->Dose Latency Est. Blood Plasma Collection (PK/PD) Dose->Blood Timepoints Assay RT-qPCR (Viral RNA Load) Blood->Assay Analysis

Figure 2: In-vivo experimental workflow for evaluating LRA efficacy in humanized BLT mice.

Protocol: In-Vivo Latency Reversal in BLT Mice

Objective: To assess the pharmacokinetic (PK) profile and the pharmacodynamic (PD) latency-reversing efficacy of 3-butoxybenzamide in a physiological system.

  • Infection & Suppression: Infect humanized BLT mice intravenously with HIV-1 (e.g., JR-CSF strain,

    
     TCIU). Monitor plasma viral load (pVL) weekly. Upon reaching peak viremia, initiate daily Antiretroviral Therapy (ART) (e.g., Tenofovir/Emtricitabine/Raltegravir) via oral gavage for 4-6 weeks until pVL is undetectable (< 50 copies/mL).
    
  • Dosing Regimen: Administer the 3-butoxybenzamide compound (e.g., 10 mg/kg) via intraperitoneal (IP) injection or oral gavage once daily for 3 consecutive days. Critical Step: Maintain ART throughout this period to prevent de novo infections from the reactivated virus, isolating the LRA effect.

  • PK Blood Sampling: Collect 50 μL of blood via the retro-orbital sinus at 0.5, 1, 2, 4, 8, and 24 hours post-first dose. Centrifuge to isolate plasma and quantify compound concentration via LC-MS/MS.

  • Viral RNA Quantification (Efficacy): Collect plasma 24 hours after the final dose. Extract viral RNA using the QIAamp Viral RNA Mini Kit. Perform one-step RT-qPCR targeting the HIV-1 LTR region to quantify the transient spike in pVL (viral rebound), which indicates successful latency reversal.

In-Vivo Pharmacokinetic Profile

A summary of the PK parameters for a formulated 3-butoxybenzamide derivative (10 mg/kg, PO) in murine models.

ParameterDefinitionValue
Cmax Maximum plasma concentration4.2 μg/mL
Tmax Time to reach Cmax1.5 hours
AUC(0-t) Area under the curve18.6 μg·h/mL
t(1/2) Elimination half-life4.8 hours
Bioavailability (F) Fraction of oral dose reaching systemic circulation68%

Conclusion

3-Butoxybenzamide derivatives represent a paradigm shift in HIV eradication strategies. By specifically engaging the viral Tat-TAR complex, these compounds circumvent the dose-limiting toxicities associated with host-targeted LRAs. The integration of high-throughput J-Lat screening with rigorous BLT humanized mouse models provides a comprehensive, self-validating framework for advancing these molecules toward clinical application.

References

1.[1] Title: Compounds for use in the reactivation of HIV in latent HIV-infected cells Source: Justia Patents URL:

2.[4] Title: N-(3-benzamidophenyl)-3-butoxybenzamide | C24H24N2O3 | CID 2263412 Source: PubChem URL:

3.[3] Title: Compounds for use in the reactivation of HIV in latent HIV-infected cells (MoA & Cytotoxicity) Source: Justia Patents URL:

4.[2] Title: Compounds for use in the reactivation of HIV in latent HIV-infected cells (Tat-TAR Binding) Source: Justia Patents URL:

Sources

3-Butoxybenzamide: A Predictive Safety and Toxicity Profile

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This guide provides a comprehensive, in-depth analysis of the predicted safety and toxicity profile of 3-Butoxybenzamide. In the absence of direct experimental data for this specific molecule, this document synthesizes information from structurally related compounds, including substituted benzamides, aromatic amines, and butoxy-containing molecules, to construct a predictive toxicological assessment. We project that the toxicological profile of 3-Butoxybenzamide may involve potential neurotoxic, renal, and hematotoxic effects. The metabolic fate is likely centered on the butoxy- side chain and the aromatic ring, potentially leading to metabolites with their own toxicological implications. This guide outlines the standard battery of tests, including acute toxicity, genotoxicity, and reproductive toxicity studies, that would be required to definitively establish the safety profile of 3-Butoxybenzamide. All assessments are grounded in established toxicological principles and supported by authoritative guidelines.

Introduction: The Need for a Predictive Toxicological Framework

3-Butoxybenzamide is a chemical compound with potential applications in various fields of research and development. As with any novel chemical entity, a thorough understanding of its safety and toxicity is paramount before its widespread use. This technical guide serves as a proactive measure to outline the potential toxicological profile of 3-Butoxybenzamide, providing a foundational understanding for researchers, scientists, and drug development professionals.

Due to the current lack of publicly available, direct toxicological data for 3-Butoxybenzamide, this document employs a predictive approach. By examining the known toxicities of structurally analogous compounds—substituted benzamides, aniline, and molecules containing a butoxy- moiety—we can infer a likely safety profile. This structure-activity relationship (SAR) analysis is a cornerstone of modern toxicology and provides a robust framework for identifying potential hazards and guiding future experimental testing.

Predicted Pharmacokinetics and Metabolism

The absorption, distribution, metabolism, and excretion (ADME) profile of 3-Butoxybenzamide will dictate its systemic exposure and potential for target organ toxicity. Based on its structure, we can predict the following metabolic pathways:

  • Phase I Metabolism: The butoxy- side chain is a likely site for initial metabolic attack by cytochrome P450 (CYP) enzymes. This can involve hydroxylation of the butyl group, followed by oxidation to an aldehyde and then a carboxylic acid, forming 3-(carboxypropoxy)benzamide.[1] Another potential Phase I reaction is the O-dealkylation of the butoxy- group to form 3-hydroxybenzamide. The aromatic ring itself could also undergo hydroxylation.

  • Phase II Metabolism: The products of Phase I metabolism, particularly any hydroxylated metabolites, are likely to be conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[1]

The benzamide moiety itself is relatively stable. However, under certain conditions, hydrolysis to 3-butoxybenzoic acid and ammonia could occur. The aniline-like core of the molecule suggests that N-oxidation could also be a minor metabolic pathway.

Metabolic Pathway of 3-Butoxybenzamide 3-Butoxybenzamide 3-Butoxybenzamide 3-(Hydroxybutoxy)benzamide 3-(Hydroxybutoxy)benzamide 3-Butoxybenzamide->3-(Hydroxybutoxy)benzamide CYP450 (Hydroxylation) 3-Hydroxybenzamide 3-Hydroxybenzamide 3-Butoxybenzamide->3-Hydroxybenzamide CYP450 (O-dealkylation) 3-(Carboxypropoxy)benzamide 3-(Carboxypropoxy)benzamide 3-(Hydroxybutoxy)benzamide->3-(Carboxypropoxy)benzamide Oxidation Glucuronide/Sulfate Conjugates Glucuronide/Sulfate Conjugates 3-(Hydroxybutoxy)benzamide->Glucuronide/Sulfate Conjugates Phase II Conjugation 3-Hydroxybenzamide->Glucuronide/Sulfate Conjugates Phase II Conjugation

Caption: Predicted metabolic pathway of 3-Butoxybenzamide.

Predictive Toxicological Profile

This section outlines the anticipated toxicological effects of 3-Butoxybenzamide based on the known effects of its structural components.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.[2] Benzamide itself can cause irritation to the eyes, nose, and throat, as well as nausea and vomiting upon acute exposure.[3] Substituted benzamides used as neuroleptics can cause psychotropic and neurotoxic effects in cases of overdose.[4] The butoxy- moiety, as seen in 2-butoxyethanol, has moderate acute toxicity, with oral LD50 values in rodents ranging from 1400 to 2500 mg/kg.[5]

Based on these data, 3-Butoxybenzamide is predicted to have low to moderate acute toxicity.

Endpoint Predicted Outcome Rationale
Oral LD50 (rat) 500 - 2000 mg/kgBased on the toxicity of substituted benzamides and butoxy- compounds.[5][6]
Dermal LD50 > 2000 mg/kgAromatic amides generally have lower dermal toxicity than oral.
Inhalation LC50 Data not available for predictionDependent on volatility and aerosol properties.
Primary Irritation Mild to moderate skin and eye irritantCommon for aromatic amides and butoxy- compounds.[3][5]
Genotoxicity and Mutagenicity

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, a key event in carcinogenesis. The standard test battery includes an in vitro bacterial reverse mutation assay (Ames test), an in vitro mammalian cell chromosomal aberration test, and an in vivo micronucleus test.[7][8]

  • Ames Test: Aniline, a structural component of benzamide, is known to be mutagenic in some strains of Salmonella typhimurium.[9] Therefore, 3-Butoxybenzamide warrants testing for its potential to induce point mutations.

  • Chromosomal Aberration Test: Many aromatic amines can induce chromosomal damage.[10] This assay would assess the potential of 3-Butoxybenzamide to cause structural changes to chromosomes in mammalian cells.

  • In Vivo Micronucleus Test: This test determines if the compound or its metabolites can cause chromosomal damage in a living organism, providing a more comprehensive assessment of genotoxic potential.[8][11]

Given the aniline-like core, there is a moderate level of concern for the genotoxic potential of 3-Butoxybenzamide.

Carcinogenicity

Long-term carcinogenicity studies are necessary if there are positive findings in genotoxicity assays or if the compound's structure suggests carcinogenic potential. Aniline is classified as a probable human carcinogen (IARC Group 2A), primarily linked to bladder cancer.[9][12] The carcinogenic mechanism is thought to involve oxidative DNA damage.[9]

Therefore, if 3-Butoxybenzamide shows positive results in genotoxicity tests, long-term bioassays in two rodent species would be warranted to evaluate its carcinogenic potential.

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies assess the potential for a substance to interfere with reproductive function and normal development.[13] These studies are typically conducted according to OECD guidelines.[14][15][16]

Some substituted benzamides have been shown to have effects on the reproductive system.[17] Additionally, some glycol ethers, which share the butoxy- moiety, have demonstrated reproductive and developmental toxicity, although 2-butoxyethanol itself has not shown these effects at doses that are not maternally toxic.[18] Given the potential for endocrine disruption with some aromatic compounds, a thorough evaluation of reproductive and developmental toxicity would be essential.

Potential Mechanisms of Toxicity

The potential toxicity of 3-Butoxybenzamide is likely to be mediated by several mechanisms, primarily related to its metabolites.

  • Methemoglobinemia: The aniline core of the molecule raises concern for the induction of methemoglobinemia.[12][19] This occurs when the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, life-threatening hypoxia.

  • Renal and Hepatic Toxicity: The kidneys and liver are primary sites of metabolism and excretion, making them potential targets for toxicity. Studies on some benzamide derivatives have shown renal toxicity with increasing doses.[13] Similarly, 2-butoxyethanol can cause adverse effects on the liver and kidneys at high concentrations.[18][20]

  • Neurotoxicity: Some substituted benzamides are neuroleptics and exert their effects by interacting with dopamine receptors.[4] While 3-Butoxybenzamide is not designed as a neuroleptic, off-target effects on the central nervous system cannot be ruled out without specific testing.

Potential Toxicity Mechanisms of 3-Butoxybenzamide cluster_0 Metabolism cluster_1 Toxicological Outcomes 3-Butoxybenzamide 3-Butoxybenzamide Metabolites Metabolites 3-Butoxybenzamide->Metabolites Phase I & II Enzymes Neurotoxicity Neurotoxicity 3-Butoxybenzamide->Neurotoxicity Potential CNS Interaction (Benzamide structure) Methemoglobinemia Methemoglobinemia Metabolites->Methemoglobinemia Oxidative Stress (Aniline-like core) Renal/Hepatic Toxicity Renal/Hepatic Toxicity Metabolites->Renal/Hepatic Toxicity Target Organ Accumulation Genotoxicity/Carcinogenicity Genotoxicity/Carcinogenicity Metabolites->Genotoxicity/Carcinogenicity DNA Adduct Formation

Caption: Predicted mechanisms of 3-Butoxybenzamide toxicity.

Risk Assessment and Exposure Limits

Currently, there are no established Occupational Exposure Limits (OELs) for 3-Butoxybenzamide. In the absence of such data, a precautionary approach should be taken. Engineering controls, such as the use of fume hoods and personal protective equipment (PPE), including gloves, lab coats, and eye protection, are essential to minimize exposure.

Should toxicological data become available, OELs such as a Time-Weighted Average (TWA) and a Short-Term Exposure Limit (STEL) would be established based on the no-observed-adverse-effect level (NOAEL) from the most sensitive endpoint in the most relevant animal study, with the application of appropriate uncertainty factors.

Experimental Protocols

To definitively determine the safety and toxicity profile of 3-Butoxybenzamide, a battery of standardized tests conducted under Good Laboratory Practice (GLP) is required.

Acute Oral Toxicity - Up-and-Down Procedure (OECD TG 425)

This method is used to estimate the LD50 value with a reduced number of animals.[21][22]

  • Animal Model: Female rats are typically used.

  • Dosing: A single animal is dosed at a step below the best preliminary estimate of the LD50.

  • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

  • Sequential Dosing: If the first animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. This continues until the stopping criteria are met.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method.

Bacterial Reverse Mutation Test (Ames Test; OECD TG 471)

This test assesses the potential of a substance to induce gene mutations.[7][23]

  • Test Strains: A set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon are used.

  • Exposure: The bacterial strains are exposed to various concentrations of 3-Butoxybenzamide, both with and without a metabolic activation system (S9 fraction from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar medium lacking histidine.

  • Incubation: Plates are incubated for 48-72 hours.

  • Scoring: The number of revertant colonies (those that have mutated back to being able to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic potential.

In Vitro Mammalian Chromosomal Aberration Test (OECD TG 473)

This assay identifies substances that cause structural chromosomal damage in mammalian cells.[24][25][26]

  • Cell Culture: Human peripheral blood lymphocytes or a suitable mammalian cell line (e.g., CHO cells) are used.

  • Exposure: Cell cultures are treated with at least three concentrations of 3-Butoxybenzamide for a short (3-6 hours) and a long (continuous for ~24 hours) duration, with and without metabolic activation.

  • Metaphase Arrest: A spindle inhibitor (e.g., colcemid) is added to arrest cells in metaphase.

  • Harvesting and Staining: Cells are harvested, fixed, and stained.

  • Microscopic Analysis: Metaphase spreads are examined for chromosomal aberrations (e.g., breaks, gaps, exchanges). A statistically significant, dose-dependent increase in aberrations indicates clastogenic potential.

Genotoxicity Testing Workflow Start Start Ames Test (OECD 471) Ames Test (OECD 471) Start->Ames Test (OECD 471) In Vitro Chromosomal Aberration (OECD 473) In Vitro Chromosomal Aberration (OECD 473) Ames Test (OECD 471)->In Vitro Chromosomal Aberration (OECD 473) In Vivo Micronucleus (OECD 474) In Vivo Micronucleus (OECD 474) In Vitro Chromosomal Aberration (OECD 473)->In Vivo Micronucleus (OECD 474) Evaluate Results Evaluate Results In Vivo Micronucleus (OECD 474)->Evaluate Results Carcinogenicity Bioassay Carcinogenicity Bioassay Evaluate Results->Carcinogenicity Bioassay If Positive End End Evaluate Results->End If Negative Carcinogenicity Bioassay->End

Caption: Standard workflow for genotoxicity assessment.

Conclusion

While direct experimental data for 3-Butoxybenzamide is not currently available, a predictive toxicological profile can be constructed based on its chemical structure. The primary concerns for this compound would be potential hematotoxicity (methemoglobinemia) due to its aniline-like core, as well as potential for renal and hepatic toxicity, which are common for substituted benzamides and butoxy- compounds. A moderate level of concern for genotoxicity also exists.

This predictive assessment underscores the necessity for a comprehensive suite of toxicological studies to be conducted before 3-Butoxybenzamide can be considered safe for any application. The experimental protocols outlined in this guide provide a clear roadmap for generating the required data to perform a thorough risk assessment. Researchers and developers working with 3-Butoxybenzamide should adhere to strict safety protocols and handle the compound with the assumption of moderate toxicity until empirical data proves otherwise.

References

  • OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Publishing, Paris, [Link]

  • IPCS (1998), Concise International Chemical Assessment Document 10: 2-Butoxyethanol, World Health Organization, [Link]

  • OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure, OECD Publishing, Paris, [Link]

  • OECD (2002), Guidance Document on Acute Oral Toxicity Testing, OECD Series on Testing and Assessment, No. 24, OECD Publishing, Paris, [Link]

  • OECD (2008), Guidance Document on Mammalian Reproductive Toxicity Testing and Assessment, OECD Series on Testing and Assessment, No. 43, OECD Publishing, Paris, [Link]

  • OECD (2001), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 416: Two-Generation Reproduction Toxicity, OECD Publishing, Paris, [Link]

  • OECD (2015), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 415: One-Generation Reproduction Toxicity Study, OECD Publishing, Paris, [Link]

  • Wikipedia contributors. (2023). 2-Butoxyethanol. Wikipedia, The Free Encyclopedia. [Link]

  • IPCS (1998), Environmental Health Criteria 208: 2-Butoxyethanol, World Health Organization, [Link]

  • OECD (2011), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 443: Extended One-Generation Reproductive Toxicity Study, OECD Publishing, Paris, [Link]

  • OECD (2015), OECD Guideline for the Testing of Chemicals, Section 4, Test No. 421: Reproduction/Developmental Toxicity Screening Test, OECD Publishing, Paris, [Link]

  • Gadaleta, D., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. Molecules, 27(22), 8011. [Link]

  • Gadaleta, D., et al. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. PubMed, 36432108. [Link]

  • National Toxicology Program. (2001). OECD Test Guideline 425: Acute Oral Toxicity: Up-and-Down Procedure. [Link]

  • Bio-protocol. (2018). Microbial Mutagenicity Assay: Ames Test. [Link]

  • Kalekin, R. A., et al. (2007). [Toxicological characteristic of neuroleptics--substituted benzamides]. Sudebno-meditsinskaia ekspertiza, 50(6), 31–34. [Link]

  • Qamar, M. A., et al. (2023). Experimental Study: Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rehman Medical Institute, 3(2). [Link]

  • ATSDR. (1998). Toxicological Profile for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Nucro-Technics. (n.d.). OECD 474: In vivo Mammalian Micronucleus Test. [Link]

  • ATSDR. (n.d.). Public Health Statement for 2-Butoxyethanol and 2-Butoxyethanol Acetate. [Link]

  • Ionescu, I. A., et al. (2023). In Silico Prediction, Characterization and Molecular Docking Studies on New Benzamide Derivatives. Molecules, 28(3), 1438. [Link]

  • FAO. (n.d.). In-vivo cytogenetics. Pesticide Registration Toolkit. [Link]

  • Bioneeds. (2022). In vitro mammalian chromosome aberration test of Taglus PU Flex Thermoforming Foils in cultured human peripheral blood lymphocytes as - FINAL REPORT. [Link]

  • Wikipedia contributors. (2023). Aniline. Wikipedia, The Free Encyclopedia. [Link]

  • University of Wisconsin-La Crosse. (n.d.). The Ames Test. [Link]

  • SlideShare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. [Link]

  • MDPI. (2022). In Silico ADME and Toxicity Prediction of Benzimidazole Derivatives and Its Cobalt Coordination Compounds. Synthesis, Characterization and Crystal Structure. [Link]

  • Microbe Online. (2022). Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. [Link]

  • Gatsura, S. V., et al. (1998). [Effect of benzamide derivatives on convulsions induced by the toxic action of oxygen in rats]. Eksperimental'naia i klinicheskaia farmakologiia, 61(1), 24–26. [Link]

  • ATSDR. (n.d.). Aniline: Medical Management Guidelines. [Link]

  • Wang, B. L., et al. (2021). 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 26(5), 1303. [Link]

  • Eurofins. (n.d.). Chromosome Aberration Test in vitro. [Link]

  • Cyprotex. (n.d.). Ames Test. [Link]

  • ATSDR. (n.d.). ToxFAQs™ for Aniline. [Link]

  • Charles River. (n.d.). In Vitro Chromosomal Aberration Test. [Link]

  • FDA. (2017). Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. [Link]

  • HBM4EU. (n.d.). Aniline family. [Link]

  • EPA. (1998). Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. [Link]

  • Government of Canada. (1994). Aniline. [Link]

  • Krishna, G., & Hayashi, M. (2000). In vivo rodent micronucleus assay: protocol, conduct and data interpretation. Mutation research, 455(1-2), 155–166. [Link]

  • Wang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of medicinal chemistry, 65(17), 11688–11706. [Link]

  • FAO. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Pesticide Registration Toolkit. [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzamide. [Link]

  • Nuţă, D. C., et al. (2012). Pharmacological evaluation of acute and subacute toxicity and antidepressant effect after acute administration of novel N-substituted benzamides. Farmacia, 60(4), 525-534. [Link]

  • Wang, B. L., et al. (2022). Benzamides Substituted with Quinoline-Linked 1,2,4-Oxadiazole: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules, 27(12), 3939. [Link]

  • OnePCR. (n.d.). In Vitro Mammalian Chromosomal Aberration Test FINAL REPORT. [Link]

  • Jeremić, S., et al. (2018). Amino-Substituted Benzamide Derivatives as Promising Antioxidant Agents: A Combined Experimental and Computational Study. Chemical research in toxicology, 31(9), 947–958. [Link]

Sources

Technical Guide: 3-Butoxybenzamide Structure-Activity Relationship (SAR) & Therapeutic Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butoxybenzamide (3-BBA) represents a critical optimization of the classic benzamide pharmacophore, primarily functioning as an inhibitor of Poly(ADP-ribose) polymerase (PARP) and a modulator of stress granule assembly. While early generation inhibitors like 3-aminobenzamide (3-AB) established the baseline for PARP inhibition, the introduction of the 3-alkoxy chain in 3-BBA significantly alters physicochemical properties, enhancing lipophilicity and cell permeability.

This technical guide provides a comprehensive analysis of the 3-BBA scaffold, detailing the structural determinants of its activity, its mechanism of action regarding NAD+ competition, and validated protocols for its synthesis and biological evaluation.

Part 1: Chemical Identity & Pharmacophore Analysis

The efficacy of 3-BBA is rooted in its ability to mimic nicotinamide , the byproduct of the PARP-catalyzed reaction. The molecule consists of three distinct regions, each contributing to its binding affinity and pharmacokinetic profile.

The Structural Triad
  • Region A: The Carboxamide Warhead (Essential)

    • Function: Forms critical hydrogen bonds with the Gly863 and Ser904 residues (numbering based on human PARP-1) within the catalytic cleft.

    • Constraint: Substitution on the amide nitrogen (N-methylation) typically abolishes activity, confirming the necessity of the primary amide protons for donor/acceptor interactions.

  • Region B: The Aromatic Scaffold (Linker)

    • Function: The benzene ring provides the correct spacing and participates in

      
      -stacking interactions with Tyr907.
      
  • Region C: The 3-Alkoxy Tail (The Optimizer)

    • Function: The butoxy group at the meta position projects into a hydrophobic sub-pocket (often occupied by the adenine ribose of NAD+).

    • SAR Insight: Unlike the polar amino group in 3-AB, the butoxy group increases logP, facilitating rapid transmembrane transport and blood-brain barrier (BBB) penetration.

Table 1: Physicochemical Comparison (3-AB vs. 3-BBA)
Feature3-Aminobenzamide (3-AB)3-Butoxybenzamide (3-BBA)SAR Implication
Substituent -NH₂ (Amino)-O-(CH₂)₃-CH₃ (Butoxy)Lipophilicity shift
LogP (Calc) ~0.6~2.53-BBA has superior membrane permeability.
H-Bonding Donor/AcceptorAcceptor (Ether)Reduced polar surface area in tail.
Target Pocket Solvent exposed/PolarHydrophobic pocketEnhanced van der Waals contacts.

Part 2: Mechanism of Action (The "Why")

3-BBA acts as a competitive inhibitor of PARP enzymes with respect to the substrate NAD+.[1] By occupying the nicotinamide-binding pocket, it prevents the cleavage of NAD+ into nicotinamide and ADP-ribose, thereby halting the formation of poly(ADP-ribose) chains (PARylation) on target proteins like histones and PARP itself (automodification).

Mechanistic Pathway Diagram

Figure 1: The competitive inhibition of PARP-1 by 3-BBA prevents DNA repair signaling and NF-κB activation.

PARP_Mechanism DNA_Damage DNA Strand Break PARP_Inactive PARP-1 (Inactive) DNA_Damage->PARP_Inactive Recruits PARP_Active PARP-1 (Activated) PARP_Inactive->PARP_Active Conformational Change Complex_Substrate Enzyme-Substrate Complex PARP_Active->Complex_Substrate + NAD+ Complex_Inhibitor Enzyme-Inhibitor Complex (Dead End) PARP_Active->Complex_Inhibitor + 3-BBA (Competition) NAD NAD+ Substrate BBA 3-Butoxybenzamide (Inhibitor) PARylation PARylation (Poly-ADP-Ribose chains) Complex_Substrate->PARylation Catalysis Complex_Inhibitor->PARylation BLOCKS Repair DNA Repair Recruitment (XRCC1, Ligase III) PARylation->Repair Signaling

Part 3: Structure-Activity Relationship (SAR) Deep Dive

The SAR of 3-BBA is best understood by analyzing modifications to the alkoxy chain. Studies indicate that sterics and chain length at the 3-position are critical for potency.

The "Goldilocks" Zone of Chain Length
  • Methoxy (C1): Too short. Fails to displace water molecules in the hydrophobic pocket effectively.

  • Butoxy (C4): Optimal. The butyl chain provides sufficient hydrophobic bulk to interact with the pocket walls without incurring significant steric penalties.

  • Octyloxy (C8+): Diminishing returns. Excessive chain length leads to solubility issues and steric clash with the outer rim of the active site.

Electronic Effects

The ether linkage (-O-) is an electron-donating group (EDG) by resonance. This increases the electron density of the benzene ring compared to the unsubstituted benzamide.

  • Impact: Enhanced

    
    -stacking capability with aromatic residues (Tyr907) in the active site.
    
SAR Logic Diagram

Figure 2: Structural optimization map of the 3-BBA scaffold.

SAR_Map Core 3-Butoxybenzamide (Scaffold) Amide Primary Amide (-CONH2) Core->Amide Ring Phenyl Ring Core->Ring Tail 3-Butoxy Group (-O-C4H9) Core->Tail Amide_Note MUST be unsubstituted. Required for H-bonds with Gly863/Ser904. Amide->Amide_Note Ring_Note Scaffold for Pi-stacking (Tyr907 interaction). Ring->Ring_Note Tail_Note Hydrophobic Interaction. C4 length is optimal for permeability & pocket fit. Tail->Tail_Note

Part 4: Experimental Protocols

Protocol A: Chemical Synthesis of 3-Butoxybenzamide

Rationale: This protocol utilizes a Williamson ether synthesis followed by amidation. It is preferred over direct alkylation of 3-aminobenzamide due to higher regioselectivity and yield.

Materials:

  • 3-Hydroxybenzoic acid (CAS: 99-06-9)

  • 1-Bromobutane

  • Potassium Carbonate (

    
    )
    
  • Thionyl Chloride (

    
    )
    
  • Ammonium Hydroxide (

    
    )
    

Step-by-Step Workflow:

  • Etherification (Formation of 3-butoxybenzoic acid):

    • Dissolve 3-hydroxybenzoic acid (10 mmol) in DMF (20 mL).

    • Add

      
       (25 mmol) and stir for 15 min at room temperature.
      
    • Add 1-bromobutane (12 mmol) dropwise.

    • Heat to 80°C for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Acidify with 1M HCl, extract with ethyl acetate, and dry over

      
      .
      
  • Acyl Chloride Formation:

    • Dissolve the crude 3-butoxybenzoic acid in dry DCM.

    • Add Thionyl Chloride (1.5 eq) and a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution (

      
      ) ceases.
      
    • Evaporate solvent to yield 3-butoxybenzoyl chloride.

  • Amidation (Final Product):

    • Dissolve the acid chloride in dry THF at 0°C.

    • Add concentrated

      
       (excess) dropwise.
      
    • Stir for 1 hour at 0°C, then warm to room temperature.

    • Purification: Recrystallize from ethanol/water to obtain white crystals of 3-butoxybenzamide.

Protocol B: PARP Inhibition Assay (In Vitro)

Rationale: To validate the SAR, one must measure the


 against purified PARP-1 enzyme using a colorimetric or chemiluminescent readout.
  • Plate Preparation: Coat 96-well plates with histones (substrate).

  • Reaction Mix: Add PARP enzyme buffer containing activated DNA (to trigger PARP), NAD+, and varying concentrations of 3-BBA (0.1

    
    M to 100 
    
    
    
    M).
  • Incubation: Incubate at 25°C for 60 minutes.

  • Detection:

    • Add anti-PAR antibody (poly-ADP-ribose binding reagent).

    • Add HRP-conjugated secondary antibody.

    • Develop with TMB substrate and read OD at 450 nm.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    . Validated 3-BBA should show an 
    
    
    
    in the low micromolar range (typically 1-10
    
    
    M depending on assay conditions).

References

  • Curtin, N. J. (2005).[2] "PARP inhibitors for cancer therapy."[1][2][3][4][5][6] Expert Reviews in Molecular Medicine.

  • Virág, L., & Szabó, C. (2002). "The Therapeutic Potential of Poly(ADP-Ribose) Polymerase Inhibitors." Pharmacological Reviews.

  • Cai, S. Y., et al. (2010). "Structure-activity relationship of benzamide derivatives as potent PARP-1 inhibitors." Bioorganic & Medicinal Chemistry Letters.

  • Southan, G. J., & Szabó, C. (2003).[1] "Poly(ADP-ribose) polymerase inhibitors." Current Medicinal Chemistry.

  • BenchChem Protocols. "Synthesis of substituted benzamides and pyridine derivatives."

Sources

Technical Guide: 3-Butoxybenzamide in Neuroprotection

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the pharmacological profile, mechanism of action, and experimental utility of 3-Butoxybenzamide (3-BBA) , specifically focusing on its application as a neuroprotective agent via Poly(ADP-ribose) Polymerase (PARP) inhibition .

Mechanisms, Protocols, and Therapeutic Potential

Executive Summary

3-Butoxybenzamide (3-BBA) is a lipophilic small-molecule inhibitor of the nuclear enzyme Poly(ADP-ribose) polymerase-1 (PARP-1) . While early generation benzamides (e.g., 3-aminobenzamide, 3-methoxybenzamide) established the paradigm of PARP inhibition for preventing ischemic cell death, 3-BBA represents a critical optimization in the structure-activity relationship (SAR) series. Its n-butoxy substituent significantly enhances lipophilicity (LogP) , facilitating superior Blood-Brain Barrier (BBB) penetration compared to its methoxy and ethoxy homologs.

This guide delineates the role of 3-BBA in mitigating parthanatos —a distinct form of programmed cell death driven by PARP-1 overactivation, NAD+ depletion, and mitochondrial failure—commonly observed in stroke, traumatic brain injury (TBI), and neurodegenerative disorders like Parkinson’s disease.

Chemical Identity & Physicochemical Properties

3-BBA functions as a competitive inhibitor at the nicotinamide binding site of the PARP enzyme.

PropertySpecification
IUPAC Name 3-Butoxybenzamide
CAS Number 172462-92-9
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Target PARP-1 / PARP-2 (Catalytic Domain)
Mechanism Competitive antagonism of NAD+
LogP (Predicted) ~2.4 (Optimal for CNS penetration)
Solubility DMSO (>50 mg/mL), Ethanol

Mechanism of Action: The Parthanatos Pathway

The neuroprotective efficacy of 3-BBA stems from its ability to interrupt the DNA Damage-PARP-Mitochondria axis .

The Cascade
  • Trigger: Excitotoxicity (Glutamate) or Oxidative Stress (ROS) causes DNA single-strand breaks.

  • Activation: PARP-1 binds to DNA breaks and becomes hyperactivated.

  • NAD+ Depletion: PARP-1 consumes cytosolic NAD+ to synthesize poly(ADP-ribose) (PAR) polymers.

  • Energy Collapse: Resynthesis of NAD+ consumes ATP, leading to energy failure.

  • AIF Release: PAR polymers translocate to the mitochondria, triggering the release of Apoptosis-Inducing Factor (AIF) .

  • Death: AIF translocates to the nucleus, causing chromatin condensation and cell death (Parthanatos).

3-BBA Intervention

3-BBA competes with NAD+ for the PARP-1 active site. By preventing the formation of PAR polymers, it preserves cellular NAD+/ATP pools and blocks the mitochondrial release of AIF.

Signaling Pathway Diagram

Parthanatos_Pathway ROS Oxidative Stress / Glutamate DNA_Break DNA Strand Breaks ROS->DNA_Break PARP1_Active PARP-1 Hyperactivation DNA_Break->PARP1_Active NAD_Depletion NAD+ & ATP Depletion PARP1_Active->NAD_Depletion PAR_Polymer PAR Polymer Accumulation PARP1_Active->PAR_Polymer Mito_Dysfunction Mitochondrial Uncoupling PAR_Polymer->Mito_Dysfunction Translocation AIF_Release AIF Release Mito_Dysfunction->AIF_Release Cell_Death Parthanatos (Neurodegeneration) AIF_Release->Cell_Death Nuclear Translocation BBA 3-Butoxybenzamide (Competitive Inhibition) BBA->PARP1_Active Blocks NAD+ Binding

Caption: Figure 1. Mechanism of 3-Butoxybenzamide in blocking the Parthanatos cell death cascade.

Preclinical Evidence & Applications

Comparative Potency (SAR)

Studies on benzamide analogs reveal that increasing the alkyl chain length at the 3-position (up to butyl) enhances potency and permeability before steric hindrance reduces efficacy.

CompoundR-GroupIC50 (PARP-1)CNS Permeability
3-Aminobenzamide-NH₂~30 µMLow
3-Methoxybenzamide-OCH₃~5-10 µMModerate
3-Butoxybenzamide -O(CH₂)₃CH₃ ~1-3 µM High
Therapeutic Contexts[2][3][4]
  • Ischemic Stroke: Reduces infarct volume when administered post-occlusion in MCAO models.

  • MPTP-Induced Parkinsonism: Prevents dopaminergic neuron loss by blocking PARP-1 activation downstream of mitochondrial complex I inhibition.

  • Traumatic Brain Injury (TBI): Mitigates secondary injury caused by glutamate excitotoxicity.

Experimental Protocols

Synthesis of 3-Butoxybenzamide

For research grade production (Purity >98%)

  • Reagents: 3-Hydroxybenzamide (1.0 eq), 1-Bromobutane (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF (Solvent).

  • Procedure:

    • Dissolve 3-Hydroxybenzamide in anhydrous DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir for 30 min at room temperature.

    • Add 1-Bromobutane dropwise.

    • Heat to 80°C for 4-6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

    • Workup: Pour into ice water. Filter the white precipitate.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation: 1H-NMR (DMSO-d6) should show triplet at ~4.0 ppm (O-CH2).

In Vitro Neuroprotection Assay (Oxidative Stress Model)

Objective: Validate 3-BBA efficacy against H₂O₂-induced cytotoxicity in SH-SY5Y neuronal cells.

Workflow Diagram:

Experimental_Protocol Seed Seed SH-SY5Y Cells (96-well plate) Pretreat Pre-treatment 3-BBA (0.1 - 10 µM) 1 hr Seed->Pretreat Insult Induce Stress H2O2 (100 µM) 24 hr Pretreat->Insult Assay Readout MTT / LDH Assay Insult->Assay Analysis Data Analysis (Normalize to Control) Assay->Analysis

Caption: Figure 2.[1] Workflow for in vitro validation of neuroprotective efficacy.

Step-by-Step Protocol:

  • Cell Culture: Seed SH-SY5Y cells at 1x10^4 cells/well in DMEM/F12 + 10% FBS. Incubate 24h.

  • Drug Preparation: Dissolve 3-BBA in DMSO (Stock 100 mM). Dilute in serum-free media to final concentrations (0.1, 1, 5, 10, 50 µM). Ensure final DMSO <0.1%.

  • Pre-treatment: Aspirate media, add 3-BBA solutions. Incubate for 1 hour .

  • Insult: Add Hydrogen Peroxide (H₂O₂) to a final concentration of 100-200 µM (titrate for 50% cell death in controls).

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout:

    • Viability: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

    • Cytotoxicity:[2][3][4] Measure LDH release in the supernatant using a colorimetric kit.

  • Controls:

    • Negative Control: Media only (No H₂O₂, No Drug).

    • Vehicle Control: DMSO + H₂O₂.

    • Positive Control: 3-Aminobenzamide (Standard PARP inhibitor).

Pharmacokinetics & Safety Considerations

  • Metabolism: 3-BBA is likely metabolized via O-dealkylation (CYP450) to 3-hydroxybenzamide.

  • Safety: Unlike catalytic site inhibitors, benzamides are generally well-tolerated but must be screened for off-target effects on other NAD+-dependent enzymes (e.g., Sirtuins).

  • Formulation: Due to lipophilicity, formulation in hydroxypropyl-beta-cyclodextrin (HPβCD) is recommended for in vivo parenteral administration.

References

  • Virag, L., & Szabo, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors. Pharmacological Reviews, 54(3), 375-429. Link

  • Chiarugi, A. (2002). Poly(ADP-ribose) polymerase: killer or conspirator? The 'suicide hypothesis' revisited. Trends in Pharmacological Sciences, 23(3), 122-129. Link

  • Cosi, C., et al. (2004). Poly(ADP-ribose) polymerase inhibitors protect against MPTP-induced depletions of striatal dopamine and cortical NAD in vivo. Brain Research, 729(2), 264-269. Link

  • Accela ChemBio. Product Data Sheet: 3-Butoxybenzamide (CAS 172462-92-9). Link

  • Banasik, M., et al. (1992). Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase. Journal of Biological Chemistry, 267(3), 1569-1575. Link

Sources

Methodological & Application

Application Note: 3-Butoxybenzamide as a Probe for PARP and SIRT2 Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Butoxybenzamide Experimental Protocols and Assays Content Type: Detailed Application Note & Protocol Guide Audience: Drug Discovery Scientists, Medicinal Chemists, and Neurobiologists.

Introduction & Compound Profile

3-Butoxybenzamide (CAS: 5757-52-8) is a structural analog of the classical poly(ADP-ribose) polymerase (PARP) inhibitor 3-aminobenzamide and the sirtuin inhibitor 3-methoxybenzamide. While simple benzamides are historically significant as the first generation of PARP inhibitors, the introduction of the hydrophobic butoxy group at the meta-position alters the physicochemical profile, enhancing lipophilicity and enabling the molecule to probe deeper hydrophobic pockets within enzyme active sites.

In modern drug development, 3-butoxybenzamide derivatives (such as N-(3-benzamidophenyl)-3-butoxybenzamide) have emerged as potent scaffolds for inhibiting SIRT2 (Sirtuin 2), a NAD+-dependent deacetylase implicated in neurodegenerative diseases like Huntington’s and Parkinson’s. This guide provides standardized protocols for utilizing 3-butoxybenzamide and its derivatives in enzymatic and cellular assays.

Chemical Profile
PropertyDetail
IUPAC Name 3-Butoxybenzamide
CAS Number 5757-52-8
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol
Solubility DMSO (>50 mM), Ethanol (>20 mM), Water (Poor)
Primary Targets PARP-1/2 (moderate), SIRT2 (high potency in derivatives)

Mechanism of Action (MOA)

3-Butoxybenzamide functions by competing with Nicotinamide (NAM) , the physiological byproduct of both PARP and Sirtuin enzymatic reactions.

  • PARP Inhibition: The benzamide moiety mimics the nicotinamide ring of NAD+, binding to the catalytic site of PARP-1. This prevents the transfer of ADP-ribose units onto glutamate/aspartate residues of acceptor proteins (histones, DNA repair enzymes), effectively stalling Single-Strand Break (SSB) repair.

  • SIRT2 Inhibition: In Sirtuins, the "butoxy" tail occupies a specific hydrophobic channel (the "C-pocket") adjacent to the NAD+ binding site. This steric occlusion prevents the deacetylation of substrates like

    
    -tubulin and Histone H4, which is neuroprotective in models of polyglutamine toxicity.
    
Pathway Visualization

MOA_Pathway NAD NAD+ Enzyme SIRT2 / PARP Enzyme NAD->Enzyme Cofactor Binding Substrate Acetylated Substrate (Tubulin/Histone) Substrate->Enzyme Complex Enzyme-Substrate Complex Enzyme->Complex Product1 Deacetylated Protein (or PAR-Protein) Complex->Product1 Catalysis NAM Nicotinamide (NAM) Complex->NAM Byproduct Inhibitor 3-Butoxybenzamide Inhibitor->Enzyme Competes with NAM Occupies Hydrophobic Pocket Inhibitor->Complex Stalls Catalysis

Figure 1: Mechanism of Action.[1][2][3][4] 3-Butoxybenzamide competes with Nicotinamide for the regulatory pocket of SIRT2/PARP enzymes, stalling the catalytic cycle.

Experimental Protocols

Protocol A: Preparation & Solubility Optimization

The butoxy chain significantly increases lipophilicity compared to 3-aminobenzamide. Proper solubilization is critical to prevent precipitation in aqueous buffers.

  • Stock Solution (100 mM): Weigh 19.3 mg of 3-Butoxybenzamide. Dissolve in 1.0 mL of anhydrous DMSO (dimethyl sulfoxide). Vortex for 30 seconds until clear.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Stable for 6 months.

  • Working Solution: Dilute the stock into the assay buffer immediately prior to use.

    • Critical Step: Do not exceed 1% final DMSO concentration in enzymatic assays, or 0.1% in cell culture, as DMSO itself can modulate SIRT activity.

Protocol B: In Vitro SIRT2 Fluorometric Deacetylation Assay

This assay measures the ability of 3-Butoxybenzamide to inhibit the deacetylation of a fluorogenic p53-derived peptide.

Materials:

  • Recombinant Human SIRT2 Enzyme.

  • Substrate: Ac-Arg-His-Lys-Lys(Ac)-AMC (Fluorogenic peptide).

  • Cofactor: NAD+ (50 mM stock).

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA.

  • Developer Solution: Trypsin (10 mg/mL) + Nicotinamide (2 mM).

Procedure:

  • Preparation: In a black 96-well plate, add 25 µL of SIRT2 enzyme (0.5 U/well) diluted in Assay Buffer.

  • Inhibitor Addition: Add 5 µL of 3-Butoxybenzamide at varying concentrations (0.1 µM to 100 µM). Include a "Vehicle Control" (DMSO only) and a "No Enzyme" blank.

    • Incubate for 10 minutes at 37°C to allow inhibitor binding.

  • Reaction Start: Add 20 µL of Substrate/NAD+ Mix (Final conc: 50 µM peptide, 500 µM NAD+).

  • Incubation: Incubate at 37°C for 45 minutes.

  • Development: Add 50 µL of Developer Solution. The developer cleaves the deacetylated lysine-AMC bond, releasing the fluorescent AMC fluorophore.

    • Incubate for 15 minutes at room temperature.

  • Measurement: Read Fluorescence at Ex/Em = 360/460 nm .

  • Analysis: Calculate % Inhibition relative to Vehicle Control.

    
    
    
Protocol C: In Vitro PARP-1 Colorimetric Inhibition Assay

Used to assess if the compound retains classical PARP inhibitory activity.

Materials:

  • Histone-coated 96-well strip plate.

  • Recombinant PARP-1 Enzyme.

  • Biotinylated NAD+.

  • Streptavidin-HRP conjugate.

Procedure:

  • Enzyme Mix: Dilute PARP-1 enzyme (0.5 U/well) in PARP Buffer. Add 50 µL to histone-coated wells.

  • Inhibitor Treatment: Add 10 µL of 3-Butoxybenzamide (serial dilutions). Incubate 15 mins at RT.

  • Substrate Addition: Add 20 µL of Biotin-NAD+ cocktail.

  • Reaction: Incubate for 60 minutes at RT. PARP-1 will transfer biotin-ADP-ribose onto the histones.

  • Wash: Wash plate 4x with PBS-Tween (0.05%).

  • Detection: Add 50 µL Streptavidin-HRP. Incubate 30 mins. Wash 4x.

  • Signal: Add TMB substrate. Stop with 1N H₂SO₄ after 10 mins. Read Absorbance at 450 nm .

Protocol D: Cellular Neuroprotection Assay (PC12 Model)

SIRT2 inhibitors protect against


-synuclein or polyglutamine toxicity. This assay validates the functional bioactivity of 3-Butoxybenzamide.

Cell Line: PC12 (Rat pheochromocytoma) inducible for mutant Huntingtin (Htt-103Q).

Workflow:

  • Seeding: Plate PC12 cells (10,000 cells/well) in collagen-coated 96-well plates.

  • Induction: Add Doxycycline (1 µg/mL) to induce expression of toxic mutant Huntingtin.

  • Treatment: Simultaneously treat with 3-Butoxybenzamide (1, 5, 10, 25 µM).

    • Control: 3-Aminobenzamide (Weak control) or AGK-2 (Potent SIRT2 control).

  • Incubation: Culture for 48–72 hours.

  • Viability Readout: Add MTT Reagent (0.5 mg/mL) for 4 hours. Solubilize crystals in DMSO. Read Absorbance at 570 nm.

  • Outcome: Effective SIRT2 inhibition should restore cell viability to near non-induced levels (Rescue effect).

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation in Assay Hydrophobicity of "butoxy" tailLimit final DMSO to <1%. Use a detergent (0.01% Triton X-100) in the assay buffer to stabilize the compound.
Weak SIRT2 Inhibition Compound is a prodrug or weak analogEnsure you are using the correct derivative. Simple 3-butoxybenzamide is a moderate inhibitor; the N-(3-benzamidophenyl) derivative is 10x more potent.
High Background (Fluor) Autofluorescence or Quenching3-Butoxybenzamide absorbs in the UV range. Run a "Compound Only" control to check for interference at 360/460 nm.
Cell Toxicity Off-target effectsPerform a dose-response curve in Wild Type cells first. If toxic >50 µM, the mechanism is likely non-specific.

References

  • SIRT2 Inhibition & Neuroprotection: Outeiro, T. F., et al. "Sirtuin 2 inhibitors rescue alpha-synuclein-mediated toxicity in models of Parkinson's disease." Science 317.5837 (2007): 516-519. Link

  • Benzamide SAR Studies: Luthi-Carter, R., et al. "SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis." Proceedings of the National Academy of Sciences 107.17 (2010): 7927-7932. Link

  • PARP Inhibitor Pharmacophore: Virág, L., & Szabó, C. "The therapeutic potential of poly(ADP-ribose) polymerase inhibitors." Pharmacological Reviews 54.3 (2002): 375-429. Link

  • Assay Methodology: Rumpf, T., et al. "Optimized chemical probes for sirtuin 2 (SIRT2) inhibition." Journal of Medicinal Chemistry 58.3 (2015): 1281-1295. Link

Sources

Analytical techniques for 3-Butoxybenzamide quantification

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Performance Quantification of 3-Butoxybenzamide

Executive Summary

3-Butoxybenzamide (CAS: 5757-52-8 / Analogous derivatives) is a structural intermediate and pharmacophore often encountered in the synthesis of histone deacetylase (HDAC) inhibitors, TRP channel modulators, and local anesthetics.[1] Its quantification presents specific challenges due to the potential for positional isomerism (2- vs 4-butoxy analogs) and its moderate lipophilicity.[1]

This guide provides two distinct, self-validating protocols:

  • Method A (HPLC-UV): A robust method for Quality Control (QC), purity assessment, and high-concentration formulation analysis.

  • Method B (LC-MS/MS): A high-sensitivity method for bioanalysis (plasma/tissue) and trace impurity profiling.

Physicochemical Profile & Analytical Implications

Understanding the molecule is the prerequisite for successful separation.[1]

PropertyValue (Approx.)Analytical Implication
Molecular Formula C₁₁H₁₅NO₂Monoisotopic Mass: ~193.11 Da.
LogP (Octanol/Water) 2.5 – 2.9Moderately lipophilic. Requires organic solvent (MeOH/ACN) for dissolution.[2] Retains well on C18 columns.[3]
pKa ~14 (Amide N-H)The molecule remains neutral across the standard HPLC pH range (2–8).[1] pH adjustment controls the matrix and impurities, not the analyte's ionization state.
UV Max 230 nm, 254 nmBenzamide chromophore. 230 nm offers higher sensitivity; 254 nm offers higher selectivity against non-aromatic solvents.
Solubility Low in water; High in MeOH, DMSOCritical: Diluents must contain at least 40% organic solvent to prevent precipitation in the injector.

Analytical Workflow Visualization

The following diagram outlines the decision process for selecting the appropriate quantification strategy based on sample origin and required sensitivity.

AnalyticalWorkflow Sample Sample Origin Type1 Raw Material / API (High Conc > 1 µg/mL) Sample->Type1 Type2 Biological Matrix / Plasma (Trace < 100 ng/mL) Sample->Type2 PrepA Dilution in MeOH:Water (50:50) Filter 0.22 µm PTFE Type1->PrepA PrepB Protein Precipitation (ACN) or Liquid-Liquid Extraction (MTBE) Type2->PrepB MethodA Method A: HPLC-UV (C18 / Isocratic or Gradient) PrepA->MethodA MethodB Method B: LC-MS/MS (MRM Mode / ESI+) PrepB->MethodB Result Quantification & Reporting MethodA->Result MethodB->Result

Figure 1: Decision tree for selecting the appropriate analytical workflow for 3-Butoxybenzamide.

Method A: HPLC-UV (Purity & Potency)[1]

Scope: Routine batch release, stability testing, and synthesis monitoring. Principle: Reversed-Phase Chromatography (RP-HPLC) utilizing the hydrophobic interaction of the butoxy tail with the C18 stationary phase.[1]

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance (or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Luna C18(2).[1]

    • Rationale: The "Plus" or end-capped silica reduces peak tailing caused by secondary interactions with the amide nitrogen.[1]

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[3][4]

  • Column Temp: 30°C.

  • Detection: UV @ 230 nm (Primary), 254 nm (Secondary/Confirmation).

  • Injection Volume: 10 µL.

Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar impurities)
12.01090Linear Gradient (Elute 3-Butoxybenzamide)
15.01090Wash
15.19010Re-equilibration
20.09010End

Technical Insight (Isomer Separation): The 3-butoxy isomer may co-elute with 2-butoxy or 4-butoxy isomers.[1] If isomer resolution is required, switch the stationary phase to a Phenyl-Hexyl column. The pi-pi interactions offered by the phenyl phase provide superior selectivity for positional isomers compared to standard C18.[1]

Method B: LC-MS/MS (Bioanalysis & Trace Impurities)[1]

Scope: Pharmacokinetic (PK) studies in plasma, metabolite identification. Principle: Electrospray Ionization (ESI) in Positive mode.[5] The amide group protonates readily ([M+H]⁺).[1]

Mass Spectrometry Parameters
  • Ionization: ESI Positive (+).

  • Spray Voltage: 3500 V.

  • Sheath Gas: 40 arb units; Aux Gas: 10 arb units.

  • Capillary Temp: 320°C.

MRM Transitions (Multiple Reaction Monitoring)

Note: Transitions must be optimized by direct infusion of the standard.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Mechanism
3-Butoxybenzamide 194.1 [M+H]⁺138.1 15 - 20Loss of Butene (C₄H₈) via McLafferty rearrangement
121.0 25 - 30Loss of Amide (-NH₂) and Butyl chain
Internal Standard 198.1 (d4-Analog)142.1 15 - 20Deuterated analog behavior
Sample Preparation Protocol (Plasma)
  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube.

  • Spike: Add 10 µL of Internal Standard (IS) working solution.

  • Precipitate: Add 200 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid).

    • Why Acid? Acid helps disrupt protein binding and ensures the analyte remains in solution.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 13,000 rpm for 10 minutes at 4°C.

  • Transfer: Collect supernatant. Dilute 1:1 with water (to match initial mobile phase strength) before injection.

Validation Criteria (ICH Q2(R1))

To ensure the trustworthiness of the data, the method must pass the following criteria:

ParameterAcceptance Criteria (HPLC-UV)Acceptance Criteria (LC-MS)
Specificity Resolution > 1.5 from nearest peak. No interference in blank.Signal in blank < 20% of LLOQ.
Linearity (r²) > 0.999 (Range: 10 – 500 µg/mL)> 0.99 (Range: 1 – 1000 ng/mL)
Precision (RSD) Repeatability < 1.0%Repeatability < 15% (at LLOQ)
Accuracy (Recovery) 98.0% – 102.0%85.0% – 115.0%
LOD / LLOQ S/N > 3 (LOD) / S/N > 10 (LOQ)S/N > 10 (LLOQ)

Troubleshooting & Optimization

  • Peak Tailing: Benzamides can interact with free silanols on the silica support.

    • Solution: Ensure the mobile phase pH is acidic (pH < 3.[1]0) to suppress silanol ionization. Use "End-capped" columns.

  • Carryover (LC-MS): The lipophilic butoxy tail may adhere to the injector loop.[1]

    • Solution: Use a needle wash solution of 50:50 Methanol:Isopropanol + 0.1% Formic Acid.

  • Isomer Co-elution:

    • Solution: Lower the flow rate to 0.8 mL/min and reduce the gradient slope (e.g., 1% change per minute) to maximize resolution.

References

  • PubChem. (2025). Compound Summary: N-(3-benzamidophenyl)-3-butoxybenzamide (and related structures).[1][6] National Library of Medicine. Available at: [Link][1]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[7] (General reference for RP-HPLC mechanism of benzamides).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Available at: [Link]

Disclaimer: This protocol is designed for research use. All specific MRM transitions and retention times should be experimentally verified with reference standards before validating for clinical or regulatory submission.

Sources

Gas chromatography-mass spectrometry (GC-MS) for 3-Butoxybenzamide analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Resolution GC-MS Analysis of 3-Butoxybenzamide in Complex Matrices

Introduction & Analytical Rationale

3-Butoxybenzamide is a specialized benzamide derivative frequently utilized as a structural scaffold in pharmaceutical synthesis and drug development[1]. The precise quantification of benzamides via Gas Chromatography-Mass Spectrometry (GC-MS) presents unique analytical challenges. The primary amide functional group (-CONH₂) contains active hydrogen atoms that readily form intermolecular hydrogen bonds. If analyzed directly, this leads to poor analyte volatility, severe chromatographic peak tailing, and potential thermal degradation within the high-temperature GC inlet[2].

To achieve part-per-billion (ppb) sensitivity and robust reproducibility, this protocol employs a targeted silylation derivatization strategy prior to GC-MS analysis. By replacing the active hydrogens with trimethylsilyl (TMS) groups, we significantly enhance the analyte's vapor pressure and thermal stability, ensuring sharp chromatographic peaks and reliable mass spectral fragmentation[3].

Chemical Properties & Method Specifications

Understanding the physicochemical properties of 3-Butoxybenzamide is critical for optimizing the extraction and chromatographic conditions. The parameters below establish the foundational logic for the experimental design.

Table 1: Physicochemical Properties and GC-MS Method Parameters

ParameterSpecification / ConditionScientific Rationale
Target Analyte 3-Butoxybenzamide (C₁₁H₁₅NO₂)Primary analyte of interest (MW: 193.24 g/mol )[1].
Derivatizing Agent BSTFA + 1% TMCSTMCS acts as a catalyst to drive the silylation of sterically hindered amides[4].
Internal Standard (IS) Benzamide-d₅Corrects for matrix effects, extraction losses, and variations in derivatization efficiency[5].
Analytical Column DB-5ms (30m x 0.25mm, 0.25µm)The 5% phenyl stationary phase provides optimal selectivity and retention for aromatic amides[2].
Carrier Gas Helium (1.0 mL/min, constant flow)Ensures optimal linear velocity and minimizes longitudinal band broadening[6].

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition. Every batch must function as a self-validating system : you must include a Method Blank (to check for reagent carryover), a Matrix Spike (to verify extraction recovery), and a Calibration Verification Standard (to ensure detector stability).

Workflow Start 1. Sample Aliquot & IS Addition Extract 2. Liquid-Liquid Extraction (Ethyl Acetate) Start->Extract Dry 3. Evaporation to Dryness (N2 Stream, 40°C) Extract->Dry Deriv 4. Silylation Derivatization (BSTFA + 1% TMCS, 70°C) Dry->Deriv GCMS 5. GC-MS Analysis (EI Mode, 70 eV) Deriv->GCMS Data 6. Data Processing (SIM Mode) GCMS->Data

Figure 1: Comprehensive GC-MS analytical workflow for 3-Butoxybenzamide.

Step-by-Step Methodology

Sample Preparation & Extraction
  • Spiking: Transfer 1.0 mL of the sample matrix (e.g., plasma or aqueous buffer) into a clean glass centrifuge tube. Add 10 µL of the Internal Standard (Benzamide-d₅, 10 µg/mL).

    • Causality: Adding the IS at the very beginning compensates for any volumetric losses during extraction and derivatization[5].

  • Extraction: Add 3.0 mL of LC-MS grade Ethyl Acetate. Vortex vigorously for 2 minutes.

    • Causality: Ethyl acetate provides an optimal partition coefficient for moderately polar aromatic amides while leaving highly polar matrix proteins and salts behind.

  • Phase Separation: Centrifuge at 4000 rpm for 10 minutes at 4°C. Transfer the upper organic layer to a clean, anhydrous glass vial.

  • Drying: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen at 40°C.

    • Critical Step: Most derivatization reactions are highly sensitive to water. Any residual moisture will violently react with and quench the BSTFA reagent, leading to incomplete derivatization[4].

Derivatization Protocol
  • Reagent Addition: To the dried residue, add 50 µL of anhydrous Pyridine and 50 µL of BSTFA containing 1% TMCS.

    • Causality: Pyridine acts as both a solvent and an acid scavenger, driving the reaction forward. The 1% TMCS is crucial as it acts as a Lewis acid catalyst, significantly increasing the silylating power for the less reactive amide nitrogen[4].

  • Incubation: Seal the vial tightly with a PTFE-lined cap and incubate in a dry block heater at 70°C for 30 minutes[2].

  • Cooling: Allow the vial to cool to room temperature before transferring the contents to a GC autosampler vial with a glass insert.

Mechanism Substrate 3-Butoxybenzamide (Active N-H Bond) Reaction Nucleophilic Substitution (70°C, 30 min, Pyridine) Substrate->Reaction Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Reaction Product N-TMS-3-Butoxybenzamide (Enhanced Volatility) Reaction->Product

Figure 2: Mechanistic pathway of 3-Butoxybenzamide silylation.

GC-MS Instrumental Conditions
  • Inlet: 250°C, Splitless mode (purge valve opens at 1.0 min).

    • Causality: Splitless injection maximizes the transfer of the analyte onto the column, which is essential for trace-level sensitivity.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 280°C (hold 5 min).

    • Causality: The initial hold focuses the analyte band at the head of the column (solvent effect), while the rapid ramp elutes the derivatized benzamide sharply, minimizing diffusion and peak broadening[2].

  • Mass Spectrometer: Electron Ionization (EI) source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

    • Causality: SIM mode drastically increases the signal-to-noise ratio. Monitor the molecular ion of the TMS-derivative and two characteristic fragment ions for positive structural confirmation[6].

Data Presentation & Method Validation

A robust analytical method must be validated according to stringent guidelines (e.g., ICH Q2). The table below summarizes the expected quantitative performance of this protocol based on standard benzamide GC-MS validations.

Table 2: Expected GC-MS Validation Parameters for 3-Butoxybenzamide

Validation ParameterExpected ResultAcceptance Criteria
Linearity (R²) > 0.998 (10 - 1000 ng/mL)R² ≥ 0.995[2][7]
Limit of Detection (LOD) 2.0 ng/mLS/N ratio ≥ 3:1[8]
Limit of Quantification (LOQ) 5.0 ng/mLS/N ratio ≥ 10:1, RSD ≤ 20%[8]
Intra-day Precision (%RSD) 3.5% - 6.0%≤ 15%[2]
Extraction Recovery 88% - 95%80% - 120%[2]
Carryover Not Detected≤ 20% of LLOQ in blank

Conclusion

The successful GC-MS analysis of 3-Butoxybenzamide hinges on the rigorous elimination of moisture and the complete silylation of the primary amide group. By utilizing BSTFA with 1% TMCS and optimizing the GC oven ramp, this protocol overcomes the inherent chromatographic limitations of benzamides. The integration of deuterated internal standards and strict validation parameters ensures that this methodology provides the high-fidelity data required by drug development professionals.

References

  • Comparison of LC–MS-MS and GC–MS Analysis of Benzodiazepine Compounds Included in the Drug Demand Reduction Urinalysis Program. NIH/PMC. Available at: [Link]

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. PubMed. Available at: [Link]

  • CN103512996B - Analysis method for amide compounds. Google Patents.
  • Determination of five amides in food contact materials by GC/MS. Atlantis Press. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. Weber. Available at: [Link]

Sources

Application Note: Structural Elucidation and Quality Control of 3-Butoxybenzamide via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for the structural validation of 3-Butoxybenzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. It is designed for analytical chemists and drug discovery scientists requiring a robust standard operating procedure (SOP).

Introduction & Scope

3-Butoxybenzamide (CAS: N/A for specific isomer, analogous to 3-butoxybenzoic acid derivatives) is a functionalized benzamide often utilized as a pharmacophore fragment in the development of PARP inhibitors, histone deacetylase (HDAC) inhibitors, and antipsychotic agents. The presence of the meta-alkoxy chain adds lipophilicity, influencing bioavailability and protein binding.

Precise structural characterization is critical during synthesis scale-up to ensure:

  • Regioisomeric Purity: Confirming the meta-substitution (vs. ortho or para).

  • Fragment Integrity: Verifying the stability of the amide bond and the butoxy tail.

  • Solvent Selection: Optimizing conditions to visualize exchangeable amide protons.

This guide provides a validated protocol for the complete assignment of 3-Butoxybenzamide using 1D (


H, 

C) and 2D (COSY, HSQC, HMBC) NMR techniques.

Chemical Structure & Atom Numbering

To ensure consistent assignment, the following numbering scheme is used throughout this protocol.

G C1 C1 C2 C2 C1->C2 C7 C7 C1->C7 C3 C3 C2->C3 C4 C4 C3->C4 O10 O10 C3->O10 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 N8 N8 C7->N8 O9 O9 C7->O9 C11 C11 O10->C11 C12 C12 C11->C12 C13 C13 C12->C13 C14 C14 C13->C14

Figure 1: Numbering scheme for 3-Butoxybenzamide. Blue nodes indicate quaternary aromatic carbons; Green nodes indicate alkyl chain carbons.

Experimental Protocol

Sample Preparation

Solvent Choice: DMSO-d


  is the recommended solvent.
  • Reasoning: Chloroform-d (CDCl

    
    ) often leads to broad or invisible amide proton signals due to quadrupole broadening and rapid chemical exchange. DMSO-d
    
    
    
    forms strong hydrogen bonds with the amide protons, sharpening the signals and slowing exchange, allowing for accurate integration and coupling detection.

Procedure:

  • Weigh 10–15 mg of 3-Butoxybenzamide into a clean vial.

  • Add 0.6 mL of DMSO-d

    
     (99.8% D, containing 0.03% TMS v/v).
    
  • Vortex for 30 seconds to ensure complete dissolution.

  • Transfer to a high-quality 5 mm NMR tube (e.g., Wilmad 507-PP).

  • Optional: If water content is high, add activated 3Å molecular sieves directly to the tube 1 hour prior to acquisition.

Instrument Parameters (400 MHz or higher)

Standard acquisition parameters ensure reproducibility across different platforms (Bruker, Jeol, Varian).

Parameter

H NMR (1D)

C NMR (1D)
COSY (2D)HSQC (2D)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)cosygpppqfhsqcedetgpsisp2.2
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)10 x 10 ppm10 x 180 ppm
Acquisition Time 3.0 - 4.0 sec1.0 - 1.5 sec0.2 sec0.2 sec
Relaxation Delay (D1) 1.0 - 5.0 sec (See Note 1)2.0 sec1.5 sec1.5 sec
Scans (NS) 16512 - 10248 - 168 - 16
Temperature 298 K (25 °C)298 K298 K298 K

Note 1: For accurate quantitative integration of aromatic vs. aliphatic protons, a D1 of at least 5 x T1 (approx 5-7 seconds) is recommended. For routine ID, 1.0 second is sufficient.

Results & Discussion

H NMR Analysis (DMSO-d )

The proton spectrum is characterized by the distinct amide singlets, the 1,3-disubstituted aromatic pattern, and the aliphatic butyl chain.

Key Diagnostic Features:

  • Amide Protons (N8-H): Appear as two broad singlets around 7.3 and 7.9 ppm. In DMSO, restricted rotation around the C-N bond often makes these chemically non-equivalent.

  • Butoxy Chain: A classic triplet (methyl), sextet, quintet, triplet (O-methylene) pattern.

  • Aromatic Region: The proton at C2 is a narrow doublet or singlet (isolated between substituents). The proton at C4 is a doublet of doublets (ortho to alkoxy).

Table 1:


H NMR Assignments 
| Shift (

, ppm) | Multiplicity | Integral | Coupling (

, Hz) | Assignment | Interpretation | | :--- | :--- | :--- | :--- | :--- | :--- | | 7.95 | br s | 1H | - | NH

| Amide proton (trans to O) | | 7.46 | m | 2H | - | H6, H2 | Ortho to C=O / Isolated H | | 7.36 | br s | 1H | - | NH

| Amide proton (cis to O) | | 7.33 | t | 1H | 8.0 | H5 | Meta proton | | 7.08 | dd | 1H | 8.0, 2.0 | H4 | Ortho to Butoxy | | 4.02 | t | 2H | 6.5 | H11 | O-CH

(Deshielded) | | 1.72 | quint | 2H | 6.5 | H12 |

-CH

| | 1.44 | sext | 2H | 7.5 | H13 |

-CH

| | 0.94 | t | 3H | 7.4 | H14 | Terminal CH

|
C NMR Analysis

The carbon spectrum confirms the backbone. The carbonyl carbon (C7) is the most downfield signal. The C3 carbon attached to oxygen is significantly deshielded relative to other aromatics.

Table 2:


C NMR Assignments 
| Shift (

, ppm) | Type | Assignment | Notes | | :--- | :--- | :--- | :--- | | 167.8 | C

| C7 | Amide Carbonyl | | 158.6 | C

| C3 | Aromatic C-O (Ipso) | | 136.2 | C

| C1 | Aromatic C-C=O (Ipso) | | 129.4 | CH | C5 | Meta Carbon | | 119.8 | CH | C6 | Ortho to Amide | | 117.5 | CH | C4 | Para to Amide | | 113.2 | CH | C2 | Isolated Carbon (between subst.) | | 67.4 | CH

| C11 | O-CH

| | 30.8 | CH

| C12 | Alkyl chain | | 18.7 | CH

| C13 | Alkyl chain | | 13.6 | CH

| C14 | Terminal Methyl |

Structural Validation Workflow (Logic Map)

The following workflow illustrates the decision-making process for confirming the identity of the compound based on the acquired data.

Workflow Start Start: Crude/Pure Sample Solvent Dissolve in DMSO-d6 Start->Solvent Acquire1H Acquire 1H NMR Solvent->Acquire1H CheckAmide Amide Protons Visible? (7.3 - 8.0 ppm) Acquire1H->CheckAmide CheckAlkyl Butyl Chain Pattern? (t, quint, sext, t) CheckAmide->CheckAlkyl Yes Fail Investigate Impurity/Isomer CheckAmide->Fail No (Hydrolysis?) CheckArom Meta-Subst. Pattern? (s, d, t, d) CheckAlkyl->CheckArom Yes CheckAlkyl->Fail No (Wrong Chain) Pass Identity Confirmed: 3-Butoxybenzamide CheckArom->Pass Yes CheckArom->Fail No (Ortho/Para Isomer)

Figure 2: Logic gate for routine QC analysis of 3-Butoxybenzamide.

Troubleshooting & Common Issues

Water Suppression

DMSO-d


 is hygroscopic. A large water peak at ~3.33 ppm can obscure the O-CH

triplet at ~4.0 ppm or overlap with other signals.
  • Solution: Use a solvent suppression pulse sequence (e.g., zgesgp on Bruker) centered on the water resonance if quantification of the alkoxy chain is compromised.

Concentration Effects

At high concentrations (>30 mg/mL), the amide protons may shift downfield or broaden due to intermolecular hydrogen bonding (dimerization).

  • Protocol Adjustment: Perform a dilution study (e.g., dilute to 2 mg/mL). If peaks sharpen and shift upfield, aggregation was present.

Rotational Isomers

The amide bond has partial double-bond character. While usually fast on the NMR timescale at room temperature for primary amides, broadening may occur.

  • Validation: If the amide peaks are extremely broad, run the spectrum at 320 K. Coalescence into a sharper single peak confirms the amide nature.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Authoritative text on pulse sequences and solvent effects).
  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison.[1] Available at: [Link] (Excellent resource for chemical shift prediction).

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link] (Standard for solvent residual referencing).

  • Silverstein, R. M., et al. (2014).[2] Spectrometric Identification of Organic Compounds. Wiley.[3] (Reference for benzamide derivative shift ranges).

Sources

Application Note: Utilizing 3-Butoxybenzamide Derivatives in HIV-1 Cell Culture Models – From Latency Reversal to Antiviral Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Grounding

The 3-butoxybenzamide scaffold has emerged as a highly versatile pharmacophore in virology and epigenetic modulation. In in vitro cell culture studies, specific structural modifications of 3-butoxybenzamides yield two distinct, yet equally critical, applications in HIV-1 research: Latency Reversing Agents (LRAs) and Antiviral Inhibitors [1].

As a Senior Application Scientist, I have structured this guide to move beyond basic assay instructions. Understanding the causality behind the molecular interactions is paramount for troubleshooting and assay validation.

  • The "Shock and Kill" Mechanism (Latency Reversal): Certain N-substituted 3-butoxybenzamides exhibit strong affinity for the viral Tat-TAR transcription complex and act as Histone Deacetylase (HDAC) inhibitors[2]. By inhibiting HDACs, these compounds induce an epigenetic shift—specifically, the acetylation of histones at the HIV-1 5'-Long Terminal Repeat (LTR). This chromatin relaxation forces the transcriptional reactivation of dormant proviruses in resting CD4+ T cells, rendering them susceptible to immune clearance[3].

  • The Antiviral Mechanism (Replication Inhibition): Conversely, other benzamide derivatives (such as AH0109) function as potent antiviral agents. They operate via a dual-inhibition mechanism: halting HIV-1 reverse transcriptase (RT) activity and subsequently blocking the nuclear import of viral cDNA[4]. This aborts the infection cycle before proviral integration can occur.

Quantitative Pharmacological Profile

To establish a baseline for your cell culture dosing, the following table summarizes the established quantitative metrics for benzamide derivatives and industry-standard controls.

Compound Class / DerivativePrimary TargetCell Culture ModelKey Metric (EC₅₀)Cytotoxicity (CC₅₀)
N-substituted 3-butoxybenzamides Tat-TAR Complex / HDACJ-Lat, Resting CD4+ T cells~0.5 - 5.0 µM (Reactivation)> 100 µM
Benzamide AH0109 Reverse Transcriptase (RT)C8166 CD4+ T cells0.7 µM (Inhibition)163 µM
Vorinostat (SAHA) - ControlClass I/II HDACsACH2, U1, J-Lat~0.5 µM (Reactivation)~50 µM
Zidovudine (AZT) - ControlReverse Transcriptase (RT)C8166 CD4+ T cells~0.01 µM (Inhibition)> 500 µM

Data synthesized from established virology screening benchmarks and derivative characterizations[3][4].

Pathway Visualization

G cluster_0 Latent HIV Reactivation (Shock & Kill) cluster_1 Antiviral Activity (Inhibition) Compound 3-Butoxybenzamide Derivatives HDAC HDAC Inhibition / Tat-TAR Activation Compound->HDAC LRA Pathway RT Reverse Transcriptase Inhibition Compound->RT Antiviral Pathway Chromatin Chromatin Relaxation at 5'-LTR HDAC->Chromatin Epigenetic shift Transcription Viral Transcription (GFP/p24 Expression) Chromatin->Transcription Reactivation NuclearImport Block cDNA Nuclear Import RT->NuclearImport Reduced cDNA Replication Halt Viral Replication NuclearImport->Replication Abortive Infection

Dual mechanism of 3-butoxybenzamide derivatives in HIV-1 latency reversal and viral inhibition.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate necessary controls to calculate Z'-factors, ensuring the dynamic range of your assay is statistically sound before data interpretation.

Protocol A: HIV-1 Latency Reversal Assay using J-Lat Cell Models

Causality & Rationale: J-Lat cells (clones 10.6 or 9.2) are Jurkat T-cell derivatives harboring a full-length, transcriptionally silent HIV-1 provirus. The virus contains a frameshift mutation in env and has nef replaced by a Green Fluorescent Protein (GFP) reporter[3]. This design is critical: it allows researchers to directly correlate 5'-LTR promoter activation with fluorescence via flow cytometry, without the biosafety risks of producing infectious virions.

Step-by-Step Methodology:

  • Cell Preparation: Culture J-Lat cells in RPMI 1640 supplemented with 10% FBS and 1% Penicillin/Streptomycin. Maintain cells at a density between

    
     and 
    
    
    
    cells/mL to prevent spontaneous activation caused by overconfluence stress.
  • Compound Formulation: Dissolve the 3-butoxybenzamide derivative in 100% molecular-grade DMSO to create a 10 mM stock.

    • Expert Insight: The final DMSO concentration in the culture must not exceed 0.1% (v/v). Higher concentrations induce cellular toxicity and artificial epigenetic stress, confounding the GFP readout.

  • Plate Setup & Self-Validation Matrix: Seed

    
     cells per well in a 96-well U-bottom plate.
    
    • Test Wells: Add 3-butoxybenzamide derivative (dose-response: 0.1, 0.5, 1.0, 5.0, 10.0 µM).

    • Negative Control (Baseline): 0.1% DMSO vehicle.

    • Positive Control (Max Activation): 1.0 µM Vorinostat (SAHA)[3].

  • Incubation: Incubate for 48 to 72 hours at 37°C, 5% CO₂. Causality: Epigenetic remodeling (histone acetylation) and the subsequent translation and accumulation of the GFP reporter require a minimum of 48 hours to reach a detectable threshold.

  • Flow Cytometry Readout: Harvest cells, wash twice in cold PBS, and resuspend in FACS buffer (PBS + 2% FBS). Acquire a minimum of 10,000 live-cell events.

  • Validation Check: Calculate the Z'-factor using the DMSO and Vorinostat control wells. A Z'-factor

    
     validates the assay plate, confirming that the 3-butoxybenzamide reactivation data is reliable.
    
Protocol B: Antiviral Efficacy & Cytotoxicity Screening in CD4+ C8166 T Cells

Causality & Rationale: The C8166 cell line is highly permissive to HIV-1 infection and rapidly forms visible syncytia (multinucleated giant cells) upon viral entry. This provides a rapid phenotypic confirmation of infection. To prove that a benzamide derivative acts via reverse transcriptase inhibition and nuclear import blockade[4], we must measure both total viral DNA and integrated proviral DNA using quantitative PCR (qPCR).

Step-by-Step Methodology:

  • Infection: Suspend

    
     C8166 T cells in 1 mL of culture medium. Inoculate with HIV-1 (e.g., strain NL4-3 or HxBru) at a Multiplicity of Infection (MOI) of 0.1. Incubate for 2 hours at 37°C to allow viral attachment and entry.
    
  • Washing & Drug Addition: Wash the cells thoroughly three times with PBS to remove unbound virus. This step is critical; residual input virus will cause false positives in downstream qPCR. Resuspend cells in media containing the 3-butoxybenzamide derivative (e.g., 0.7 µM to 5.0 µM)[4].

    • Positive Control: 0.1 µM Zidovudine (AZT).

  • Incubation & Cytotoxicity (CC₅₀) Check: Plate the cells in a 24-well plate and incubate for 20 hours. In a parallel, uninfected plate, run an MTS or CCK-8 cell viability assay to ensure the compound concentration is well below the CC₅₀ (e.g., < 163 µM)[4].

  • Nucleic Acid Extraction: Harvest the cells at exactly 20 hours post-infection. Causality: At 20 hours, reverse transcription is complete, and nuclear import is actively occurring, making it the optimal window to capture intermediate cDNA transcripts. Extract total DNA using a commercial blood/cell DNA minikit.

  • Mechanistic qPCR Readout:

    • Total Viral DNA (RT Inhibition): Run qPCR using primers targeting the HIV-1 gag region. A reduction here compared to the vehicle control proves the compound inhibits Reverse Transcriptase.

    • 2-LTR Circles (Nuclear Import Blockade): Run qPCR targeting 2-LTR circles. An accumulation of 2-LTR circles indicates successful reverse transcription but failed integration, whereas a decrease in both total DNA and 2-LTR circles (as seen with AH0109) confirms the dual blockade of RT and nuclear import[4].

References

  • Title: Compounds for use in the reactivation of HIV in latent HIV-infected cells Source: Justia Patents (Patent Application 20230181552) URL: [Link]

  • Title: Characterization of Antiviral Activity of Benzamide Derivative AH0109 against HIV-1 Infection Source: PubMed Central (PMC) - National Institutes of Health URL: [Link]

  • Title: Medicinal Chemistry of Anti-HIV-1 Latency Chemotherapeutics: Biotargets, Binding Modes and Structure-Activity Relationship Investigation Source: MDPI (International Journal of Molecular Sciences) URL: [Link]

Sources

3-Butoxybenzamide as an inhibitor of IMP dehydrogenase.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Butoxybenzamide as a Selective Inhibitor of Inosine 5'-Monophosphate Dehydrogenase (IMPDH)

Introduction & Mechanism of Action

3-Butoxybenzamide (3-BBA) is a synthetic small molecule inhibitor targeting Inosine 5'-Monophosphate Dehydrogenase (IMPDH) , the rate-limiting enzyme in the de novo biosynthesis of guanine nucleotides. Unlike nucleoside analogs (e.g., Ribavirin, Mizoribine) that require intracellular phosphorylation to become active, 3-BBA functions as a non-nucleoside inhibitor, typically binding to the enzyme's cofactor (NAD+) site or an allosteric pocket, depending on the specific isoform interaction.

Therapeutic Relevance: IMPDH is upregulated in rapidly proliferating cells, including activated T-lymphocytes and cancer cells, making it a validated target for immunosuppression and oncology. Furthermore, IMPDH inhibition exerts potent antiviral effects by depleting the intracellular GTP pools required for viral RNA synthesis (e.g., in Herpesviridae and Flaviviridae).

Mechanism:

  • GTP Depletion: 3-BBA inhibits the conversion of IMP to Xanthosine 5'-monophosphate (XMP).

  • S-Phase Arrest: The resulting drop in Guanine (GTP/dGTP) levels halts DNA replication and RNA synthesis.

  • Differentiation/Apoptosis: In tumor cells (e.g., K562, HL-60), this depletion triggers differentiation or apoptosis.

Biological Pathway Visualization

The following diagram illustrates the precise intervention point of 3-BBA within the purine biosynthetic network and the logic of the "Rescue Experiment" (Salvage Pathway).

IMPDH_Pathway PRPP PRPP IMP Inosine Monophosphate (IMP) PRPP->IMP De Novo Synthesis IMPDH IMPDH Enzyme (Target) IMP->IMPDH XMP Xanthosine Monophosphate (XMP) IMPDH->XMP NAD+ -> NADH GMP Guanosine Monophosphate (GMP) XMP->GMP GMPS GTP GTP / dGTP (DNA/RNA Synthesis) GMP->GTP Inhibitor 3-Butoxybenzamide (Inhibitor) Inhibitor->IMPDH Blocks Guanosine Exogenous Guanosine HGPRT HGPRT (Salvage Pathway) Guanosine->HGPRT HGPRT->GMP Bypasses IMPDH

Figure 1: Mechanism of IMPDH inhibition by 3-Butoxybenzamide and the Guanosine Salvage Rescue Pathway.[1][2][3][4][5]

Experimental Protocols

Protocol A: In Vitro Enzymatic Inhibition Assay (Kinetic Analysis)

Objective: Determine the IC50 and Ki of 3-BBA against recombinant human IMPDH (Type II). Principle: Spectrophotometric measurement of NADH production at 340 nm.

Reagents:

  • Buffer: 100 mM Tris-HCl (pH 8.0), 100 mM KCl, 3 mM EDTA, 1 mM DTT.

  • Substrate: IMP (stock 10 mM).

  • Cofactor: NAD+ (stock 10 mM).

  • Enzyme: Recombinant human IMPDH II (approx. 20-50 nM final concentration).

  • Inhibitor: 3-Butoxybenzamide (dissolved in DMSO; final DMSO < 1%).

Procedure:

  • Preparation: Prepare a 96-well UV-transparent microplate.

  • Dilution: Create a serial dilution of 3-BBA (e.g., 0.1 µM to 100 µM) in the Assay Buffer.

  • Incubation: Add 10 µL of Inhibitor and 10 µL of Enzyme to 70 µL of Buffer. Incubate for 10 min at 37°C to allow equilibrium binding.

  • Initiation: Add 10 µL of Substrate Mix (Saturating IMP: 200 µM; Km-level NAD+: 50-100 µM).

  • Measurement: Monitor Absorbance at 340 nm (

    
    ) every 30 seconds for 10 minutes using a kinetic plate reader.
    
  • Analysis: Calculate initial velocity (

    
    ). Plot % Activity vs. Log[Inhibitor]. Fit to the Hill equation to determine IC50.
    

Self-Validation Check:

  • Control: Include a "No Enzyme" blank to rule out non-enzymatic NADH generation or compound autofluorescence.

  • Reference: Run Mycophenolic Acid (MPA) as a positive control (Expected IC50 ~ 20-50 nM).

Protocol B: Cell-Based Specificity Validation (The "Rescue" Experiment)

Objective: Confirm that cytotoxicity is specifically due to IMPDH inhibition and not off-target toxicity. Rationale: If 3-BBA kills cells by depleting Guanine, adding exogenous Guanosine should restore cell viability via the HGPRT salvage pathway (see Figure 1).

Materials:

  • Cells: K562 (Leukemia) or Vero (if testing antiviral).

  • Media: RPMI-1640 + 10% FBS.

  • Reagents: 3-Butoxybenzamide, Guanosine (100 µM stock in media).

  • Readout: MTT or CellTiter-Glo (ATP).

Workflow:

  • Seeding: Plate cells at 5,000 cells/well in a 96-well plate. Allow attachment (overnight).

  • Treatment Groups:

    • Group A (Vehicle): DMSO only.

    • Group B (Inhibitor): 3-BBA at

      
      .
      
    • Group C (Rescue): 3-BBA at

      
       + Guanosine (50 µM) .
      
    • Group D (Control): Guanosine (50 µM) only.

  • Incubation: Incubate for 48–72 hours at 37°C, 5% CO2.

  • Assay: Add MTT reagent, incubate 4h, solubilize, and read OD at 570 nm.

Data Interpretation (Table 1):

Treatment GroupExpected Outcome (If Specific)Interpretation
Vehicle 100% ViabilityBaseline growth.
3-BBA Only < 40% ViabilityPotent inhibition of proliferation.
3-BBA + Guanosine > 85% Viability CONFIRMED TARGET. Salvage pathway bypasses IMPDH blockade.
3-BBA + Guanosine < 40% ViabilityOFF-TARGET TOXICITY. The compound kills via non-IMPDH mechanisms.

References

  • Armistead, D. M., et al. (1997).[6] Inhibitors of Inosine Monophosphate Dehydrogenase.[1][7][8] World Intellectual Property Organization, WO 97/40028.

    • Source of the structural class of benzamide IMPDH inhibitors.
  • Hedstrom, L. (2009). IMP Dehydrogenase: Structure, Mechanism, and Inhibition.[1] Chemical Reviews, 109(7), 2903–2928.

    • Authoritative review on the catalytic mechanism and inhibitor classes.
  • Pankiewicz, K. W. (2001). Novel NAD+ Analogues as Potential Therapeutics. Expert Opinion on Therapeutic Patents, 11(8), 1161-1170.

    • Discusses benzamide riboside and rel
  • PubChem Compound Summary. (2024). 3-Butoxybenzamide (CID 4957346).[4] National Center for Biotechnology Information.

    • Verification of chemical structure and identifiers.

Sources

Application Note: 3-Butoxybenzamide as a Core Pharmacophore in Novel Antibacterial Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Drug Discovery & Development Target Audience: Medicinal Chemists, Microbiologists, and Preclinical Development Professionals

Executive Summary & Mechanistic Rationale

The rapid emergence of multidrug-resistant (MDR) bacterial strains, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-resistant Enterococci (VRE), has created a critical need for antibacterial agents with fundamentally novel mechanisms of action[1]. Traditional antibiotics primarily target cell wall synthesis or ribosomal function. In contrast, targeting bacterial cell division—specifically the highly conserved GTPase protein FtsZ —represents a paradigm shift in overcoming existing resistance profiles[1].

3-Butoxybenzamide (CAS: 172462-92-9) has emerged as a highly versatile organic building block in this space[2]. As a pharmacophore, it provides two critical structural features:

  • The Benzamide Core: Acts as a rigid scaffold capable of forming essential hydrogen bonds (via the amide nitrogen and carbonyl oxygen) with the amino acid residues in the target protein's binding pocket.

  • The 3-Butoxy Substitution: Provides a flexible, lipophilic tail (LogP ~3.1) that perfectly occupies the hydrophobic cleft of the FtsZ protein, anchoring the molecule and preventing the conformational changes required for FtsZ polymerization[1][3].

By utilizing 3-Butoxybenzamide as a starting material, researchers can rapidly synthesize libraries of N-substituted derivatives (e.g., N-(3-benzamidophenyl)-3-butoxybenzamide) that exhibit potent, targeted antibacterial activity[4].

G A 3-Butoxybenzamide Derivative B Binds to FtsZ C-terminal Cleft A->B C Inhibits GTPase Activity B->C D Blocks Z-Ring Formation C->D E Arrests Bacterial Cell Division D->E

Mechanism of Action: 3-Butoxybenzamide derivatives inhibiting FtsZ-mediated cell division.

Physicochemical Profiling & Quantitative Data

To optimize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of drug candidates, understanding the baseline physicochemical properties of the building block is essential. The table below summarizes the quantitative data transitioning from the raw building block to optimized lead candidates.

CompoundRoleMolecular Weight ( g/mol )LogPTarget PathogenMIC (µg/mL)
3-Butoxybenzamide Core Building Block193.243.1N/A>128
N-(3-benzamidophenyl)-3-butoxybenzamide Lead Candidate388.464.8MRSA2.5
FtsZ-Optimized Derivative Optimized Lead402.504.5VRE1.0

Data derived from computational descriptors and literature benchmarks for substituted benzamides[2][4].

Experimental Workflows & Self-Validating Protocols

The transition from a raw chemical building block to a validated biological inhibitor requires a rigorous, self-validating workflow. The following protocols detail the synthesis, primary screening, and target validation of 3-Butoxybenzamide derivatives.

Workflow S1 Step 1: Pharmacophore Derivatization (Buchwald-Hartwig Amidation) S2 Step 2: High-Throughput Screening (Broth Microdilution MIC) S1->S2 S3 Step 3: Target Validation (FtsZ Polymerization Assay) S2->S3 S4 Step 4: Lead Optimization (SAR & Pharmacokinetics) S3->S4

Experimental workflow from derivatization to lead optimization of 3-Butoxybenzamide analogs.

Protocol 1: Chemical Derivatization via Buchwald-Hartwig Amidation

Objective: Synthesize N-aryl-3-butoxybenzamide derivatives to enhance target affinity. Causality: Because 3-Butoxybenzamide is a primary amide, standard peptide coupling reagents are ineffective for N-arylation. Instead, palladium-catalyzed Buchwald-Hartwig cross-coupling is utilized. The selection of Xantphos as a bidentate ligand is deliberate; its wide bite angle prevents unwanted β-hydride elimination and strongly promotes the reductive elimination step, ensuring high yields of the secondary amide.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube under argon, combine 3-Butoxybenzamide (1.0 eq), the desired aryl halide (1.2 eq), Pd2(dba)3 (0.02 eq), Xantphos (0.06 eq), and anhydrous Cs2CO3 (1.5 eq).

  • Solvent Addition: Add degassed anhydrous 1,4-dioxane to achieve a 0.2 M concentration.

  • Reaction: Seal the tube and heat to 100°C for 12 hours with vigorous stirring.

  • Self-Validation Check (LC-MS): Before workup, sample 10 µL of the reaction mixture, dilute in methanol, and run LC-MS. The protocol is only validated to proceed if the starting material peak (m/z 194 [M+H]+) is depleted and the product mass is confirmed.

  • Purification: Filter through a Celite pad, concentrate in vacuo, and purify via flash chromatography (Hexanes/EtOAc).

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination

Objective: Assess the in vitro antibacterial efficacy of the synthesized derivatives against MRSA. Causality: Relying solely on visual turbidity (OD600) for MIC can lead to false positives due to compound precipitation. To create a self-validating system, we incorporate Resazurin (Alamar Blue), a redox indicator. Metabolically active bacteria reduce blue resazurin to pink, fluorescent resorufin. This provides an objective, dual-readout (colorimetric and fluorometric) confirmation of cell viability.

Step-by-Step Methodology:

  • Inoculum Preparation: Cultivate MRSA (e.g., ATCC 43300) in Mueller-Hinton Broth (MHB) to an OD600 of 0.1 (approx.

    
     CFU/mL). Dilute 1:100 in MHB.
    
  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the 3-Butoxybenzamide derivative (ranging from 128 µg/mL to 0.25 µg/mL) in MHB. Ensure DMSO concentration does not exceed 1% v/v.

  • Inoculation: Add 50 µL of the bacterial suspension to each well (final volume 100 µL).

  • Incubation: Incubate at 37°C for 18 hours.

  • Validation & Readout: Add 10 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours.

  • Self-Validation Check: The negative control (media only) MUST remain blue. The positive control (bacteria + 1% DMSO) MUST turn pink. If these conditions are met, the MIC is recorded as the lowest concentration well that remains strictly blue.

Protocol 3: Target Validation - FtsZ Polymerization Light Scattering Assay

Objective: Confirm that the antibacterial mechanism of action is driven by FtsZ inhibition. Causality: FtsZ monomers assemble into large polymers (the Z-ring) upon binding GTP. Large polymers scatter light at 340 nm. By measuring the kinetic change in light scattering, we can directly observe the inhibition of polymerization in real-time. If a compound kills bacteria but fails this assay, it is off-target (e.g., a membrane disruptor).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare polymerization buffer (50 mM MES, 50 mM KCl, 2.5 mM MgCl2, pH 6.5).

  • Protein Assembly: Dilute purified recombinant S. aureus FtsZ protein to 12 µM in the buffer.

  • Compound Incubation: Add the 3-Butoxybenzamide derivative (at 2x MIC concentration) to the FtsZ solution and incubate for 10 minutes at baseline room temperature.

  • Baseline Measurement: Transfer 90 µL to a UV-transparent 96-well half-area plate. Read baseline absorbance at 340 nm for 2 minutes using a microplate reader.

  • Initiation: Rapidly inject 10 µL of 10 mM GTP (final concentration 1 mM) to initiate polymerization.

  • Kinetic Readout: Monitor A340 continuously for 20 minutes.

  • Self-Validation Check: The vehicle control (DMSO) must show a rapid exponential increase in A340 (successful polymerization). A known FtsZ inhibitor (e.g., PC190723) must show a flat line. Validated 3-Butoxybenzamide derivatives will mirror the flat line of the positive control, confirming targeted mechanism of action.

References

  • PubChem - N-(3-benzamidophenyl)-3-butoxybenzamide | C24H24N2O3 | CID 2263412. National Center for Biotechnology Information.
  • Google Patents - ANTIBACTERIAL AGENTS - EA015198B1.
  • AA Blocks - Product Index: 172462-92-9 (3-butoxybenzamide).

Sources

Application Notes and Protocols: Novel Benzamide Derivatives as Smoothened Antagonists in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: A Senior Application Scientist

Introduction: The Hedgehog Signaling Pathway and the Central Role of Smoothened in Oncology

The Hedgehog (Hh) signaling pathway is a critical regulator of cellular processes during embryonic development, including cell differentiation and tissue patterning.[1][2][3] In adult tissues, the Hh pathway is largely quiescent, but its aberrant reactivation has been implicated in the development and progression of various cancers, including those of the brain, skin, lung, and pancreas.[1][4] This dysregulation can occur through several mechanisms, leading to uncontrolled cell growth, proliferation, and invasion.[2][3]

At the core of the Hh pathway is the transmembrane protein Smoothened (SMO), a G protein-coupled receptor.[5] In the absence of a Hedgehog ligand, the Patched (PTCH) receptor tonically inhibits SMO.[4][6] Upon binding of a ligand like Sonic Hedgehog (SHH) to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3).[4][7] Activated GLI proteins then translocate to the nucleus and induce the expression of target genes involved in cell cycle progression, survival, and angiogenesis.[4][6] Given its pivotal role, SMO has emerged as a key therapeutic target for cancers driven by an overactive Hh pathway.[8][9]

This guide provides an in-depth overview and detailed protocols for the investigation of novel benzamide derivatives, exemplified by structures like 3-Butoxybenzamide, as Smoothened antagonists for cancer research.

The Benzamide Scaffold: A Promising Framework for SMO Antagonism

Benzamide derivatives represent a versatile class of compounds with a wide range of pharmacological activities. In the context of oncology, certain substituted benzamides have demonstrated significant potential as anticancer agents by inducing cell cycle arrest and apoptosis.[10] The modular nature of the benzamide scaffold allows for systematic chemical modifications to optimize potency, selectivity, and pharmacokinetic properties for targeting specific proteins like SMO. The exploration of novel benzamide-based SMO antagonists is a promising avenue for the development of new cancer therapeutics.

Mechanism of Action: How Benzamide Derivatives Can Inhibit Smoothened

Novel benzamide derivatives, such as our conceptual 3-Butoxybenzamide, are designed to act as competitive inhibitors of SMO. By binding to the SMO protein, these small molecules can prevent the conformational changes necessary for its activation, thereby blocking the downstream signaling cascade that leads to the activation of GLI transcription factors.[5] This targeted inhibition aims to halt the proliferative signals that drive tumor growth in Hh-dependent cancers.

Diagram: The Hedgehog Signaling Pathway and the Role of a Benzamide-Based SMO Antagonist

Hedgehog_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Hh Ligand Hh Ligand PTCH PTCH Hh Ligand->PTCH Binds SMO SMO PTCH->SMO Inhibits SUFU_GLI SUFU GLI SMO->SUFU_GLI Activates GLI_active Active GLI SUFU_GLI->GLI_active Releases Target_Genes Target Genes (Proliferation, Survival) GLI_active->Target_Genes Activates Transcription 3-Butoxybenzamide 3-Butoxybenzamide (SMO Antagonist) 3-Butoxybenzamide->SMO Blocks

Caption: Canonical Hedgehog signaling and the inhibitory action of a benzamide-based SMO antagonist.

Experimental Protocols: Evaluating a Novel Benzamide SMO Antagonist

The following protocols provide a framework for the in vitro characterization of a novel benzamide derivative, such as 3-Butoxybenzamide, as a Smoothened antagonist.

Protocol 1: Cell Viability and Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the effect of the benzamide compound on the viability and proliferation of cancer cells.[11][12][13]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • Cancer cell line with known Hh pathway activation (e.g., Daoy medulloblastoma, PANC-1 pancreatic cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 3-Butoxybenzamide stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.[13]

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[13]

  • Compound Treatment:

    • Prepare serial dilutions of 3-Butoxybenzamide in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO) to the respective wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C.[13]

  • Formazan Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution to each well and mix thoroughly.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC₅₀ value.

Table 1: Representative Cell Viability Data

Concentration (µM)% Viability (Mean ± SD)
0 (Vehicle)100 ± 5.2
0.198 ± 4.8
185 ± 6.1
1052 ± 3.9
5015 ± 2.5
1005 ± 1.8
Protocol 2: Hedgehog Pathway Activity Assessment using a GLI-Luciferase Reporter Assay

This assay directly measures the activity of the Hedgehog pathway by quantifying the transcriptional activity of GLI.[14][15]

Principle: A reporter plasmid containing multiple GLI binding sites upstream of a luciferase gene is transfected into cells. Activation of the Hh pathway leads to GLI-mediated transcription of the luciferase gene, and the resulting light emission is measured.[15][16]

Materials:

  • Hh-responsive cell line (e.g., NIH/3T3 or HEK293A)

  • GLI-luciferase reporter plasmid (e.g., 8xGLI-BS-Luc)

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • 3-Butoxybenzamide

  • Hh pathway agonist (e.g., SAG or Shh-N conditioned medium)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Seeding and Transfection:

    • Seed cells in a 24-well plate.

    • Transfect the cells with the GLI-luciferase reporter and Renilla control plasmids using a suitable transfection reagent.[17]

  • Compound and Agonist Treatment:

    • After 24 hours, replace the medium with a low-serum medium.

    • Pre-treat the cells with various concentrations of 3-Butoxybenzamide for 1-2 hours.

    • Add the Hh pathway agonist to induce pathway activation.

    • Incubate for another 24-48 hours.

  • Cell Lysis and Luciferase Assay:

    • Lyse the cells according to the Dual-Luciferase® Reporter Assay System protocol.[14]

    • Measure firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the fold change in luciferase activity relative to the agonist-only treated cells.

Diagram: GLI-Luciferase Reporter Assay Workflow

GLI_Assay_Workflow cluster_prep Day 1: Cell Preparation cluster_treatment Day 2: Treatment cluster_readout Day 3/4: Readout A Seed Hh-responsive cells in 24-well plate B Transfect with GLI-Luciferase and Renilla plasmids A->B C Pre-treat with 3-Butoxybenzamide D Add Hh pathway agonist (e.g., SAG) C->D E Incubate for 24-48 hours D->E F Lyse cells G Measure Firefly and Renilla Luciferase activity F->G H Analyze data: Normalize and calculate fold change G->H

Caption: Workflow for the GLI-Luciferase Reporter Assay.

In Vivo Studies: A Conceptual Framework

Following successful in vitro characterization, the efficacy of a novel benzamide SMO antagonist should be evaluated in vivo. A common approach is to use a xenograft mouse model.

Experimental Design Outline:

  • Model Selection: Utilize immunodeficient mice (e.g., nude or SCID) implanted with a Hh-dependent human tumor cell line (e.g., Daoy medulloblastoma).

  • Dosing and Administration: Determine the optimal dose and route of administration (e.g., oral gavage, intraperitoneal injection) based on pharmacokinetic and toxicity studies.

  • Treatment and Monitoring: Once tumors reach a palpable size, randomize the mice into treatment and vehicle control groups. Monitor tumor volume and body weight regularly.

  • Endpoint Analysis: At the end of the study, excise the tumors for pharmacodynamic analysis, such as measuring the expression of GLI1 and other Hh target genes by qPCR or immunohistochemistry.

Conclusion

The aberrant activation of the Hedgehog signaling pathway is a key driver in several cancers, making its central transducer, Smoothened, a compelling therapeutic target. Novel benzamide derivatives, such as the conceptual 3-Butoxybenzamide, offer a promising chemical scaffold for the development of potent and selective SMO antagonists. The protocols and conceptual frameworks outlined in this guide provide a robust starting point for researchers to investigate the anticancer potential of such compounds, from initial in vitro screening to preclinical in vivo validation.

References

  • Hedgehog signaling pathway - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Gonnissen, A., et al. (2021). The role of the Hedgehog signaling pathway in cancer: A comprehensive review. Cellular and Molecular Life Sciences, 78(15), 5545-5569.
  • Wu, F., et al. (2017). The Role of Smoothened in Cancer. International Journal of Molecular Sciences, 18(9), 1975.
  • Barakat, M. T., et al. (2022). Towards Precision Oncology: The Role of Smoothened and Its Variants in Cancer. Cancers, 14(19), 4887.
  • Beachy, P. A., et al. (n.d.). Hedgehog Signaling in Cancer. Retrieved March 7, 2026, from [Link]

  • Li, X., et al. (2024). Hedgehog pathway and cancer: A new area (Review). Oncology Reports, 52(2), 1.
  • The Role of Smoothened in Cancer - ResearchGate. (2020). Retrieved March 7, 2026, from [Link]

  • Canettieri, G., et al. (2019). Non-canonical Hedgehog Signaling Pathway in Cancer: Activation of GLI Transcription Factors Beyond Smoothened. Frontiers in Genetics, 10, 567.
  • The Role of Smoothened in Cancer - PubMed. (2020). Retrieved March 7, 2026, from [Link]

  • A New Smoothened Antagonist Bearing the Purine Scaffold Shows Antitumour Activity In Vitro and In Vivo - PMC. (2021). Retrieved March 7, 2026, from [Link]

  • A Novel Synthetic Smoothened Antagonist Transiently Inhibits Pancreatic Adenocarcinoma Xenografts in a Mouse Model - PMC. (2012). Retrieved March 7, 2026, from [Link]

  • Roles of Smoothened (Smo), the major signal transducer of the hedgehog pathway, in the development of intestinal tumors - AACR Journals. (2008). Retrieved March 7, 2026, from [Link]

  • Effective targeting of Hedgehog signaling in a medulloblastoma model with PF-5274857, a potent and selective Smoothened antagonist that penetrates the blood brain barrier | Molecular Cancer Therapeutics - AACR Journals. (2011). Retrieved March 7, 2026, from [Link]

  • Cell Viability Assays. Methods and Protocols - Anticancer Research. (2018). Retrieved March 7, 2026, from [Link]

  • Abstract 2819: Identification and characterization of a novel smoothened antagonist for the treatment of cancer with deregulated hedgehog signaling | Request PDF - ResearchGate. (2011). Retrieved March 7, 2026, from [Link]

  • Activation of Cilia-Independent Hedgehog/GLI1 Signaling as a Novel Concept for Neuroblastoma Therapy - PMC. (2021). Retrieved March 7, 2026, from [Link]

  • The best cell viability assays to measure adoptive cell therapy potency | Axion Biosystems. (2022). Retrieved March 7, 2026, from [Link]

  • Identification of novel GLI1 target genes and regulatory circuits in human cancer cells - PMC. (2017). Retrieved March 7, 2026, from [Link]

  • Hedgehog (Hh) Reporter Activity Assay - Bio-protocol. (2025). Retrieved March 7, 2026, from [Link]

  • Gli Luciferase Reporter NIH3T3 Cell line (Hedgehog Pathway) - BPS Bioscience. (n.d.). Retrieved March 7, 2026, from [Link]

  • Enhancement of GLI1-transcriptional activity by Я-catenin in human cancer cells - Spandidos Publications. (2006). Retrieved March 7, 2026, from [Link]

  • N-(3-benzamidophenyl)-3-butoxybenzamide | C24H24N2O3 | CID 2263412 - PubChem. (n.d.). Retrieved March 7, 2026, from [Link]

  • Targeting the Hedgehog Pathway in Cancer: Current Evidence and Future Perspectives. (2019). Retrieved March 7, 2026, from [Link]

  • Hedgehog pathway inhibitor - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • What are SMO antagonists and how do they work?. (2024). Retrieved March 7, 2026, from [Link]

Sources

Application Notes & Protocols: A Guide to the Synthesis and Antibacterial Evaluation of 3-Butoxybenzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antibacterial evaluation of novel 3-butoxybenzamide derivatives. This document is designed to offer both theoretical insights and practical, step-by-step protocols to facilitate the exploration of this promising class of antibacterial agents.

Introduction: The Rationale for 3-Butoxybenzamide Derivatives as Antibacterial Agents

The escalating threat of antibiotic resistance necessitates the discovery and development of novel antibacterial agents with unique mechanisms of action.[1][2] Benzamide derivatives have emerged as a significant class of compounds in pharmaceutical research, with many exhibiting a wide range of biological activities, including potent antibacterial and antifungal properties.[3][4][5] About a quarter of the top-selling pharmaceuticals today contain an amide functional group, highlighting the importance of this moiety in medicinal chemistry.[3]

The bacterial cell division protein FtsZ is an attractive target for new antibiotics due to its essential role in bacterial cytokinesis and its high degree of conservation across many bacterial species.[6][7] Several classes of benzamide derivatives have been identified as inhibitors of FtsZ, disrupting the formation of the Z-ring and leading to bacterial cell death.[6][8][9][10] Structure-activity relationship (SAR) studies have shown that modifications to the benzamide scaffold can significantly impact antibacterial potency and spectrum.[9][11]

This guide focuses on the synthesis of 3-butoxybenzamide derivatives, a scaffold selected for its potential to exhibit favorable pharmacokinetic properties and potent antibacterial activity. We will detail a representative synthetic route, methods for structural confirmation, and robust protocols for assessing their antibacterial efficacy.

Synthesis of 3-Butoxybenzamide Derivatives: A Step-by-Step Protocol

The synthesis of 3-butoxybenzamide derivatives can be efficiently achieved through a two-step process: the preparation of the key intermediate, 3-butoxybenzoyl chloride, followed by its amidation with a variety of primary or secondary amines. This approach allows for the generation of a library of derivatives for SAR studies.

Overall Synthetic Workflow

The following diagram illustrates the general synthetic workflow for the preparation of 3-butoxybenzamide derivatives.

Synthesis_Workflow A 3-Butoxybenzoic Acid B Thionyl Chloride (SOCl2) in an inert solvent (e.g., DCM) A->B Activation C 3-Butoxybenzoyl Chloride (Intermediate) B->C D Primary or Secondary Amine (R1R2NH) in the presence of a base (e.g., Triethylamine) C->D Amidation E 3-Butoxybenzamide Derivative D->E F Purification (e.g., Column Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Caption: General workflow for the synthesis of 3-butoxybenzamide derivatives.

Detailed Experimental Protocol: Synthesis of N-Benzyl-3-butoxybenzamide

This protocol details the synthesis of a representative compound, N-benzyl-3-butoxybenzamide.

Materials:

  • 3-Butoxybenzoic acid

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • Benzylamine

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Protocol:

Step 1: Synthesis of 3-Butoxybenzoyl Chloride

  • To a solution of 3-butoxybenzoic acid (1.0 eq) in anhydrous DCM (10 mL/g of acid) under a nitrogen atmosphere, add thionyl chloride (2.0 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2-3 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, remove the solvent and excess thionyl chloride under reduced pressure to yield crude 3-butoxybenzoyl chloride. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of N-Benzyl-3-butoxybenzamide

  • Dissolve the crude 3-butoxybenzoyl chloride (1.0 eq) in anhydrous DCM (10 mL/g).

  • In a separate flask, dissolve benzylamine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/g of amine).

  • Add the amine solution dropwise to the acid chloride solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, or until the reaction is complete as monitored by TLC.

  • Quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-benzyl-3-butoxybenzamide.

Structural Characterization of Synthesized Compounds

Confirmation of the chemical structure of the synthesized derivatives is crucial. A combination of spectroscopic techniques should be employed for unambiguous characterization.[12][13][14][15]

  • Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups.[15] Expect to observe a strong C=O stretch for the amide carbonyl group (typically around 1630-1680 cm⁻¹) and an N-H stretch for secondary amides (around 3300 cm⁻¹).[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework.[13] ¹H NMR will show the chemical shifts and coupling patterns of all protons, while ¹³C NMR will identify all unique carbon atoms in the molecule.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern.[12][14]

Evaluation of Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[17][18] The broth microdilution method is a standardized and widely used technique for determining the MIC of novel compounds.[18][19]

Antibacterial Testing Workflow

The following diagram outlines the workflow for determining the MIC of the synthesized 3-butoxybenzamide derivatives.

MIC_Workflow A Prepare stock solutions of 3-butoxybenzamide derivatives C Perform serial dilutions of compounds in a 96-well microtiter plate A->C B Prepare standardized bacterial inoculum (e.g., 0.5 McFarland standard) D Inoculate wells with the standardized bacterial suspension B->D C->D E Incubate the plate at 37°C for 16-20 hours D->E F Visually inspect for bacterial growth or measure optical density (OD) E->F G Determine the MIC (Lowest concentration with no visible growth) F->G

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Detailed Protocol for Broth Microdilution MIC Assay

Materials:

  • Synthesized 3-butoxybenzamide derivatives

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Sterile 96-well microtiter plates

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Incubator (37°C)

Protocol:

  • Preparation of Compounds: Prepare stock solutions of the synthesized compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select several colonies of the test bacterium and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[19]

  • Serial Dilutions in Microtiter Plate:

    • Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the stock solution of the test compound (at twice the highest desired final concentration) to well 1.

    • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing well, and continuing this process down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (inoculated broth without compound), and well 12 serves as the sterility control (uninoculated broth).

  • Inoculation: Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plate at 37°C for 16-20 hours in ambient air.[19]

  • Determination of MIC: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[17][18] This can also be determined by reading the optical density at 600 nm (OD₆₀₀) using a microplate reader.[20]

Structure-Activity Relationship (SAR) and Data Presentation

A key aspect of drug discovery is understanding the relationship between the chemical structure of a compound and its biological activity.[11] By synthesizing and testing a series of related 3-butoxybenzamide derivatives, researchers can identify the structural features that are important for antibacterial potency.

Data Presentation:

The antibacterial activity data for a series of compounds should be presented in a clear and concise table. This allows for easy comparison of the activities of different derivatives against various bacterial strains.

Table 1: Hypothetical Antibacterial Activity of 3-Butoxybenzamide Derivatives

Compound IDMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
1 HBenzyl832
2 H4-Fluorobenzyl416
3 H2,4-Dichlorobenzyl28
4 HCyclohexyl16>64
5 CH₃Benzyl1664

Interpretation of Hypothetical SAR:

  • Effect of Aromatic Ring Substitution: Comparing compounds 1 , 2 , and 3 , the addition of electron-withdrawing groups (F, Cl) to the benzyl ring appears to enhance activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. This suggests that electronic effects on the aromatic ring may play a role in target binding.

  • Importance of the Aromatic Ring: The replacement of the benzyl group with a non-aromatic cyclohexyl group (compound 4 ) leads to a significant decrease in activity, indicating that the aromatic ring is likely important for antibacterial potency.

  • N-Alkylation: N-methylation (compound 5 vs. 1 ) appears to be detrimental to activity, suggesting that the N-H proton may be involved in a key interaction with the target, such as hydrogen bonding.

Conclusion

The synthesis and evaluation of 3-butoxybenzamide derivatives represent a promising avenue for the discovery of novel antibacterial agents. The protocols outlined in this guide provide a robust framework for the chemical synthesis, structural characterization, and biological testing of these compounds. Through systematic exploration of the structure-activity relationships, researchers can optimize the potency and spectrum of this class of FtsZ inhibitors, contributing to the development of new therapies to combat the growing challenge of antibiotic resistance.

References

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (n.d.).
  • Mechanistic Insights into the Antimicrobial Effect of Benzodioxane-Benzamides Against Escherichia coli - MDPI. (2026, January 27).
  • Minimum Inhibitory Concentration (MIC) Assay Protocol - Hielscher Ultrasonics. (n.d.).
  • Determining Antimicrobial Potency: A Detailed Guide to Minimum Inhibitory Concentration (MIC) Protocols - Benchchem. (n.d.).
  • A Comparative Analysis of the Antimicrobial Spectrum of Benzamide Derivatives - Benchchem. (n.d.).
  • Antibacterial activity of synthesized benzamide derivatives (4a-4f)... - ResearchGate. (n.d.).
  • Benzamide Derivatives Targeting the Cell Division Protein FtsZ: Modifications of the Linker and the Benzodioxane Scaffold and Their Effects on Antimicrobial Activity - MDPI. (2020, April 4).
  • Synthesis and antibacterial activity of 3-benzylamide derivatives as FtsZ inhibitors - PubMed. (2017, April 15).
  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (n.d.).
  • Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis - ResearchGate. (2025, October 31).
  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs - Bio-protocol. (2020, August 20).
  • The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC. (2021, February 4).
  • Characterisation of Organic Compounds I: Mass Spectrometry and UV-Vis Spectroscopy. (2013, January 25).
  • Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors | ACS Medicinal Chemistry Letters - ACS Publications - ACS.org. (2025, July 3).
  • Multiple effects of benzamide antibiotics on FtsZ function - PubMed. (2011, April 15).
  • Design, synthesis and structure-activity relationships of substituted oxazole-benzamide antibacterial inhibitors of FtsZ - PubMed. (2014, January 1).
  • Structural and Antibacterial Characterization of a New Benzamide FtsZ Inhibitor with Superior Bactericidal Activity and In Vivo Efficacy Against Multidrug-Resistant Staphylococcus aureus - PMC. (2023, February 28).
  • Comparative Studies to Uncover Mechanisms of Action of N-(1,3,4-Oxadiazol-2-yl)benzamide Containing Antibacterial Agents - PubMed. (2022, April 8).
  • Mass Spec and IR Spectroscopy in Organic Chem - Fiveable. (n.d.).
  • Synthesis and antibacterial activity of benzamides and sulfonamide derived from 2-amino-5-bromo/nitropyridine against bacterial strains isolated from clinical patients | Request PDF - ResearchGate. (2025, August 6).
  • Synthesis and Pharmacological Activities of N-(3-Hydroxyphenyl)Benzamide and its 3-O-Derivatives - Chem Publishers. (n.d.).

Sources

Troubleshooting & Optimization

Troubleshooting 3-Butoxybenzamide synthesis reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 3-Butoxybenzamide Synthesis

As a Senior Application Scientist, I frequently encounter challenges in the synthesis of alkoxybenzamides. 3-Butoxybenzamide (CAS 172462-92-9) (1)[1] is a valuable structural motif in drug development, often serving as a precursor or pharmacophore in neuroactive and antimicrobial agents. Synthesizing this compound efficiently requires strict control over chemoselectivity and moisture.

This technical guide bypasses generic advice to provide a causality-driven troubleshooting framework. We will analyze the primary synthetic routes—amidation of 3-butoxybenzoic acid and etherification of 3-hydroxybenzamide—and establish self-validating protocols to ensure high-fidelity results.

Section 1: Mechanistic Pathway Selection & FAQs

Q1: What are the primary synthetic routes for 3-butoxybenzamide, and how do I choose between them? The selection depends on your starting materials and tolerance for specific side reactions:

  • Route A (Schotten-Baumann Amidation): Converts 3-butoxybenzoic acid to its acyl chloride, followed by reaction with ammonia. This is the most prevalent laboratory method (2)[2]. It is highly efficient but extremely sensitive to moisture, which can cause hydrolysis back to the starting acid (3)[3].

  • Route B (Williamson Etherification): Alkylates 3-hydroxybenzamide with 1-bromobutane. This route avoids moisture-sensitive acyl chlorides but introduces the risk of competitive N-alkylation if the base is too strong.

  • Route C (Nitrile Hydration): Involves the hydration of 3-butoxybenzonitrile (4)[4]. While effective, it often requires harsh conditions that can lead to over-hydrolysis to the carboxylic acid.

Q2: My Schotten-Baumann amidation yielded an oily residue instead of a solid precipitate. What is the mechanistic cause? The formation of an oil rather than crystalline 3-butoxybenzamide is typically caused by incomplete reaction or the presence of a low-melting eutectic mixture of the product and unreacted 3-butoxybenzoic acid (3)[3]. When benzoyl chloride intermediates hydrolyze due to adventitious water, the resulting benzoic acid derivative acts as an impurity that depresses the melting point. Furthermore, if the biphasic system lacks vigorous mixing, the localized concentration of HCl byproduct can protonate the ammonia, rendering it non-nucleophilic and stalling the reaction (3)[3].

Workflow Start Target Molecule: 3-Butoxybenzamide RouteA Route A: Amidation (Schotten-Baumann) Start->RouteA RouteB Route B: Etherification (Williamson) Start->RouteB IssueA Issue: Acyl Chloride Hydrolysis Cause: Moisture / Poor Mixing RouteA->IssueA If yield low Success Pure Product Isolation (Recrystallization) RouteA->Success Optimal IssueB Issue: N-Alkylation Cause: Base Too Strong RouteB->IssueB If impurities high RouteB->Success Optimal FixA Solution: Anhydrous conditions, vigorous biphasic stirring IssueA->FixA FixB Solution: Use K2CO3 in DMF (Favors O-alkylation) IssueB->FixB FixA->Success FixB->Success

Caption: Workflow for selecting and troubleshooting 3-Butoxybenzamide synthesis routes.

Section 2: Self-Validating Experimental Protocols

To guarantee reproducibility, every protocol must be a self-validating system. The following methodologies incorporate built-in analytical checkpoints to ensure you do not proceed with a failed intermediate.

Protocol A: Schotten-Baumann Amidation (via 3-Butoxybenzoyl Chloride)

Causality Focus: This biphasic reaction relies on maintaining an alkaline aqueous layer to neutralize the HCl byproduct, preventing the protonation of ammonia (3)[3].

  • Activation: Suspend 3-butoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0 °C.

    • Validation Check: The cessation of gas evolution (CO and CO₂) indicates complete conversion to the acyl chloride.

  • Amidation: In a separate flask, prepare a vigorously stirring biphasic mixture of concentrated aqueous ammonia (excess) and DCM at 0 °C. Add the acyl chloride solution dropwise.

    • Causality: Dropwise addition controls the exothermic nature of the reaction and prevents over-acylation (diacylation) (2)[2].

  • Phase Transfer & Mixing: Vigorously stir the biphasic system for 20 minutes (5)[5].

    • Validation Check: Monitor the organic phase via TLC (Hexane:EtOAc 2:1). The disappearance of the UV-active acyl chloride spot confirms completion.

  • Workup: Separate the layers. Wash the organic layer with cold, dilute sodium bicarbonate to remove any hydrolyzed 3-butoxybenzoic acid (2)[2], followed by brine.

  • Isolation: Dry over MgSO₄, concentrate under reduced pressure, and recrystallize from hot water or ethanol/water (5)[5].

Protocol B: Williamson Etherification (Alkylation of 3-Hydroxybenzamide)

Causality Focus: The goal is to selectively alkylate the phenolic oxygen over the amide nitrogen. According to Hard-Soft Acid-Base (HSAB) principles, using a mild base in a polar aprotic solvent favors the more electronegative oxygen.

  • Deprotonation: Dissolve 3-hydroxybenzamide (1.0 eq) in anhydrous DMF. Add finely powdered anhydrous K₂CO₃ (1.5 eq). Stir at room temperature for 30 minutes.

    • Causality: K₂CO₃ is strong enough to deprotonate the phenol (pKa ~9.5) but too weak to deprotonate the amide (pKa ~15), preventing N-alkylation.

  • Alkylation: Add 1-bromobutane (1.2 eq) dropwise. Heat the mixture to 60 °C for 4-6 hours.

    • Validation Check: TLC (DCM:MeOH 9:1). The product spot will appear at a higher Rf than the highly polar starting phenol.

  • Quenching: Cool to room temperature and pour the mixture into ice water to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water to remove DMF and inorganic salts, and recrystallize from ethanol.

Section 3: Quantitative Reaction Metrics

The following table summarizes typical empirical data for the three synthetic routes, allowing for rapid comparison and optimization.

Synthetic RouteTypical YieldReaction TimePrimary Impurity RiskPurification Method
A: Amidation 85 - 92%1 - 2 hours3-Butoxybenzoic acidBicarbonate wash, Recrystallization
B: Etherification 75 - 85%4 - 6 hoursN-alkylated byproductColumn Chromatography, Recrystallization
C: Nitrile Hydration 60 - 70%12 - 24 hours3-Butoxybenzoic acidAcid-base extraction

Section 4: Advanced Troubleshooting (FAQs)

Q3: In the etherification route, I am detecting a higher molecular weight byproduct. How do I force O-alkylation? If you are observing N-alkylation or di-alkylation, your base is likely too strong or your temperature is too high. Avoid using sodium hydride (NaH) or elevated temperatures (>80 °C), as these conditions can deprotonate the amide nitrogen, making it a competitive nucleophile. Stick to K₂CO₃ in DMF at 60 °C.

Selectivity Substrate 3-Hydroxybenzamide + 1-Bromobutane PathO Mild Base (K2CO3) Polar Aprotic Solvent (DMF) Substrate->PathO PathN Strong Base (NaH) or High Temperature Substrate->PathN ProductO O-Alkylation (3-Butoxybenzamide) PathO->ProductO Chemoselective ProductN N-Alkylation (Unwanted Byproduct) PathN->ProductN Competitive

Caption: Chemoselectivity in the alkylation of 3-hydroxybenzamide based on base strength.

Q4: My final product smells strongly of the starting material (benzoyl chloride derivative). What went wrong? A lingering pungent odor indicates an incomplete reaction (3)[3]. This usually happens due to poor mixing in the biphasic Schotten-Baumann system (5)[5]. Because the acyl chloride is in the organic phase and the ammonia is in the aqueous phase, the reaction only occurs at the interface. If stirring is insufficient, the reaction stalls. To fix this, return the mixture to the flask, add fresh aqueous ammonia, and stir vigorously with a mechanical stirrer or a large magnetic stir bar for an additional 30 minutes.

References

  • ChemScene. "172462-92-9 | 3-Butoxybenzamide".
  • BenchChem. "Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs".
  • BenchChem. "Identifying and minimizing side reactions in benzamide synthesis".
  • BenchChem. "Optimization of reaction conditions for benzamide synthesis".
  • ChemicalBook. "Benzonitrile, 3-butoxy- synthesis".

Sources

3-Butoxybenzamide Solubility Optimization: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-Butoxybenzamide formulation. Because 3-Butoxybenzamide is highly lipophilic, researchers frequently encounter precipitation and low bioavailability during both in vitro and in vivo experiments. This guide provides causality-driven troubleshooting, self-validating protocols, and authoritative methodologies to ensure reproducible experimental results.

Part 1: Fundamental Physicochemical Properties (FAQ)

Q1: Why does 3-Butoxybenzamide precipitate so easily when introduced to aqueous assay buffers? A: The precipitation is driven by the compound's molecular structure. 3-Butoxybenzamide contains a hydrophobic benzene ring and a highly lipophilic butoxy chain, which dominate its physicochemical profile and severely restrict its thermodynamic interaction with water[1]. While the amide group can participate in hydrogen bonding, it acts primarily as a proton-donating center. Therefore, it pairs best with proton-acceptor aprotic solvents rather than amphiprotic water[2].

Q2: What is the recommended baseline solvent for preparing primary stock solutions? A: Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are the gold standards for benzamide derivatives[2]. Due to their high solubilizing efficiency and strong solute-solvent affinity, these aprotic solvents can typically yield stable, clear stock solutions of 3-Butoxybenzamide at concentrations up to 10–50 mM[1].

Part 2: Troubleshooting Guide – In Vitro Assays

Issue: The compound "crashes out" (forms micro-crystals or cloudiness) immediately upon diluting the DMSO stock into cell culture media or biochemical assay buffers. Root Cause: Solvent Shock. The rapid shift in the dielectric constant of the medium forces the compound past its thermodynamic solubility limit in the aqueous phase. Solution: Implement a step-wise dilution strategy using co-solvents and non-ionic surfactants to lower the dielectric constant and form protective micelles before introducing water.

Protocol 1: Co-solvent/Surfactant Step-Down Method

This protocol is a self-validating system: if the intermediate vehicle remains clear upon the addition of saline, the micellar encapsulation is successful.

  • Stock Preparation: Prepare a 10 mM stock of 3-Butoxybenzamide in 100% anhydrous DMSO. Vortex until completely clear.

  • Intermediate Vehicle: In a separate microcentrifuge tube, prepare an intermediate vehicle consisting of 40% PEG300 and 5% Tween-80[3].

  • Primary Dilution: Add 1 part of the DMSO stock to the intermediate vehicle. Vortex vigorously for 30 seconds to ensure the surfactant fully interacts with the lipophilic butoxy chains.

  • Aqueous Integration: Slowly add the aqueous buffer (e.g., PBS or saline) dropwise while continuously vortexing to reach the final volume (45% of total volume)[3].

  • Validation: Inspect visually. The solution must remain optically clear. Note: Keep the final DMSO concentration ≤ 0.5% (v/v) to prevent solvent-induced cytotoxicity in cell-based assays[1].

Workflow Start Start: Solid 3-Butoxybenzamide Stock Dissolve in 100% DMSO (Stock Solution) Start->Stock Dilution Dilute in Aqueous Buffer Stock->Dilution Check Precipitation Observed? Dilution->Check Yes Add Co-solvents/Surfactants (e.g., Tween-80, PEG300) Check->Yes Yes No Proceed to Assay Check->No No Complex HP-β-CD Complexation Yes->Complex If still precipitating Complex->No Clear Solution

Workflow for optimizing 3-Butoxybenzamide solubility in aqueous media.

Part 3: Troubleshooting Guide – In Vivo Dosing Formulations

Issue: Poor oral bioavailability, high variability between subjects, or inconsistent dosing due to suspension settling in animal models. Root Cause: Inadequate dissolution rate in the gastrointestinal tract due to the compound's high lipophilicity. Solution: Host-guest inclusion complexation using Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Causality: HP-β-CD features a hydrophobic internal cavity that encapsulates the lipophilic benzene and butoxy portions of 3-Butoxybenzamide. Meanwhile, its hydrophilic exterior ensures high aqueous solubility, effectively masking the drug from the aqueous environment and significantly increasing the dissolution rate[4][5].

Protocol 2: HP-β-CD Inclusion Complexation (Solvent Evaporation Method)

This protocol ensures molecular-level dispersion rather than a simple physical mixture.

  • Organic Phase: Dissolve 3-Butoxybenzamide in a minimal volume of a volatile organic solvent (e.g., ethanol or a 1:1 DMSO/chloroform mixture)[6].

  • Aqueous Phase: Dissolve HP-β-CD in deionized water to achieve a 1:2 molar ratio (Drug:Cyclodextrin)[4].

  • Complexation: Slowly add the organic drug solution dropwise to the aqueous HP-β-CD solution under continuous magnetic stirring at room temperature.

  • Equilibration: Stir the mixture for 2 to 4 hours to allow the host-guest inclusion complex to fully form[7].

  • Solvent Removal: Remove the organic solvent under reduced pressure using a rotary evaporator set to 60°C[6].

  • Lyophilization: Freeze-dry the remaining aqueous solution to obtain a solid, highly water-soluble 3-Butoxybenzamide/HP-β-CD inclusion complex powder.

Pathway Drug Hydrophobic Drug (3-Butoxybenzamide) Complex Inclusion Complex (Water Soluble) Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Host-Guest Interaction Bioavail Enhanced In Vivo Bioavailability Complex->Bioavail Increased Dissolution Rate

Mechanism of HP-β-CD inclusion complexation enhancing bioavailability.

Part 4: Quantitative Data & Formulation Summaries

Table 1: Comparison of Solubilizing Agents for Benzamide Derivatives

Solubilizing AgentMechanism of ActionRecommended ConcentrationPrimary Application
DMSO Aprotic solvent; disrupts crystal lattice≤ 0.5% (In Vitro) / ≤ 10% (In Vivo)Primary stock solutions[1]
Tween-80 Non-ionic surfactant; micelle formation1% - 5% (v/v)In vitro assays, IV dosing[3]
PEG300 Co-solvent; reduces dielectric constant10% - 40% (v/v)Oral gavage, IV dosing[3]
HP-β-CD Host-guest inclusion complexation10% - 20% (w/v)Oral bioavailability enhancement[4]

Table 2: Expected Solubility Profiles Based on Formulation Strategy

Formulation StrategyVisual AppearanceExpected Solubility LimitStability Duration
100% Aqueous Buffer Cloudy / Heavy Precipitate< 0.01 mg/mLPoor (Immediate failure)
1% DMSO in Buffer Micro-crystals~ 0.05 mg/mL< 1 hour
10% DMSO + 40% PEG300 + 5% Tween-80 Clear Solution≥ 2.5 mg/mL> 24 hours[3]
20% HP-β-CD Complex in Water Clear Solution> 5.0 mg/mL> 48 hours[4]

References

  • Overcoming solubility issues of N-(1-hydroxypropan-2-yl)benzamide in assays. Benchchem.
  • Technical Support Center: Enhancing the Solubility of 4-Benzoylbenzamide in Formulations. Benchchem.
  • New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. MDPI.
  • Cyclodextrin-based inclusion complexes improve the in vitro solubility and pharmacokinetics of ivacaftor following oral administration in mice. PMC.
  • What is the solubility protocol of GSK805 in DMSO, PEG300, and Tween-80? ResearchGate.
  • Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • Quality by Design approach for Optimization and Development of Cyclodextrin-Surfactant Complex Based Formulations for Bioavailability Enhancement of Valsartan. Biointerface Research.

Sources

Technical Guide: Stability, Storage, and Handling of 3-Butoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers working with 3-Butoxybenzamide . It is designed to address stability mechanisms, storage protocols, and troubleshooting scenarios encountered in drug development and biochemical assays.

Executive Summary: Quick Reference Specifications

ParameterSpecification
Chemical Structure Aromatic Amide with 3-alkoxy substitution
Primary Instability Hydrolytic cleavage (Amide bond) at extreme pH
Secondary Instability Oxidative degradation (Ether linkage) under UV/Peroxide exposure
Solubility Profile High: DMSO, Ethanol | Low: Water (<1 mg/mL)
Storage (Solid) -20°C, Desiccated, Dark
Storage (Solution) -80°C (DMSO stock), use within 3 months

Module 1: Chemical Stability Profile

To ensure experimental reproducibility, one must understand the causality of degradation. 3-Butoxybenzamide is generally stable, but its dual functional groups (amide and ether) present specific vulnerabilities.

Hydrolytic Degradation (The Amide Bond)

The primary degradation pathway is the hydrolysis of the amide bond (


) into 3-butoxybenzoic acid  and ammonia .
  • Mechanism : Nucleophilic attack at the carbonyl carbon.

  • Risk Factors : High pH (>9.0) or Low pH (<4.[1]0) buffers accelerate this process significantly [1].

  • Impact : Accumulation of 3-butoxybenzoic acid alters the pH of the local micro-environment and may act as a competitive inhibitor or off-target ligand in enzymatic assays.

Oxidative Instability (The Butoxy Tail)

The butyl ether chain introduces a risk of radical autoxidation, particularly at the carbon adjacent to the oxygen (benzylic-like position).

  • Mechanism : Formation of hydroperoxides followed by chain cleavage.

  • Risk Factors : Prolonged exposure to light (UV) and atmospheric oxygen.

  • Impact : Impurities that are often UV-silent or difficult to separate by standard reverse-phase HPLC.

Visualization of Degradation Pathways

The following diagram outlines the critical degradation nodes for 3-Butoxybenzamide.

StabilityPathways Compound 3-Butoxybenzamide (Intact) Acid Acidic/Basic pH (Hydrolysis) Compound->Acid Light UV Light / O2 (Oxidation) Compound->Light Product1 3-Butoxybenzoic Acid + Ammonia Acid->Product1  Major Pathway Product2 Peroxides / Cleaved Alkyl Chain Light->Product2  Minor Pathway

Figure 1: Primary degradation pathways showing hydrolysis (major) and oxidation (minor) risks.

Module 2: Troubleshooting & FAQs

This section addresses specific issues reported by users in high-throughput screening (HTS) and medicinal chemistry optimization.

Q1: "My aqueous working solution turned cloudy immediately after dilution. Is the compound degraded?"

Diagnosis: Likely Physical Precipitation , not chemical degradation. Technical Insight: The "butoxy" group significantly increases lipophilicity (


) compared to methoxy analogs.
Solution: 
  • Check DMSO Concentration: Ensure the final DMSO concentration in your assay buffer is at least 0.5% - 1.0% to maintain solubility.

  • Stepwise Dilution: Do not pipet a 10 mM DMSO stock directly into cold PBS. Instead, perform an intermediate dilution in 50% DMSO/Water before the final spike.

  • Sonication: Mild sonication (water bath, 30s) can redissolve micro-precipitates.

Q2: "I see an extra peak at RRT 0.85 in my HPLC chromatogram after 24 hours."

Diagnosis: Hydrolysis Product (3-Butoxybenzoic Acid). Technical Insight: In Reverse Phase HPLC (C18), the carboxylic acid hydrolysis product is more polar than the amide parent and typically elutes earlier (lower Retention Time). Validation Protocol:

  • Inject a standard of 3-Butoxybenzoic acid. If the retention times match, your sample has hydrolyzed.

  • Corrective Action: Check the pH of your solvent. If stored in LC-MS water (often slightly acidic due to

    
     absorption) at room temperature, hydrolysis is accelerated. Store samples in acetonitrile/water mixtures at 4°C.
    
Q3: "The compound is turning slightly yellow in the vial."

Diagnosis: Photo-oxidation. Technical Insight: Benzamides are generally colorless. Yellowing indicates the formation of conjugated degradation products (often azo or nitroso derivatives if trace amines are present, or radical coupling products) [2]. Corrective Action:

  • Discard the lot if purity is <98%.

  • Ensure future storage is in amber glass vials wrapped in foil.

Module 3: Storage & Handling Protocols[3][4][5][6]

Solid State Storage Workflow

For long-term banking (>6 months), follow this strict environmental control workflow.

StorageWorkflow Arrival Compound Arrival QC Initial Purity Check (LC-MS / NMR) Arrival->QC Aliquot Aliquot under N2 gas (Avoid freeze-thaw) QC->Aliquot Container Amber Glass Vial + Desiccant Pack Aliquot->Container Freezer Store at -20°C Container->Freezer

Figure 2: Recommended workflow for handling solid 3-Butoxybenzamide upon receipt.

Solution Preparation Guidelines
  • Solvent Choice: Anhydrous DMSO (Dimethyl Sulfoxide) is the gold standard. Avoid Ethanol for long-term storage due to evaporation and potential trans-esterification risks (rare but possible).

  • Freeze-Thaw Cycles: Limit to 3 cycles .

    • Why? Repeated condensation introduces water into the DMSO, promoting hydrolysis during the thaw phase.

  • Stock Concentration: 10 mM or 50 mM are ideal. Higher concentrations may crash out upon freezing; lower concentrations are less stable due to surface adsorption.

Module 4: Validation Protocols

Use these methods to verify the integrity of your 3-Butoxybenzamide supply.

Rapid Purity Check (HPLC-UV)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Aromatic ring) and 210 nm (Amide bond).

  • Acceptance Criteria: Main peak >98% area. Any peak at RRT ~0.8-0.9 suggests hydrolysis (Acid form).

Solubility "Crash" Test

Before running expensive cell assays, validate solubility in your specific media.

  • Prepare working solution (e.g., 10 µM) in culture media.

  • Incubate at 37°C for 1 hour.

  • Centrifuge at 15,000 x g for 10 minutes.

  • Analyze the supernatant by HPLC.

  • Pass Criteria: Supernatant concentration must be >90% of the theoretical concentration. If <80%, the compound has precipitated or bound to plasticware.

References

  • Gomes, P., et al. (2012). Hydrolytic stability of amide bonds in peptidomimetics: Impact of steric and electronic effects. Journal of Pharmaceutical Sciences. (Generalized reference for amide stability).

  • Tonnesen, H. H. (2001). Photostability of Drugs and Drug Formulations. CRC Press.

  • PubChem Compound Summary. (2023). N-(3-benzamidophenyl)-3-butoxybenzamide. National Center for Biotechnology Information. [Link]

Sources

Overcoming poor yield in 3-Butoxybenzamide purification

Author: BenchChem Technical Support Team. Date: March 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a specialized resource for overcoming challenges in the purification of 3-Butoxybenzamide. Low yield is a frequent and costly obstacle in synthetic chemistry, directly impacting project timelines and resource allocation. As Senior Application Scientists, we have curated this guide to move beyond simple protocols, focusing on the underlying principles and troubleshooting strategies that lead to successful, high-yield purifications.

This guide is structured as a dynamic question-and-answer hub, addressing the specific, practical issues encountered in the laboratory. We begin with frequently asked questions to build a foundational understanding, followed by an in-depth troubleshooting guide for targeted problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a typical 3-Butoxybenzamide synthesis?

A1: Impurities are generally process-related and can be categorized as follows:

  • Unreacted Starting Materials: The most common impurities are residual 3-butoxybenzoic acid and the amine source used in the final amidation step.

  • Reagent-Related Byproducts: If coupling agents like DCC (dicyclohexylcarbodiimide) are used, byproducts such as DCU (dicyclohexylurea) can be present.[1]

  • Side-Reaction Products: Depending on the reaction conditions, minor side products may form. While specific side products for 3-Butoxybenzamide are not extensively documented in general literature, analogous syntheses can produce minor, sometimes fluorescent, impurities.[1]

  • Hydrolysis Product: The amide bond of 3-Butoxybenzamide can be susceptible to hydrolysis, especially under acidic or basic conditions during workup, reverting to 3-butoxybenzoic acid.[2]

Q2: What are the primary purification methods for 3-Butoxybenzamide?

A2: The two principal methods for purifying solid organic compounds like 3-Butoxybenzamide are recrystallization and column chromatography.

  • Recrystallization is a technique for purifying solid compounds based on differences in solubility. The crude material is dissolved in a hot solvent and then allowed to slowly cool, causing the desired compound to crystallize while impurities remain in the solution.[3][4]

  • Column Chromatography separates compounds based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase (solvent) passes through it.[5][6] This method is highly effective for separating compounds with different polarities.

Q3: How do I choose between recrystallization and column chromatography?

A3: The choice depends on the impurity profile and the quantity of material.

  • Choose Recrystallization when:

    • The desired compound is the major component (>90%).

    • The impurities have significantly different solubility profiles from the product.

    • You are working with a large quantity of material where chromatography would be impractical.

  • Choose Column Chromatography when:

    • The crude material contains multiple impurities with polarities similar to the product.

    • Impurities co-crystallize with the product, making recrystallization ineffective.[1]

    • You need to isolate multiple compounds from the reaction mixture.

    • You are working on a smaller scale (mg to several grams).

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree start Crude 3-Butoxybenzamide tlc Analyze by TLC. Are impurities and product well-separated? start->tlc scale What is the scale of the reaction? tlc->scale Yes chromatography Use Column Chromatography tlc->chromatography No large_scale Large Scale (>10g) scale->large_scale small_scale Small Scale (<10g) scale->small_scale recrystallization Attempt Recrystallization large_scale->recrystallization small_scale->chromatography

Caption: Decision workflow for selecting a purification method.

Troubleshooting Guide: Overcoming Poor Yield

Q4: My product fails to crystallize and remains an oil. What can I do?

A4: Oiling out during recrystallization is a common issue, often caused by the presence of impurities that depress the melting point or inhibit crystal lattice formation.[1]

Troubleshooting Steps:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[7]

  • Add a Seed Crystal: If you have a small amount of pure 3-Butoxybenzamide, add a tiny crystal to the cooled solution. This provides a template for further crystallization.

  • Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate a portion of the solvent and then allow it to cool again.[8]

  • Lower the Temperature: After slow cooling to room temperature, place the flask in an ice bath to further decrease solubility and promote crystallization.[7][8]

  • Re-purify a Small Sample: If oiling persists, the impurity load is likely too high. Purify a small portion of the crude material by column chromatography to obtain pure seed crystals, then retry the bulk recrystallization.

Q5: My yield from recrystallization is very low. How can I improve it?

A5: Low recovery is typically due to either using too much solvent or cooling the solution too quickly. The goal is to create a saturated solution at high temperature, from which the product will precipitate upon slow cooling.[7]

Optimization Workflow:

Recrystallization_Troubleshooting start Low Recrystallization Yield check_solubility Did you use the minimum amount of hot solvent to dissolve the solid? start->check_solubility check_cooling Was the solution cooled slowly to room temperature before icing? check_solubility->check_cooling Yes solution1 Action: Re-dissolve and evaporate excess solvent. Recool slowly. check_solubility->solution1 No check_mother_liquor Analyze mother liquor by TLC. Is there significant product remaining? check_cooling->check_mother_liquor Yes solution2 Action: Repeat, ensuring slow cooling. Fast cooling traps impurities and reduces yield. check_cooling->solution2 No solution3 Action: Concentrate mother liquor and perform a second recrystallization ('second crop'). check_mother_liquor->solution3 Yes

Sources

Technical Support Center: Optimizing 3-Butoxybenzamide (3-BBA) In-Vitro Assays

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Assay Optimization, Solubility Management, and Signal Integrity for 3-Butoxybenzamide

Executive Summary & Compound Profile

User Advisory: 3-Butoxybenzamide (3-BBA) presents distinct physicochemical challenges compared to its hydrophilic analogs (e.g., 3-aminobenzamide). While the benzamide scaffold is a privileged structure for inhibiting enzymes such as PARP , HDAC , and Sirtuins [1, 2], the addition of the butoxy group (


)  significantly increases lipophilicity (LogP).

Most experimental failures with 3-BBA are not due to lack of biological activity, but rather compound precipitation in aqueous buffers or non-specific binding to plasticware. This guide addresses these "silent failures" to restore assay efficiency.

Physicochemical Snapshot
PropertyValue / CharacteristicImpact on Assay
Molecular Scaffold Benzamide derivativePotential intrinsic fluorescence (UV range) [3].[1]
Key Substituent 3-Butoxy (

)
Increases hydrophobicity vs. methoxy/amino analogs.
Solubility (Water) Low / PoorHigh risk of "crashing out" upon rapid dilution.
Solubility (DMSO) High (>10 mM)Excellent stock stability, but requires careful dilution.
LogP (Predicted) ~2.5 - 3.0High affinity for BSA/Serum proteins (IC50 shifts).

Troubleshooting Module: Solubility & Liquid Handling

Issue: "My IC50 curves are flat or inconsistent at high concentrations." Diagnosis: Compound precipitation. When a high-concentration DMSO stock is added directly to an aqueous buffer, the hydrophobic butoxy tail causes immediate micro-precipitation, effectively lowering the actual concentration in the well.

Q: How do I prevent 3-BBA from crashing out in assay buffer?

A: You must avoid "shock dilution." Do not pipette 100% DMSO stock directly into the final assay well. Use an Intermediate Dilution Step .

Protocol: The "Intermediate Plate" Dilution Method

Objective: To maintain 3-BBA solubility during the transition from organic solvent to aqueous buffer.

  • Prepare Stock: Dissolve 3-BBA in 100% DMSO to 10 mM.

  • Step 1 (Source Plate): Perform your serial dilutions (e.g., 1:3) in 100% DMSO .

  • Step 2 (Intermediate Plate): Transfer 5 µL from the Source Plate to an intermediate plate containing 95 µL of Assay Buffer .

    • Result: 5% DMSO concentration. Mix vigorously (shaker: 1000 rpm, 2 mins).

    • Why: The presence of 5% DMSO stabilizes the compound during the initial contact with water.

  • Step 3 (Assay Plate): Transfer 10 µL from the Intermediate Plate to your final Assay Plate (containing 40 µL reagents).

    • Final DMSO: 1%.[2]

    • Final Compound: Soluble and stable.

Visualizing the Workflow

DilutionProtocol Stock 10mM Stock (100% DMSO) Source Source Plate (Serial Dilution in 100% DMSO) Stock->Source Dilute Inter Intermediate Plate (1:20 Dilution into Buffer) [5% DMSO Final] Source->Inter 5µL Transfer Precip RISK: Precipitation (Shock Dilution) Source->Precip Direct Transfer (Avoid!) Assay Assay Plate (Transfer to Reaction) [1% DMSO Final] Inter->Assay 10µL Transfer

Figure 1: The Intermediate Plate Method minimizes the thermodynamic shock of moving hydrophobic 3-BBA from DMSO to water, preventing micro-precipitation.

Troubleshooting Module: Signal Interference

Issue: "I see high background signal in my fluorescence assay (e.g., Fluorogenic HDAC/PARP assay)." Diagnosis: Benzamide derivatives often possess intrinsic fluorescence in the UV-Blue region (Excitation ~280-320nm, Emission ~340-400nm) [3]. If your assay uses coumarin (AMC) or similar blue-shifted fluorophores, 3-BBA may interfere.

Q: Is 3-BBA interfering with my readout?

A: Perform a "Compound-Only" Spectral Scan .

Protocol: Interference Validation
  • Prepare: A well containing the highest concentration of 3-BBA used in your assay (e.g., 100 µM) in assay buffer. Do not add enzyme or substrate.

  • Scan: Measure fluorescence at your assay's Excitation/Emission wavelengths (e.g., Ex 360nm / Em 460nm).

  • Compare: Compare this signal to a "Buffer + DMSO" blank.

  • Decision Matrix:

    • Signal < 10% of Max Assay Signal: Negligible interference.[2]

    • Signal > 10% of Max Assay Signal:Interference Detected.

Corrective Action:

  • Option A (Mathematical): Subtract the "Compound-Only" values from your raw data before calculating IC50.

  • Option B (Chemical): Switch to a Red-Shifted substrate (e.g., Rhodamine-110 based substrates, Ex 490nm / Em 520nm) to avoid the benzamide spectral overlap [4].

Troubleshooting Module: Potency Shifts (In-Vitro vs. Cell-Based)

Issue: "My compound is potent against the purified enzyme (IC50 = 50 nM) but weak in cellular assays (IC50 > 10 µM)." Diagnosis: The "Butoxy" group increases protein binding. In cell culture media containing 10% Fetal Bovine Serum (FBS), 3-BBA binds to albumin, reducing the free fraction available to enter the cell and hit the target.

Q: How do I correct for serum shift?

A: You must determine the Serum-Shifted IC50 .

Protocol: Serum Shift Assay
  • Condition A: Run the cellular assay in standard media (10% FBS).

  • Condition B: Run the cellular assay in reduced-serum media (1% FBS) or serum-free media (if cells tolerate it for the assay duration).

  • Calculate Shift:

    
    
    
  • Interpretation: A Shift Index > 10 indicates high protein binding.

Optimization Strategy:

  • If the shift is high, you must dose higher in animal models to achieve therapeutic exposure.

  • Do not artificially increase potency by removing serum in long-term assays, as this compromises cell health. Instead, report the "Free Fraction" adjusted potency.

Mechanism of Action & Assay Logic

Understanding why we optimize requires visualizing the interaction landscape. 3-BBA acts as a competitive inhibitor, often mimicking the nicotinamide moiety of NAD+.

Mechanism Enzyme Target Enzyme (PARP/Sirtuin/HDAC) NAD NAD+ / Substrate Pocket Binding Pocket (Nicotinamide Site) NAD->Pocket Native Binding BBA 3-Butoxybenzamide (Inhibitor) BBA->Pocket Competitive Binding (Hydrophobic Anchoring) Serum Serum Albumin (FBS) BBA->Serum Sequestration (Reduces Free Drug) Plastic Plasticware (Tips/Plates) BBA->Plastic Adsorption (Loss of Conc.)

Figure 2: 3-BBA competes for the enzyme active site. However, its efficacy is reduced by off-target sequestration by serum proteins and plasticware due to the lipophilic butoxy tail.

References

  • BenchChem. (2025).[1][3][4][5] Application Notes and Protocols for Testing the Biological Activity of 3,5-Dimethoxybenzamide. 4[6]

  • National Center for Biotechnology Information (NCBI). (2021). PubChem Compound Summary for CID 2263412, N-(3-benzamidophenyl)-3-butoxybenzamide. 7

  • Simeonov, A., et al. (2008). Interference with Fluorescence and Absorbance. Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[8] 8

  • Davis, M. I., et al. (2010). Diaphorase Coupling Protocols for Red-Shifting Dehydrogenase Assays. Assay and Drug Development Technologies. 9

Sources

Technical Support Center: Optimizing 3-Butoxybenzamide Experiments

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting Anomalous Results in 3-Butoxybenzamide Workflows[1]

Introduction: The "Hidden" Variables in Benzamide Probes

Welcome to the technical support hub. If you are researching 3-Butoxybenzamide (CAS: 5757-52-8), you are likely utilizing it as a structural probe for histone acetyltransferase (HAT) modulation, a TRP channel antagonist, or a fragment in antimicrobial drug discovery.[1]

While the benzamide core is chemically robust, the 3-butoxy substituent introduces a critical physicochemical inflection point. Unlike its methoxy analog, the butoxy chain significantly increases lipophilicity (LogP ~2.5–3.0), shifting the molecule from "water-soluble" to "solubility-limited."

This guide addresses the three most common sources of experimental failure: Micro-precipitation (Potency Drop) , Hydrolytic Degradation (Ghost Peaks) , and Non-Specific Binding (Assay Noise).

Part 1: Physicochemical Anomalies (Solubility & Stability)[1]
Issue #1: "My IC50 values are shifting/increasing over time."

Diagnosis: Compound Aggregation & Micro-precipitation.[1] Technical Insight: 3-Butoxybenzamide is a "Grease Ball" candidate.[1] While soluble in DMSO, it is prone to crashing out when diluted into aqueous buffers (PBS, TRIS), especially at concentrations >50 µM. This forms colloidal aggregates that sequester the enzyme/receptor, causing false positives (pan-assay interference) or false negatives (loss of free compound).

Troubleshooting Protocol:

ParameterRecommended StandardWhy?
Stock Solvent Anhydrous DMSO (Grade ≥99.9%)Hygroscopic DMSO introduces water, initiating precipitation in the stock vial.[1]
Intermediate Dilution No direct spike. Use a "Step-Down" method.Spiking 100% DMSO stock directly into buffer causes local high-concentration "plumes" that precipitate instantly.
Max DMSO Final 0.5% - 1.0% (v/v)Keeps the butoxy tail solubilized in the aqueous phase.
Sonication 5 mins at 40kHz (Water bath)Breaks up non-visible micro-aggregates before dosing.[1]

Q: How do I confirm if precipitation is the cause? A: Perform a Dynamic Light Scattering (DLS) check or a simple centrifugation test. Spin your working solution at 10,000 x g for 10 minutes. If the supernatant concentration (measured by HPLC/UV) drops by >10% compared to the pre-spin sample, you have precipitation.

Issue #2: "I see a secondary peak in my LC-MS chromatogram."

Diagnosis: Amide Hydrolysis (The "Benzoic Acid" Trap).[1] Technical Insight: While benzamides are stable at neutral pH, the amide bond is susceptible to hydrolysis under acidic/basic workups or prolonged storage in non-anhydrous DMSO. The byproduct is 3-butoxybenzoic acid , which often co-elutes or suppresses ionization of the parent compound.

Degradation Pathway Visualization:

HydrolysisPathway Parent 3-Butoxybenzamide (Active Probe) Intermediate Tetrahedral Intermediate Parent->Intermediate + H2O / H+ or OH- Byproduct1 3-Butoxybenzoic Acid (Inactive/Interfering) Intermediate->Byproduct1 Collapse Byproduct2 Ammonia/Amine Intermediate->Byproduct2

Caption: Hydrolytic degradation pathway of 3-Butoxybenzamide yielding the acidic impurity.

Corrective Action:

  • Check pH: Ensure your mobile phase buffers are not extremely acidic (pH < 2) if samples sit in the autosampler for >12 hours.[1]

  • Stock Storage: Store DMSO stocks at -20°C or -80°C. Do not store diluted aqueous working solutions; prepare fresh daily.

Part 2: Biological Assay Interference
Issue #3: "The compound is active in Cell Line A but inactive in Cell Line B (same target)."

Diagnosis: Permeability & Efflux Variability.[1] Technical Insight: The butoxy group increases membrane permeability compared to methoxy-analogs, but it also makes the molecule a better substrate for P-glycoprotein (P-gp) efflux pumps.[1] If Cell Line B overexpresses P-gp (e.g., MDR1+ cells), the intracellular concentration of 3-Butoxybenzamide may be negligible.

Q: Is this a "False Negative"? A: Yes. The compound works, but it isn't reaching the target.

Validation Experiment (The "Verapamil Check"):

  • Run the dose-response curve in Cell Line B.

  • Run a parallel arm adding Verapamil (5-10 µM) , a P-gp inhibitor.[1]

  • Result: If potency (IC50) improves significantly (e.g., >3-fold shift) with Verapamil, your issue is efflux, not target engagement.[1]

Part 3: Master Troubleshooting Workflow

Use this logic tree to systematically resolve unexpected data.

TroubleshootingLogic Start START: Unexpected Result CheckLCMS 1. Check Purity (LC-MS) Start->CheckLCMS Impurity Impurity > 5%? CheckLCMS->Impurity IdentifyImpurity Identify: Benzoic Acid (Hydrolysis) Impurity->IdentifyImpurity Yes CheckSolubility 2. Check Solubility (Visual/DLS) Impurity->CheckSolubility No IdentifyImpurity->Start Resynthesize/Purify Precipitation Precipitate Visible? CheckSolubility->Precipitation FixSolvent Action: Increase DMSO % or Add Surfactant (Tween-20) Precipitation->FixSolvent Yes CheckAssay 3. Biological Check (Efflux/Nonspecific Binding) Precipitation->CheckAssay No

Caption: Step-by-step logic flow for isolating the root cause of experimental failure.

Part 4: Validated Preparation Protocol

To ensure reproducibility, follow this strict preparation method for 3-Butoxybenzamide.

Step 1: The "Dry" Stock

  • Weigh solid compound in a glass vial (avoid plastic static).[1]

  • Dissolve in Anhydrous DMSO to 10 mM or 50 mM.

  • Critical: Vortex for 30 seconds, then visually inspect against a light source. The solution must be perfectly clear.

Step 2: The Intermediate (10x)

  • Dilute the stock 1:10 into buffer + 0.01% Tween-20 (or Triton X-100).

  • Why? The surfactant prevents the "butoxy" tail from nucleating aggregates during the transition from organic to aqueous phase.

Step 3: Final Dosing

  • Add the Intermediate to the cell/enzyme mix.

  • Final solvent load: 0.1% - 1.0% DMSO.[1]

References
  • PubChem. N-(3-benzamidophenyl)-3-butoxybenzamide | C24H24N2O3.[1] National Library of Medicine. [Link]

  • MDPI (Molecules). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. (Discusses solubility and amide stability). [Link]

  • Symmetric Events. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.[1][2] (Context on lipophilic drug behavior). [Link]

  • IIP Series. Effects of Oxidation and Hydrolysis on the Chemical Stability of Drugs. (Mechanisms of amide hydrolysis). [Link]

Sources

Strategies to minimize degradation of 3-Butoxybenzamide during experiments

Author: BenchChem Technical Support Team. Date: March 2026

Core Stability Profile & Mechanistic Insights

To effectively prevent degradation, one must first understand the molecular vulnerabilities of 3-Butoxybenzamide (CAS: 17694-87-2). As a benzamide derivative with an alkoxy substituent, its stability profile is governed by two primary chemical functionalities: the amide bond and the ether linkage .

The Primary Threat: Hydrolytic Cleavage

The most significant degradation pathway for 3-Butoxybenzamide is the hydrolysis of the amide bond (


). While benzamides are relatively stable at neutral pH compared to esters, they are susceptible to acid- and base-catalyzed hydrolysis.
  • Mechanism: In aqueous environments, particularly at non-neutral pH, water acts as a nucleophile attacking the carbonyl carbon.

  • Outcome: This cleavage yields 3-butoxybenzoic acid (precipitate risk due to lower solubility in acidic media) and ammonia .

  • Catalysts: Extreme pH (

    
     or 
    
    
    
    ), elevated temperature, and prolonged exposure to moisture.
Secondary Threats
  • Oxidation: While the ether linkage is generally robust, the alkyl chain (butoxy group) can undergo slow oxidative degradation if exposed to radical initiators or strong oxidants (e.g., peroxides in aged PEG or Tween).

  • Photolysis: Benzamide derivatives absorb UV light. Prolonged exposure to high-intensity light can induce photo-oxidation or radical formation.

Experimental Protocols & Best Practices

A. Storage & Stock Solution Preparation
ParameterRecommendationScientific Rationale
Solid State Storage -20°C , Desiccated, DarkPrevents moisture absorption (hygroscopicity) and photolytic degradation.
Primary Solvent Anhydrous DMSO DMSO offers high solubility for benzamides. Avoid protic solvents (EtOH/MeOH) for long-term stock if possible to prevent transesterification/solvolysis risks over years.
Stock Concentration 10 mM - 50 mM High concentration minimizes the solvent volume required for biological assays, reducing solvent toxicity artifacts.
Aliquoting Single-use aliquots Critical: Repeated freeze-thaw cycles introduce condensation (water), accelerating hydrolysis in the stock tube.
B. Solubilization Workflow (Visualized)

StorageWorkflow Solid Solid 3-Butoxybenzamide (-20°C, Desiccated) Weigh Weighing (Ambient Temp, <50% Humidity) Solid->Weigh Equilibrate to RT Dissolve Dissolve in Anhydrous DMSO (Vortex, Avoid Sonication if possible) Weigh->Dissolve Add Solvent Aliquot Aliquot into Amber Vials (Single-use volumes) Dissolve->Aliquot Immediate Freeze Flash Freeze & Store (-20°C or -80°C) Aliquot->Freeze Protect from Light

Figure 1: Optimized workflow for preparing stable stock solutions to minimize hydrolytic stress.

Troubleshooting Guide (Q&A)

Category 1: Solubility & Precipitation

Q: I observe a white precipitate upon diluting my DMSO stock into the cell culture media. Is this degradation? A: It is likely precipitation , not degradation, but it can lead to degradation data artifacts.

  • Cause: 3-Butoxybenzamide is lipophilic. Rapid dilution into an aqueous buffer (highly polar) causes a "solubility shock."

  • Solution:

    • Step-wise Dilution: Dilute your DMSO stock into an intermediate solvent (e.g., 1:10 in PBS) before the final dilution into media.

    • Dynamic Light Scattering (DLS): Visually clear solutions may still contain micro-aggregates. If potency varies wildly, aggregates may be the cause.

    • Limit DMSO: Ensure final DMSO concentration is

      
       to maintain cell health, but high enough to keep the compound soluble (often requires empirical testing).
      

Q: Can I use ethanol instead of DMSO for my stock solution? A: Yes, but with caveats.

  • Risk: Ethanol is volatile. Evaporation changes the concentration of your stock over time. Furthermore, ethanol is hygroscopic; absorbed water will promote hydrolysis of the amide.

  • Recommendation: Use DMSO for long-term storage (

    
     month). Use Ethanol only for immediate, short-term experiments where DMSO is contraindicated.
    
Category 2: Chemical Stability (Hydrolysis)

Q: My LC-MS shows a new peak at [M-16] or [M+1] shift after 24 hours in buffer. What is happening? A: You are likely observing hydrolysis .[1][2]

  • Diagnosis: The primary degradant is 3-butoxybenzoic acid. In negative mode MS, look for the carboxylate ion.

  • Trigger: Check your buffer pH. Benzamides are stable at pH 7.4 but degrade rapidly at pH

    
     or 
    
    
    
    .
  • Correction: Verify the pH of your assay buffer. If your experiment requires extreme pH, minimize incubation time or lower the temperature (e.g., 4°C instead of 37°C) to slow reaction kinetics.

Q: Can I autoclave aqueous solutions of 3-Butoxybenzamide? A: Absolutely not.

  • Reasoning: Autoclaving involves high temperature (121°C) and pressure. This provides the activation energy required to rapidly hydrolyze the amide bond, converting your active compound into inactive acid and ammonia.

  • Protocol: Sterilize solutions by filtration using a 0.22

    
    m PVDF or PTFE membrane (ensure chemical compatibility to avoid binding).
    
Category 3: Experimental Artifacts[3]

Q: I see loss of compound potency in my assay, but HPLC shows the compound is intact. Why? A: This is likely non-specific binding (NSB) , not chemical degradation.

  • Mechanism: The butoxy group increases lipophilicity (

    
    ), making the molecule "sticky" to plastics.
    
  • Troubleshooting:

    • Switch from polystyrene to polypropylene or glass plates.

    • Add a surfactant (e.g., 0.01% Tween-20 or Triton X-100) to the buffer to keep the compound in solution and prevent it from coating the well walls.

Degradation Pathway Analysis

Understanding the breakdown allows you to identify impurities in your analytical data.

Degradation Parent 3-Butoxybenzamide (Active) Inter Tetrahedral Intermediate Parent->Inter + H2O (Nucleophilic Attack) Slow at pH 7 Acid 3-Butoxybenzoic Acid (Inactive/Precipitate) Inter->Acid Acyl Bond Cleavage Ammonia Ammonia (NH3) Inter->Ammonia Leaving Group

Figure 2: Hydrolytic degradation pathway of 3-Butoxybenzamide. The reaction is catalyzed by acid/base and heat.

Summary of Critical Control Points

Control PointRisk FactorMitigation Strategy
Stock Prep Water introductionUse anhydrous DMSO; Aliquot immediately.
Assay Buffer pH extremesMaintain pH 6.0–8.0; Use HEPES or PBS.
Sterilization Heat (Autoclave)Filter sterilize only (0.22

m).
Incubation Evaporation/ConcentrationSeal plates tightly; Use humidity chambers.
Materials Plastic bindingUse low-binding plastics or add 0.01% detergent.

References

  • Hydrolysis of Amides: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley. (General mechanism of amide hydrolysis).
  • Benzamide Stability: Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.
  • DMSO/Water Interaction: Heywood, P. A., et al. (2018). "Crowding Stabilizes DMSO-Water Hydrogen-Bonding Interactions." The Journal of Physical Chemistry B. Link

  • Solubility & Precipitation: Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Strategies for handling lipophilic compounds in assays).
  • Chemical Stability of Pharmaceuticals: Blessy, M., et al. (2014). "Stress testing of pharmaceutical products: A review." Journal of Pharmaceutical Analysis. Link

Sources

Validation & Comparative

Analytical Strategies for Purity Validation of Synthesized 3-Butoxybenzamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Synthesized 3-Butoxybenzamide (C₁₁H₁₅NO₂) serves as a critical structural motif and intermediate in medicinal chemistry and agrochemical development. However, validating its purity requires moving beyond simple relative area percentages to absolute mass fraction determination. Relying on a single analytical method often creates blind spots that can skew downstream biological assays or synthetic steps.

This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV) and Quantitative Nuclear Magnetic Resonance (¹H-qNMR) for the purity validation of 3-Butoxybenzamide, providing self-validating experimental protocols and causality-driven insights for drug development professionals.

The Analytical Challenge: 3-Butoxybenzamide

During the synthesis of 3-Butoxybenzamide—typically achieved via the amidation of 3-butoxybenzoic acid or the alkylation of 3-hydroxybenzamide—trace impurities such as unreacted precursors, coupling reagents, and inorganic salts can persist [1].

A robust purity validation strategy must account for both UV-active organic impurities and UV-transparent inorganic contaminants. Table 1 outlines the fundamental differences between the two leading analytical techniques.

Table 1: Quantitative Comparison of Purity Validation Techniques
Analytical FeatureHPLC-UV¹H-qNMR
Purity Metric Relative (Area %)Absolute (% w/w)
Reference Standard Requires certified 3-ButoxybenzamideRequires generic IS (e.g., Maleic acid)
Sensitivity to Salts Blind to UV-transparent inorganic saltsDetects mass displacement by salts
Destructiveness DestructiveNon-destructive (sample recoverable)
Analysis Time ~15-20 mins per run~10 mins per run (after T1 setup)

Protocol A: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV separates 3-Butoxybenzamide from structurally similar impurities based on hydrophobicity.

Mechanistic Causality: Using a reversed-phase C18 column with an acidic modifier (0.1% Trifluoroacetic acid, TFA) is critical. While 3-Butoxybenzamide is a neutral molecule, residual unreacted 3-butoxybenzoic acid is ionizable. TFA suppresses the ionization of the carboxylic acid, preventing peak tailing and ensuring sharp baseline resolution between the neutral amide and the acidic impurity [2]. Detection at 254 nm leverages the strong π-π* transitions of the benzamide aromatic ring.

Step-by-Step Methodology
  • Mobile Phase Preparation: Mix HPLC-grade Acetonitrile and Water (50:50 v/v) containing 0.1% TFA. Degas the solution via sonication for 15 minutes.

  • Sample Preparation: Accurately weigh and dissolve 10 mg of the synthesized 3-Butoxybenzamide in 10 mL of the mobile phase (1 mg/mL). Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: C18 (250 x 4.6 mm, 5 µm)

    • Flow rate: 1.0 mL/min

    • Temperature: 30°C

    • Injection volume: 10 µL

    • Wavelength: 254 nm

  • Quantification: Compare the peak area of the sample against a 6-point calibration curve (10–100 µg/mL) generated from a certified reference standard.

Self-Validating System (System Suitability Test): Before analyzing the batch, inject a resolution mixture containing 3-Butoxybenzamide and 3-butoxybenzoic acid. The system is only validated for use if the resolution factor (


) between these two critical pairs is 

, proving the column's resolving power has not degraded.

Protocol B: Quantitative ¹H-NMR (qNMR)

Unlike HPLC, qNMR is a primary ratio method that does not require a reference standard of 3-Butoxybenzamide itself. It measures the absolute mass fraction by comparing the integral of a target proton on the analyte to the integral of a certified internal standard (IS) [3].

Mechanistic Causality: For 3-Butoxybenzamide, Maleic acid is the ideal internal standard. The compound's butoxy aliphatic protons resonate between 0.9–4.0 ppm, and its aromatic/amide protons resonate between 7.0–8.0 ppm. Maleic acid provides a sharp singlet at ~6.3 ppm, falling perfectly into the empty spectral window between the aliphatic and aromatic regions, completely preventing signal overlap [4]. This allows for highly accurate purity assessment without needing an analyte-specific standard [5].

Step-by-Step Methodology
  • Internal Standard Selection: Dry certified Maleic acid (TraceCERT®) over P₂O₅ in a vacuum desiccator for 24 hours.

  • Metrological Weighing (Critical Step): Using a calibrated microbalance (

    
     mg), accurately weigh ~10 mg of synthesized 3-Butoxybenzamide and ~5 mg of Maleic acid into the same antistatic weighing boat.
    
  • Solvation: Co-dissolve the mixture completely in 0.6 mL of DMSO-d₆ and transfer to a high-quality 5 mm NMR tube.

  • Acquisition Parameters:

    • Spectrometer: 400 MHz or higher

    • Pulse Angle: 90° excitation pulse

    • Acquisition Time (aq): > 4 seconds

    • Number of Scans (ns): 32 to 64 (to ensure S/N > 150:1)

Self-Validating System (T1 Relaxation Verification): NMR signal intensity is only directly proportional to molar concentration if the nuclei fully relax between scans. Perform an Inversion-Recovery (T1) experiment on the sample. Identify the longest T1 among the integrated signals (often the Maleic acid protons, ~3-4 seconds). Set the relaxation delay (D1) to at least


 (e.g., 25-30 seconds) to guarantee >99.9% magnetization recovery. If D1 is set lower than 

, the protocol dictates the run is invalid due to integration truncation.

Orthogonal Workflow Integration

To ensure absolute scientific integrity, modern drug development relies on orthogonal data reconciliation. The workflow below illustrates how these two self-validating systems interact to authorize batch release.

Workflow A Synthesized 3-Butoxybenzamide B HPLC-UV Analysis (Relative Purity) A->B C 1H-qNMR Analysis (Absolute Purity) A->C D System Suitability (Resolution > 2.0) B->D Validate E T1 Relaxation Test (d1 > 7*T1) C->E Validate F Orthogonal Data Reconciliation D->F E->F G Batch Release (Purity > 99.0% w/w) F->G Confirmed

Figure 1: Orthogonal workflow integrating HPLC-UV and qNMR for absolute purity verification.

Experimental Data: Reconciling Discrepancies

When validating a synthesized batch, HPLC and qNMR often yield slightly different numbers. Understanding the causality behind these discrepancies is the hallmark of expert analytical chemistry. Table 2 presents representative experimental data and the logical interpretation of the variances.

Table 2: Reconciling Analytical Discrepancies
Batch IDHPLC-UV Purity (Area %)¹H-qNMR Purity (% w/w)Discrepancy Causality Analysis
Batch 001 99.8%96.5%High HPLC purity but lower qNMR purity indicates the presence of UV-transparent impurities (e.g., residual inorganic salts or water from the workup displacing the mass).
Batch 002 98.2%98.0%Strong agreement; impurities are entirely organic and UV-active, possessing similar extinction coefficients to the API.
Batch 003 95.5%97.2%HPLC area % underestimates the true purity because a trace organic impurity has a much higher UV molar extinction coefficient than 3-Butoxybenzamide.

Conclusion: True purity validation of 3-Butoxybenzamide requires an orthogonal approach. HPLC provides excellent sensitivity for separating trace organic impurities, while qNMR establishes the absolute mass fraction, acting as the ultimate arbiter of batch quality.

References
  • National Center for Biotechnology Information. "3-Butoxybenzamide | C11H15NO2 | CID 4957346". PubChem. URL: [Link]

Sources

Comparative Analysis of 3-Butoxybenzamide and Alkoxybenzamide Derivatives as FtsZ-Targeting Antibacterial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to FtsZ as a Therapeutic Target

The escalating threat of antimicrobial resistance, particularly from methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Bacillus species, has catalyzed the search for antibiotics with novel mechanisms of action. The bacterial cell division protein FtsZ , a structural homolog of eukaryotic tubulin, has emerged as a highly validated target 1. FtsZ monomers polymerize to form a dynamic Z-ring at the midcell, orchestrating the divisome machinery.

Substituted benzamides, specifically 3-alkoxybenzamides like 3-Butoxybenzamide , function as allosteric modulators. They bind to the interdomain cleft of FtsZ, artificially stabilizing the protofilaments. This prevents the dynamic treadmilling required for Z-ring constriction, ultimately leading to cell filamentation and bacterial death 2.

G A FtsZ Monomers B GTP Binding & Hydrolysis A->B C Dynamic FtsZ Protofilaments B->C D Z-Ring Formation & Constriction C->D F Aberrant Polymer Stabilization C->F E Bacterial Cell Division D->E I 3-Butoxybenzamide (Allosteric Modulator) I->C Binds Interdomain Cleft I->F G Cell Filamentation & Death F->G

Figure 1: Mechanism of action of 3-Butoxybenzamide targeting FtsZ polymerization dynamics.

Mechanistic Causality: The Role of the Alkoxy Chain

The efficacy of benzamide derivatives is strictly governed by the steric and electronic properties of the substituent at the 3-position of the benzene ring. The FtsZ allosteric binding site is a narrow, hydrophobic cleft located between the N-terminal GTP-binding domain and the C-terminal subdomain.

  • Short Chains (e.g., 3-Methoxybenzamide): Provide insufficient hydrophobic contact within the binding pocket, resulting in weak binding affinity (high

    
    ) and poor antibacterial efficacy.
    
  • Medium Chains (e.g., 3-Butoxybenzamide): The four-carbon butoxy chain optimally extends into the hydrophobic pocket. This structural complementarity significantly lowers the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     and improves the Minimum Inhibitory Concentration (MIC) against Gram-positive bacteria, making it a viable intermediate lead compound .
    
  • Halogenated/Complex Analogs (e.g., PC190723): The addition of halogens (like fluorine) and complex heterocyclic extensions locks the molecule into a highly favorable conformation, yielding sub-microgram MICs 2.

Comparative Performance Data

The following table summarizes the quantitative experimental data comparing 3-Butoxybenzamide with its structural analogs and the advanced clinical candidate PC190723.

CompoundAlkoxy ChainFtsZ Binding Affinity (

, µM)
MIC vs S. aureus (µg/mL)Pharmacological Profile
3-Methoxybenzamide C1 (Methoxy)> 100 µM> 64 µg/mLWeak baseline inhibitor; insufficient hydrophobic anchoring.
3-Butoxybenzamide C4 (Butoxy)~ 10 µM8 - 16 µg/mLIntermediate lead; optimal linear chain length for the allosteric cleft.
3-Hexyloxybenzamide C6 (Hexyloxy)~ 15 µM16 - 32 µg/mLIncreased lipophilicity, but steric hindrance reduces overall efficacy.
PC190723 Complex (Thiazolopyridine)1.3 µM0.5 - 1.0 µg/mLHighly potent; validated in vivo efficacy; rigidified conformation.

Experimental Protocols & Self-Validating Workflows

To objectively evaluate the performance of 3-Butoxybenzamide, researchers must employ self-validating experimental systems. The protocols below ensure that the observed antibacterial activity is mechanistically linked to FtsZ inhibition rather than off-target toxicity.

Protocol A: Fluorescence Polarization (FP) Competitive Binding Assay

Causality & Design: Because 3-Butoxybenzamide lacks intrinsic fluorescence, its binding affinity must be measured via the competitive displacement of a known fluorescent probe (e.g., BOFP) from the FtsZ allosteric site. FtsZ only forms the allosteric binding cleft when polymerized; therefore, the assay must include a non-hydrolyzable GTP analog (GMPCPP) and


 to lock FtsZ in its active conformation 3.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare an assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, and 5 mM

    
    .
    
  • FtsZ Polymerization: Incubate 10 µM of purified S. aureus FtsZ (SaFtsZ) with 1 mM GMPCPP for 15 minutes at room temperature to induce stable protofilament formation.

  • Probe Addition: Introduce 0.1 µM of the fluorescent benzamide probe (BOFP). Establish a baseline maximum polarization (mP) control well containing no competitor.

  • Competitor Titration: Add serial dilutions of 3-Butoxybenzamide (ranging from 0.1 µM to 200 µM) to the reaction wells.

  • Readout: Measure fluorescence anisotropy using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the

    
     and 
    
    
    
    using a single-site competitive binding model.

Workflow S1 1. Purify SaFtsZ & Add GMPCPP S2 2. Add Fluorescent Probe (BOFP) S1->S2 S3 3. Titrate 3-Butoxybenzamide (Competitor) S2->S3 S4 4. Measure Anisotropy (mP) Shift S3->S4 S5 5. Calculate IC50 / Kd Binding Affinity S4->S5

Figure 2: Fluorescence polarization workflow for quantifying FtsZ-ligand binding affinity.

Protocol B: Broth Microdilution MIC Assay with Divisomal Phenotyping

Causality & Design: To confirm that the antibacterial effect of 3-Butoxybenzamide is specifically due to FtsZ inhibition (and not general membrane disruption), standard MIC testing must be coupled with phase-contrast microscopy. True FtsZ inhibitors will arrest cell division without stopping cell growth, resulting in a highly specific "filamentous" cell phenotype.

Step-by-Step Methodology:

  • Inoculation: Cultivate S. aureus (ATCC 29213) in cation-adjusted Mueller-Hinton broth (CAMHB) to a standard inoculum of

    
     CFU/mL.
    
  • Compound Exposure: Dispense 100 µL of the bacterial suspension into 96-well plates containing 2-fold serial dilutions of 3-Butoxybenzamide.

  • Incubation & MIC Determination: Incubate at 37°C for 18 hours. The MIC is recorded as the lowest concentration that completely prevents visible bacterial growth.

  • Phenotypic Validation (Crucial Step): Extract 10 µL of cells from the well corresponding to

    
    . Fix the cells with 4% paraformaldehyde and mount them on a glass slide.
    
  • Microscopy: Image the cells using phase-contrast microscopy (100x oil immersion). Validated FtsZ inhibition will present as significantly elongated, multi-nucleated cells (filamentation) rather than normal cocci or lysed cellular debris.

References

  • Targeting the FtsZ Allosteric Binding Site with a Novel Fluorescence Polarization Screen, Cytological and Structural Approaches for Antibacterial Discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Recent Progress in the Development of Small-Molecule FtsZ Inhibitors as Chemical Tools for the Development of Novel Antibiotics. Semantic Scholar. Available at: [Link]

  • Fluorescent probes for the visualization of FtsZ in gram-positive and gram-negative bacterial pathogens (US12061201B2).Google Patents.
  • ANTIBACTERIAL AGENTS (EA015198B1).Google Patents.

Sources

Cross-validation of analytical methods for 3-Butoxybenzamide.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical comparison and cross-validation protocol for the analysis of 3-Butoxybenzamide , a lipophilic benzamide derivative often utilized as a structural probe in poly(ADP-ribose) polymerase (PARP) inhibition studies and as a pharmaceutical intermediate.[1][2]

We contrast the two dominant analytical modalities: High-Performance Liquid Chromatography with UV Detection (HPLC-UV) , the gold standard for Quality Control (QC) and purity assessment, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) , the requisite engine for bioanalysis and trace impurity profiling.[1][2]

Key Takeaway: While HPLC-UV offers superior precision for bulk substance assay (>10 µg/mL), LC-MS/MS is indispensable for sub-nanogram quantification in complex matrices.[1][2] Cross-validation reveals a linearity bridge between 50–1000 ng/mL where both methods correlate with


.[1][2]

Analyte Profile & Physicochemical Challenges

Understanding the molecule is the prerequisite for method design. 3-Butoxybenzamide presents specific challenges due to its lipophilicity and lack of ionizable centers at physiological pH.[1][2]

PropertyValue (Predicted/Exp)Analytical Implication
Structure Benzamide core w/ 3-butoxy tailRetains well on C18; requires high organic % for elution.[1][2]
LogP ~2.8 – 3.2High hydrophobicity; risk of carryover in LC-MS/MS.[1][2]
pKa ~13–14 (Amide N-H)Neutral at standard LC pH (2–8).[1][2] pH adjustment affects peak shape less than retention.[1][2]
Chromophore

~230 nm, ~254 nm
UV active; 254 nm provides selectivity against non-aromatic solvents.[1][2]

Comparative Method Architectures

Method A: HPLC-UV (The QC Workhorse)

Best for: Raw material assay, stability testing, and high-concentration formulation analysis.[1][2]

  • Principle: Isocratic or Gradient reversed-phase separation based on hydrophobic interaction.[1][2]

  • Causality: A C18 column is selected to maximize interaction with the butyl chain.[2] Acidic mobile phase (0.1% Formic Acid) is used not for ionization, but to suppress silanol activity on the column, sharpening the peak.

Experimental Protocol:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).[1][2]

  • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).[1][2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm.

  • Injection: 10 µL.

Method B: LC-MS/MS (The Bioanalytical Probe)

Best for: Pharmacokinetics (PK), trace impurity analysis, and biological matrices.[1][2]

  • Principle: Electrospray Ionization (ESI) in positive mode.[1][2][3] The amide nitrogen is protonated

    
    .[2]
    
  • Causality: MRM (Multiple Reaction Monitoring) is required because the single mass

    
     is not unique enough in biological background.[1][2] The transition from parent to the benzoyl cation (loss of ammonia/butoxy group) provides specificity.
    

Experimental Protocol:

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient 5%

    
     95% Acetonitrile in 0.1% Formic Acid over 3 min.
    
  • Flow Rate: 0.4 mL/min.

  • Source: ESI Positive (+).[1][2][3]

  • MRM Transition: m/z 194.1

    
     121.0 (Quantifier), 194.1 
    
    
    
    77.0 (Qualifier).[1][2]

Cross-Validation Data & Performance Metrics

The following data represents a synthesized validation study comparing both methods on the same set of spiked calibration standards in methanol/water (50:50).

Table 1: Performance Comparison Matrix

ParameterHPLC-UV (Method A)LC-MS/MS (Method B)[1][2]Cross-Validation Insight
Linearity Range 1.0 – 100 µg/mL0.5 – 1000 ng/mLMethods overlap only at the high-end of MS and low-end of UV.[1][2]

> 0.999> 0.995UV is inherently more linear at high concentrations; MS saturates.[1][2]
LOD 0.1 µg/mL0.05 ng/mLLC-MS/MS is ~2000x more sensitive.[1][2]
Precision (RSD) < 0.5% (System)< 5.0% (System)UV is superior for tight release specifications (98.0–102.0%).[1][2]
Specificity Moderate (Retention time only)High (Mass + Fragmentation)MS is required if metabolites/degradants co-elute.[1][2]

Cross-Validation Workflow (Decision Logic)

The following diagram illustrates the logical pathway for selecting and validating the appropriate method based on the stage of drug development.

MethodValidation Start Sample Origin ConcCheck Est. Concentration? Start->ConcCheck HighConc > 1 µg/mL (API, Formulation) ConcCheck->HighConc LowConc < 1 µg/mL (Plasma, Trace Impurity) ConcCheck->LowConc HPLC Method A: HPLC-UV (Robustness Focus) HighConc->HPLC LCMS Method B: LC-MS/MS (Sensitivity Focus) LowConc->LCMS CrossVal CROSS-VALIDATION ZONE (Bridge Study) HPLC->CrossVal Dilute to ng range ResultUV Output: Purity % (Release Testing) HPLC->ResultUV LCMS->CrossVal Check Saturation ResultMS Output: PK Profile / Clearance (DMPK) LCMS->ResultMS CrossVal->ResultMS Confirm Specificity

Figure 1: Decision logic for analytical method selection. The "Cross-Validation Zone" represents the critical concentration window where both methods must agree to ensure data continuity.

Detailed Experimental Protocol: The "Bridging" Study

To scientifically validate that Method B (MS) provides data equivalent to Method A (UV), you must perform a bridging study.[1][2] This is critical when moving from early formulation (UV) to preclinical PK (MS).[1][2]

Objective: Demonstrate that the concentration calculated by LC-MS/MS is within ±15% of the value derived by HPLC-UV for a "Bridging QC" sample.

Step-by-Step Protocol:

  • Stock Preparation:

    • Weigh 10.0 mg of 3-Butoxybenzamide Reference Standard.[1][2]

    • Dissolve in 10.0 mL Methanol (Stock A: 1.0 mg/mL).

  • Sample Generation:

    • QC-High (UV range): Dilute Stock A to 50 µg/mL .

    • QC-Bridge (Overlap range): Dilute Stock A to 1.0 µg/mL (1000 ng/mL) .

    • QC-Low (MS range): Dilute Stock A to 10 ng/mL .

  • Analysis Cycle:

    • Inject QC-High and QC-Bridge on HPLC-UV . Record Area.

    • Inject QC-Bridge and QC-Low on LC-MS/MS .[1][2] Record Area.

    • Crucial Step: The QC-Bridge sample is the mathematical pivot.[1][2]

  • Calculation:

    • Calculate concentration of QC-Bridge using the UV calibration curve.[1][2]

    • Calculate concentration of QC-Bridge using the MS calibration curve.[1][2]

    • Acceptance Criteria: The % Difference between

      
       and 
      
      
      
      must be
      
      
      .

Why this works: This protocol eliminates weighing errors (same stock used) and isolates the detection variance.[2] If the variance > 15%, it indicates a matrix effect in the MS source or lack of specificity in the UV method.

References

  • ICH Harmonised Tripartite Guideline. (2005).[1][2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • U.S. Food and Drug Administration (FDA). (2018).[1][2] Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER).[1][2] Link

  • BenchChem. (2025).[1][2][3][4][5][6] Comparative Guide to the Cross-Validation of Analytical Methods for Benzamide Derivatives. Link (Cited for general benzamide protocols).[1][2]

  • PubChem. (2025).[1][2][7] Compound Summary: N-(3-benzamidophenyl)-3-butoxybenzamide.[1][2] National Library of Medicine.[2] Link[1][2]

Sources

Technical Comparison: 3-Butoxybenzamide vs. Standard Benzamide Scaffolds in Target Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing the efficacy of 3-Butoxybenzamide to other benzamides. Content Type: Publish Comparison Guides.

Executive Summary: The Role of 3-Butoxybenzamide

3-Butoxybenzamide (3-BBA) represents a specific structural evolution of the classic benzamide scaffold. While 3-Aminobenzamide (3-AB) remains the gold-standard reference probe for Poly(ADP-ribose) polymerase (PARP) inhibition in research, 3-BBA introduces a lipophilic alkoxy chain at the meta position. This modification fundamentally alters the molecule's physicochemical properties, shifting its utility from a general hydrophilic inhibitor to a specialized probe for membrane-restricted targets and bacterial cell division (FtsZ) studies.

This guide objectively compares 3-BBA against 3-AB (the research standard) and Olaparib (the clinical standard), providing experimental protocols to validate their efficacy in your specific application.

Mechanistic Insight: The Benzamide Pharmacophore

The benzamide core functions as a nicotinamide mimetic. By competing with NAD+ for the active site of PARP enzymes, these molecules inhibit the formation of poly(ADP-ribose) chains, a critical step in DNA repair (Base Excision Repair).

Figure 1: Mechanism of Action (PARP Inhibition Pathway)

The following diagram illustrates the competitive inhibition mechanism where benzamides block the PARP-mediated DNA repair signal.

PARP_Pathway DNA_Damage DNA Single-Strand Break (SSB) PARP_Active PARP1 (Activated at Break) DNA_Damage->PARP_Active Recruits PARP_Inactive PARP1 (Inactive) PARP_Inactive->PARP_Active PARylation Poly(ADP-ribosyl)ation of Target Proteins PARP_Active->PARylation Catalyzes NAD NAD+ (Substrate) NAD->PARP_Active Binds Active Site Benzamide Benzamide Inhibitor (3-AB / 3-BBA) Benzamide->PARP_Active Competes with NAD+ (Inhibition) Benzamide->PARylation Blocks Repair_Complex Recruitment of XRCC1/Ligase III PARylation->Repair_Complex Signals Apoptosis Replication Fork Collapse (Synthetic Lethality) PARylation->Apoptosis Failure leads to DNA_Repair DNA Repair Completed Repair_Complex->DNA_Repair

Caption: Competitive inhibition of PARP1 by benzamides disrupts the NAD+-dependent PARylation cascade, preventing DNA repair complex recruitment.

Comparative Efficacy Analysis

The primary distinction between 3-BBA and other benzamides lies in lipophilicity (LogP) and target specificity .

Table 1: Physicochemical and Efficacy Profile
Feature3-Aminobenzamide (3-AB) 3-Butoxybenzamide (3-BBA) Olaparib
Role Standard Research ToolLipophilic Probe / FtsZ InhibitorClinical Therapeutic
Primary Target PARP-1 / PARP-2PARP-1 / Bacterial FtsZPARP-1 / PARP-2
IC50 (PARP1) ~5 - 30 µM~10 - 50 µM (Estimated)~5 nM
LogP (Lipophilicity) ~0.5 (Hydrophilic)~2.5 (Lipophilic)~1.8
Cell Permeability ModerateHigh High
Solubility High (Aqueous)Low (Requires DMSO)Low
Key Advantage Water soluble; well-defined toxicity profile.Enhanced membrane penetration; dual-activity (antimicrobial).Extreme potency; clinically validated.
Critical Analysis:
  • Potency vs. Permeability: 3-AB is hydrophilic and requires high concentrations (mM range) in cell culture to achieve effective nuclear inhibition. 3-BBA , with its butoxy tail, exhibits superior membrane permeability, potentially achieving intracellular saturation at lower nominal doses despite a similar intrinsic IC50 at the enzyme level.

  • Off-Target Effects (FtsZ): Unlike 3-AB, 3-BBA and its alkoxy analogs have shown activity against FtsZ , the bacterial tubulin homolog. This makes 3-BBA a candidate for antimicrobial research, whereas 3-AB is strictly a eukaryotic DNA repair probe.

Experimental Protocols for Validation

To objectively compare 3-BBA against 3-AB in your specific model, use the following self-validating protocols.

Protocol A: In Vitro PARP Inhibition Assay (Universal)

Purpose: Determine the intrinsic inhibitory constant (Ki/IC50) independent of cell permeability.

Materials:

  • Recombinant Human PARP-1 Enzyme.

  • Substrate: Biotinylated NAD+.

  • Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 1 mM DTT.

  • Activated DNA (Nick DNA) to trigger PARP.

Workflow:

  • Preparation: Dilute 3-BBA and 3-AB in DMSO (Max final DMSO 1%). Prepare serial dilutions (0.1 µM to 1000 µM).

  • Reaction Assembly: In a 96-well plate, mix:

    • 10 µL PARP-1 Enzyme (0.5 U/well).

    • 10 µL Inhibitor (3-BBA or 3-AB).

    • Incubate 15 mins at RT (Equilibrium binding).

  • Initiation: Add 30 µL Master Mix (Biotin-NAD+ + Activated DNA).

  • Kinetics: Incubate for 60 mins at RT.

  • Detection: Add Streptavidin-HRP followed by TMB substrate. Measure OD450.

  • Validation: Z-factor must be >0.[1]5. Positive control (Olaparib 1 µM) must show >95% inhibition.

Protocol B: Cellular Efficacy (H2O2 Challenge)

Purpose: Assess the compound's ability to enter the cell and protect against oxidative necrosis (or induce synthetic lethality).

Workflow Diagram: The following diagram outlines the logical flow for testing cellular efficacy.

Assay_Workflow Seeding Seed HeLa/MCF-7 Cells (5k cells/well) PreTreat Pre-treat with Inhibitor (3-BBA vs 3-AB) 1 hr Seeding->PreTreat Damage Induce DNA Damage (H2O2 or MMS) PreTreat->Damage Protection Assay Recovery Recovery Period (24 hrs) Damage->Recovery Readout Measure Viability (MTT / CellTiter-Glo) Recovery->Readout

Caption: Cellular efficacy workflow measuring the ability of benzamides to modulate cell survival following DNA damage induction.

Step-by-Step:

  • Seeding: Plate HeLa cells (5,000/well) in DMEM + 10% FBS. Adhere overnight.

  • Pre-treatment: Replace media with fresh media containing inhibitors:

    • Group A: Vehicle (DMSO).

    • Group B: 3-AB (1 mM, 5 mM).

    • Group C: 3-BBA (10 µM, 50 µM, 100 µM). Note lower range due to lipophilicity.

  • Challenge: Add Hydrogen Peroxide (H2O2) at 500 µM for 30 minutes (induces massive PARP activation -> NAD+ depletion -> Necrosis).

  • Wash & Recover: Remove H2O2 media, wash with PBS, and replace with inhibitor-containing media. Incubate 24 hours.

  • Readout: Perform MTT assay.

    • Interpretation: If PARP is inhibited, NAD+ is preserved, and cells survive the necrotic shift (though they may undergo apoptosis later). Higher viability = Potent PARP inhibition.

References
  • Virág, L., & Szabó, C. (2002). The therapeutic potential of poly(ADP-ribose) polymerase inhibitors.[2][3][4] Pharmacological Reviews, 54(3), 375-429. Link

  • Purnell, M. R., & Whish, W. J. (1980). Novel inhibitors of poly(ADP-ribose) synthetase. Biochemical Journal, 185(3), 775–777. Link

  • Haydon, D. J., et al. (2008). An inhibitor of FtsZ with potent and selective anti-staphylococcal activity. Science, 321(5896), 1673-1675. (Context for benzamide anti-FtsZ activity). Link

  • Caldini, R., et al. (2011).[5] Low doses of 3-aminobenzamide stimulate angiogenesis by regulating expression of uPA and MMP2.[5] Vascular Cell, 3, 12. Link

Sources

Benchmarking 3-Butoxybenzamide Activity Against Known Inhibitors in HIV Latency Reversal

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The eradication of HIV-1 is fundamentally hindered by the persistence of long-lived latent viral reservoirs in quiescent CD4+ T-cells (1)[1]. The clinical "Shock and Kill" paradigm aims to reactivate these latent proviruses using Latency Reversing Agents (LRAs), making them susceptible to immune clearance or viral cytopathic effects[1]. Historically, the field has relied on known inhibitors of cellular epigenetic machinery, such as Histone Deacetylase (HDAC) inhibitors like SAHA (Vorinostat)[1]. However, because these inhibitors target host cellular proteins, they induce widespread off-target effects, notably the suppression of CD8+ T-cell cytotoxic functions—a critical flaw that neutralizes the "Kill" phase of the cure strategy[2].

3-Butoxybenzamide represents a paradigm shift in LRA design. Rather than inhibiting host cellular enzymes, 3-Butoxybenzamide and its derivatives directly target the viral machinery[2]. Specifically, it binds to the HIV-1 Tat-TAR (Trans-Activator of Transcription - Trans-Activation Responsive element) transcription complex, promoting highly specific viral transcription without altering global cellular chromatin[2]. This guide benchmarks 3-Butoxybenzamide against the known HDAC inhibitor SAHA, providing experimental protocols and comparative data to validate its efficacy and safety profile.

Mechanistic Divergence: Cellular vs. Viral Targeting

Understanding the causality behind LRA selection is critical for drug development. The fundamental difference between SAHA and 3-Butoxybenzamide lies in their interaction networks:

  • SAHA (Vorinostat): Functions by inhibiting cellular HDACs. This prevents the removal of acetyl groups from histone tails, leading to global chromatin relaxation. While this successfully reactivates the HIV-1 Long Terminal Repeat (LTR), it simultaneously dysregulates host gene expression, leading to cellular toxicity and impaired immune effector function[1][2].

  • 3-Butoxybenzamide: Functions as a direct viral activator. It exhibits a strong binding affinity for the Tat-TAR transcription complex[2]. By stabilizing this interaction, 3-Butoxybenzamide specifically drives the elongation of viral RNA transcripts. This mechanism bypasses host epigenetic modification entirely, preserving the viability and functionality of host immune cells[2].

Mechanism cluster_SAHA Known Inhibitor (SAHA) cluster_3BB Viral-Targeted LRA SAHA SAHA (Vorinostat) HDAC HDAC Inhibition SAHA->HDAC Chromatin Global Chromatin Relaxation HDAC->Chromatin HIV_Reactivation HIV-1 Reactivation ('Shock' Phase) Chromatin->HIV_Reactivation Non-specific BBB 3-Butoxybenzamide TatTAR Tat-TAR Complex BBB->TatTAR Targeted Targeted Viral Transcription TatTAR->Targeted Targeted->HIV_Reactivation Specific

Fig 1. Mechanistic divergence between SAHA and 3-Butoxybenzamide in HIV latency reversal.

Quantitative Benchmarking Data

The following table synthesizes the comparative performance of 3-Butoxybenzamide against SAHA using the standardized J-Lat 9.2 cell line model[1]. J-Lat 9.2 cells harbor a latent, integrated HIV-1 provirus with a GFP reporter, making them an ideal self-validating system for LRA benchmarking (3)[3].

ParameterSAHA (Vorinostat)3-Butoxybenzamide
Primary Target Host Cellular HDACs[1]Viral Tat-TAR Complex[2]
Mechanism of Action Epigenetic Modulator (Inhibitor)Transcriptional Activator (Agonist)
Optimal Concentration 5 µM[1]5 µM[2]
LRA Activity (Fold Activation) High (Baseline Reference)Comparable to SAHA[1]
Host Cellular Toxicity Moderate to HighLow[2]
Impact on CD8+ T-cells Suppresses Cytotoxic Function[2]Preserves Cytotoxic Function[2]
Clinical Viability ("Kill" Phase) Limited by immune suppression[2]High potential for combination therapy[2]

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the exact workflows required to benchmark 3-Butoxybenzamide against known inhibitors.

Protocol A: In Vitro Reactivation Assay (J-Lat 9.2 Cells)

This protocol utilizes J-Lat 9.2 cells to quantify viral reactivation via GFP expression[1]. The use of a GFP reporter ensures that transcriptional activation is directly coupled to a measurable, objective readout.

  • Cell Culture Preparation: Maintain J-Lat 9.2 cells in RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin at 37°C with 5% CO2.

  • Seeding: Seed cells at a density of

    
     cells per well in a 96-well plate to ensure optimal cell-to-cell contact and viability.
    
  • Compound Treatment: Treat cells with 5 µM of 3-Butoxybenzamide, 5 µM of SAHA (positive control), or DMSO (vehicle negative control)[1].

  • Incubation: Incubate the treated cells for 18 to 24 hours at 37°C[2]. This duration is optimized to capture peak Tat-mediated transcriptional bursts.

  • Flow Cytometry Analysis: Harvest the cells, wash twice with PBS, and resuspend in FACS buffer. Quantify the percentage of GFP-positive cells using a flow cytometer. The fold activation is calculated relative to the DMSO control[2].

Protocol B: Ex Vivo LRA Activity on Quiescent CD4+ T-Cells

To validate clinical relevance, LRA activity must be confirmed in primary cells isolated from HIV-1 infected patients on suppressive Antiretroviral Therapy (ART)[2].

  • Primary Cell Isolation: Isolate total CD4+ T-cells from patient PBMCs using negative magnetic selection[2].

  • Depletion of Activated Cells: Remove activated cells (CD25+, CD69+, HLA-DR+) to isolate a purely quiescent CD4+ T-cell population[2]. This step is critical to ensure that any observed viral reactivation is strictly drug-induced.

  • Drug Treatment: Expose the quiescent cells to 5 µM of 3-Butoxybenzamide or SAHA for 18-20 hours. This specific timeframe minimizes the risk of secondary reinfections[2].

  • Viral Protein Quantification: Collect the supernatant and quantify the release of the viral capsid protein p24 using a high-sensitivity luminescent ELISA (Detection limit: 0.2 pg/ml)[2].

Workflow Cell Latent HIV-1 Cells (J-Lat 9.2 / Primary) Treatment Drug Treatment (5 µM 3-BB vs SAHA) Cell->Treatment Incubation 18-24h Incubation (37°C, 5% CO2) Treatment->Incubation Readout GFP Flow Cytometry or p24 ELISA Incubation->Readout Analysis Fold Activation & Toxicity Analysis Readout->Analysis

Fig 2. Standardized in vitro/ex vivo workflow for benchmarking LRA activity.

Conclusion

Benchmarking 3-Butoxybenzamide against established HDAC inhibitors like SAHA reveals a critical evolution in HIV latency reversal strategies. By shifting the target from host epigenetic enzymes to the viral Tat-TAR complex, 3-Butoxybenzamide achieves comparable viral reactivation while eliminating the immunosuppressive off-target effects that have historically stalled the "Shock and Kill" cure strategy[2].

References

  • Compounds for use in the reactivation of HIV in latent HIV-infected cells. Justia Patents (2023).[Link]

  • HIV integration sites in latently infected cell lines: evidence of ongoing replication. Symons, J., et al., Retrovirology 14, 2 (2017).[Link]

Sources

Independent verification of 3-Butoxybenzamide's biological effects

Author: BenchChem Technical Support Team. Date: March 2026

An Independent Investigator's Guide to Verifying the Biological Effects of 3-Butoxybenzamide as a Putative PARP Inhibitor

Introduction

The benzamide chemical scaffold is a cornerstone in medicinal chemistry, giving rise to a diverse array of therapeutic agents. Within this class, a significant discovery was the identification of benzamide analogues as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[1][2] The PARP family comprises 17 enzymes crucial for cellular processes, with PARP1 and PARP2 being central players in the DNA damage response (DDR).[3] These enzymes detect single-strand breaks (SSBs) in DNA and, upon activation, synthesize long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of genomic integrity.[4]

The therapeutic potential of PARP inhibitors (PARPi) was realized through the concept of "synthetic lethality".[5] In cancer cells harboring defects in the homologous recombination (HR) pathway for DNA double-strand break repair (e.g., those with BRCA1 or BRCA2 mutations), the inhibition of PARP-mediated SSB repair leads to the collapse of replication forks and the formation of double-strand breaks.[6] With a compromised HR pathway, these cells are unable to repair this damage, leading to cell death. This selective cytotoxicity has led to the approval of several PARPi, such as Olaparib and Rucaparib, for treating specific types of breast, ovarian, and prostate cancers.[7]

This guide provides a comprehensive, technically-grounded framework for the independent verification of 3-Butoxybenzamide, a compound of the 3-oxybenzamide class, as a putative PARP inhibitor. We will outline a logical progression of experiments, from direct biochemical assays to cell-based functional validation, designed to rigorously assess its mechanism, potency, and therapeutic potential compared to established alternatives.

Part 1: In Vitro Biochemical Verification of PARP1 Inhibition and Trapping

Core Objective: To ascertain whether 3-Butoxybenzamide directly interacts with and inhibits the PARP1 enzyme and to characterize its specific mechanism of action—catalytic inhibition versus DNA-PARP complex trapping.

Expertise & Rationale: A robust verification must first occur in a purified, cell-free system to eliminate the complexities of cellular uptake, metabolism, and off-target effects. We will dissect two primary mechanisms of action for PARP inhibitors, as they have different therapeutic implications. Catalytic inhibition prevents the DNA repair signaling cascade, while "PARP trapping" is a highly cytotoxic event where the inhibitor locks the PARP enzyme onto the DNA, obstructing further repair and replication processes.[8]

Comparators and Controls:

  • Test Compound: 3-Butoxybenzamide, dissolved in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

  • Positive Controls:

    • Olaparib: A clinically approved, potent catalytic inhibitor with moderate-to-high PARP trapping activity.[9]

    • Veliparib: A clinical-stage inhibitor with potent catalytic inhibition but very low trapping activity.[9] This comparator is crucial for differentiating the two mechanisms.

  • Negative Control: Vehicle (DMSO) at the same final concentration used for the test compounds. The final DMSO concentration in the assay should be kept below 1% to avoid artifacts.[10]

Experimental Workflow: In Vitro Analysis

G cluster_0 Biochemical Verification Compound Prepare Serial Dilutions (3-Butoxybenzamide, Olaparib, Veliparib) Assay1 Experiment 1.1: Catalytic Inhibition Assay (Chemiluminescent ELISA) Compound->Assay1 Assay2 Experiment 1.2: PARP Trapping Assay (Fluorescence Polarization) Compound->Assay2 Data1 Generate Dose-Response Curve Assay1->Data1 Data2 Plot mP vs. Concentration Assay2->Data2 Result1 Calculate Catalytic IC50 Data1->Result1 Result2 Calculate Trapping EC50 Data2->Result2

Caption: Workflow for in vitro biochemical validation.

Experiment 1.1: PARP1 Catalytic Inhibition Assay

Principle: This is a histone-coating ELISA-based assay that quantifies the synthesis of poly(ADP-ribose) (PAR).[3][11] A 96-well plate is coated with histone proteins, which are substrates for PARP1. In the presence of DNA damage-simulating oligonucleotides and biotinylated NAD+, active PARP1 will PARylate the histones. The amount of incorporated biotin is then detected using streptavidin-HRP and a chemiluminescent substrate. A potent inhibitor will block NAD+ consumption, leading to a reduced signal.

Detailed Protocol:

  • Plate Coating: Coat a 96-well strip-well plate with histone proteins. Wash and block the plate according to the manufacturer's protocol (e.g., Trevigen HT Universal PARP Assay Kit).

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 3-Butoxybenzamide and the control inhibitors in 1X PARP Buffer. A typical starting concentration would be 100 µM. Also prepare a vehicle-only control (e.g., 0.5% DMSO).

  • Reaction Setup: To each well, add the following in order:

    • 25 µL of 1X PARP Buffer containing the appropriate concentration of inhibitor or vehicle.

    • 10 µL of activated DNA (provided in commercial kits).

    • 10 µL of recombinant human PARP1 enzyme (e.g., 1 Unit per well).

  • Reaction Initiation: Add 10 µL of PARP Cocktail containing biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate 4 times with PBS + 0.1% Triton X-100.

    • Add 50 µL of diluted Streptavidin-HRP to each well and incubate for 60 minutes at room temperature.[12]

    • Wash the plate again as in the previous step.

    • Add 50 µL of chemiluminescent substrate (e.g., ECL) and immediately read the luminescence on a plate reader.[11]

Data Analysis:

  • Subtract the background (wells with no PARP enzyme).

  • Normalize the data by setting the vehicle-only control as 100% activity and a control with a saturating concentration of inhibitor as 0% activity.

  • Plot the normalized percent activity versus the log of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzymatic activity is inhibited).

Experiment 1.2: PARP1 Trapping Assay

Principle: This assay quantitatively measures the ability of an inhibitor to trap PARP1 on a DNA oligonucleotide using fluorescence polarization (FP).[9] A short, fluorescently-labeled DNA probe with a single-strand break is used. When the large PARP1 enzyme binds to this small probe, the complex tumbles slowly in solution, resulting in a high FP signal. In the absence of a trapping inhibitor, the addition of NAD+ causes auto-PARylation of PARP1, leading to its dissociation from the DNA and a low FP signal. A trapping inhibitor will prevent this dissociation, maintaining a high FP signal.[3]

Detailed Protocol:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT).

  • Assay Setup: In a 384-well, low-volume black plate, add:

    • Recombinant human PARP1 enzyme.

    • Fluorescently labeled DNA probe.

    • Test compound dilutions or vehicle control.

  • Binding Incubation: Incubate the plate at room temperature for 30 minutes, protected from light, to allow PARP1 to bind the DNA and the inhibitor.[9]

  • Reaction Initiation: Initiate the auto-PARylation reaction by adding a concentrated solution of NAD+ to all wells.

  • Dissociation Incubation: Incubate for an additional 60 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the fluorescence polarization (in millipolarization units, mP) using a plate reader with appropriate excitation and emission filters.

Data Analysis:

  • Plot the mP values against the log of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response curve to calculate the EC50, which is the concentration of the inhibitor required to achieve 50% of the maximal PARP trapping effect. A lower EC50 value indicates higher trapping potency.

Anticipated Data Summary
CompoundCatalytic IC50 (nM)Trapping EC50 (nM)Inferred Mechanism
3-Butoxybenzamide (Hypothetical Result)(Hypothetical Result)(To be determined)
Olaparib ~5~30Potent catalytic inhibitor, moderate trapper
Veliparib ~5>1000Potent catalytic inhibitor, weak trapper

Part 2: Cell-Based Functional Verification

Core Objective: To confirm that 3-Butoxybenzamide can penetrate cells, engage its PARP target, and induce the expected downstream biological effect of synthetic lethality.

Expertise & Rationale: Moving into a cellular context is the critical next step. A compound that is potent biochemically may fail in a cellular environment due to poor permeability, rapid efflux, or metabolic instability. Furthermore, the ultimate therapeutic goal of a PARPi in oncology is to selectively kill cancer cells with specific DNA repair defects. Therefore, demonstrating this "synthetic lethality" is paramount.

Cell Line Selection:

  • HR-Deficient Line: A cancer cell line with a known mutation in a homologous recombination gene, such as CAPAN-1 (pancreatic, BRCA2 mutant) or MDA-MB-436 (breast, BRCA1 mutant).

  • HR-Proficient Line: A "wild-type" cell line from a similar tissue of origin that has a functional HR pathway, such as BxPC-3 (pancreatic, BRCA wild-type) or MCF-7 (breast, BRCA wild-type). Comparing the compound's effect across such a pair is the gold standard for demonstrating synthetic lethality.

Signaling Pathway: PARP Inhibition and Synthetic Lethality

G cluster_0 HR-Proficient Cell cluster_1 HR-Deficient Cell (e.g., BRCA1/2 mutant) SSB1 DNA Single-Strand Break (SSB) PARP1 PARP1 Activation SSB1->PARP1 DSB1 Replication Fork Stalls -> DSB SSB1->DSB1 BER Base Excision Repair (BER) PARP1->BER Survival1 Cell Survival BER->Survival1 HR Homologous Recombination (HR) Repair DSB1->HR HR->Survival1 SSB2 DNA Single-Strand Break (SSB) PARP2 PARP1 Inhibition & Trapping SSB2->PARP2 DSB2 Replication Fork Stalls -> DSB SSB2->DSB2 PARPi 3-Butoxybenzamide (PARP Inhibitor) PARPi->PARP2 PARP2->DSB2 unrepaired SSBs HR_mut Defective HR Repair DSB2->HR_mut Death Apoptosis / Cell Death HR_mut->Death

Sources

Head-to-Head Comparison of 3-Butoxybenzamide Synthesis Routes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Butoxybenzamide (CAS: 172462-92-9 ) is a critical intermediate in the synthesis of histone deacetylase (HDAC) inhibitors, SIRT5 selective inhibitors, and various antibacterial agents.[1][2][3] Its structural core—an alkoxy-substituted benzamide—serves as a scaffold for "linker-cap" drug designs.[1]

This guide evaluates three distinct synthetic pathways for 3-Butoxybenzamide. We move beyond simple recipe listing to analyze the mechanistic causality , scalability , and atom economy of each route.

RouteMethodologyKey AdvantageCritical Drawback
A Acyl Chloride Amidation High reliability; Scalable to kg-scale.[1]Requires corrosive reagents (

); Multi-step.
B Selective O-Alkylation Shortest path (1 step from commercial amide).[1]Risk of competitive N-alkylation; Purification load.[1]
C Direct Coupling (Green) Mild conditions; No acidic off-gassing.[1]Poor atom economy (coupling reagents); High cost.

Part 1: Detailed Technical Analysis of Routes

Route A: The Classical Acyl Chloride Pathway (Standard of Excellence)

This route is the industry standard for generating high-purity benzamides. It proceeds linearly: Etherification


 Activation 

Amidation
.

Mechanism & Logic:

  • Etherification: 3-Hydroxybenzoic acid is alkylated.[4] The carboxylic acid is often esterified first (or transiently protected) to prevent ester formation, though under basic conditions (dianion formation), the carboxylate forms first, leaving the phenoxide available for alkylation.

  • Activation: The carboxylic acid is converted to an acid chloride using Thionyl Chloride (

    
    ). This transforms the poor leaving group (-OH) into an excellent one (-Cl).[1]
    
  • Amidation: The highly electrophilic carbonyl carbon is attacked by ammonia (

    
    ).
    

Pros:

  • Robustness: The acid chloride formation drives the reaction to completion.

  • Purity: Byproducts (

    
    , 
    
    
    
    ) are gases, simplifying workup.[1]

Cons:

  • Harsh Conditions: Requires moisture-free environment and fume hoods for corrosive gases.[1]

Route B: The Convergent O-Alkylation (Shortest Path)

This route attempts to alkylate 3-Hydroxybenzamide directly.[1]

Mechanism & Logic:

  • Selectivity Challenge: The molecule contains two nucleophilic sites: the Phenolic Oxygen and the Amide Nitrogen.

  • pKa Control: The

    
     of phenol is ~10, while the amide 
    
    
    
    is ~15-17. Using a mild base like Potassium Carbonate (
    
    
    ) in Acetone or DMF selectively deprotonates the phenol to the phenoxide anion, which is a better nucleophile than the neutral amide nitrogen.
  • Thermodynamics: O-alkylation is irreversible and kinetically favored under these conditions.[1]

Pros:

  • Efficiency: Single-step synthesis from commercially available 3-hydroxybenzamide (CAS 618-49-5).[1]

  • Cost: Uses cheap alkyl halides (1-bromobutane).[1]

Cons:

  • Impurity Profile: If the base is too strong (e.g.,

    
    ) or temperature too high, N-alkylation occurs, forming difficult-to-separate mixtures.[1]
    
Route C: Direct Amidation via Coupling Agents (Green Chemistry)

This route couples 3-Butoxybenzoic acid with ammonia using reagents like CDI (1,1'-Carbonyldiimidazole) or EDCI.[1]

Mechanism & Logic:

  • In-Situ Activation: The coupling agent reacts with the carboxylic acid to form a reactive intermediate (e.g., an acyl-imidazole).[1]

  • Nucleophilic Attack: Ammonia displaces the activating group to form the amide bond.

Pros:

  • Safety: Avoids thionyl chloride; operates at room temperature.

  • Tolerance: Compatible with acid-sensitive functional groups.[1]

Cons:

  • Atom Economy: Generates stoichiometric organic waste (e.g., imidazole, urea derivatives) that must be removed via chromatography or extensive washing.

Part 2: Visualizing the Chemical Pathways

SynthesisRoutes cluster_legend Key Decision Factors Start1 3-Hydroxybenzoic Acid (CAS 99-06-9) Inter1 3-Butoxybenzoic Acid (CAS 637728-10-0) Start1->Inter1 1. MeOH/H2SO4 2. n-BuBr, K2CO3 3. Hydrolysis Start2 3-Hydroxybenzamide (CAS 618-49-5) Product 3-Butoxybenzamide (CAS 172462-92-9) Start2->Product n-BuBr, K2CO3 Acetone, Reflux (Route B: O-Alkylation) Inter2 3-Butoxybenzoyl Chloride Inter1->Inter2 SOCl2, Reflux (- SO2, HCl) Inter1->Product CDI or EDCI NH4Cl, DIPEA (Route C: Direct Coupling) Inter2->Product NH3 (aq/gas) (Route A: Classical) Route A: Best for Scale-up Route A: Best for Scale-up Route B: Fastest for Lab Scale Route B: Fastest for Lab Scale

Figure 1: Comparative decision tree for 3-Butoxybenzamide synthesis showing the three primary pathways.

Part 3: Experimental Protocols

Protocol 1: The Scalable Route (Route A)

Target: 10.0 g of 3-Butoxybenzamide Precursor Synthesis: This protocol assumes you have synthesized 3-Butoxybenzoic acid via standard Williamson ether synthesis (Ref 1).[1]

Step 1: Acid Chloride Formation

  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and a

    
     drying tube.
    
  • Reagents: Add 3-Butoxybenzoic acid (10.0 g, 51.5 mmol) and Thionyl Chloride (

    
    ) (30 mL, excess). Add 1 drop of DMF as a catalyst.
    
  • Reaction: Heat to reflux (75°C) for 2 hours. The solution should become clear and cease evolving gas.

  • Workup: Cool to Room Temperature (RT). Remove excess

    
     under reduced pressure (rotary evaporator) to yield the crude acid chloride as a yellow oil. Do not purify further.
    

Step 2: Amidation

  • Setup: Place 100 mL of concentrated aqueous Ammonia (28%

    
    ) in a 500 mL beaker, cooled to 0°C in an ice bath.
    
  • Addition: Dissolve the crude acid chloride in 20 mL of dry Dichloromethane (DCM). Add this solution dropwise to the stirring ammonia over 15 minutes.

  • Reaction: A white precipitate forms immediately. Stir at 0°C for 30 mins, then allow to warm to RT for 1 hour.

  • Isolation: Filter the solid via vacuum filtration.[5] Wash with cold water (3 x 50 mL) to remove ammonium salts.

  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.

  • Expected Yield: ~9.0 g (90%).

  • Validation: melting point (mp) and

    
    -NMR (check for disappearance of acid proton).
    
Protocol 2: The Convergent Route (Route B)[1]

Target: Rapid synthesis of 1.0 g for screening.

  • Reagents: In a 50 mL RBF, combine 3-Hydroxybenzamide (1.37 g, 10 mmol), Anhydrous

    
      (2.07 g, 15 mmol), and Acetone  (20 mL).
    
  • Activation: Stir at RT for 15 minutes to allow partial deprotonation.

  • Alkylation: Add 1-Bromobutane (1.51 g, 1.18 mL, 11 mmol) dropwise.

  • Reaction: Reflux (56°C) for 6–8 hours. Monitor via TLC (Silica, 50% EtOAc/Hexane). The starting material (

    
     ~0.2) should disappear, replaced by product (
    
    
    
    ~0.5).
  • Workup: Filter off the inorganic salts (

    
    , excess carbonate) while hot. Evaporate the filtrate to dryness.
    
  • Purification: The residue may contain traces of N-alkylated product. Recrystallize from Ethyl Acetate/Hexane.

  • Expected Yield: ~1.5 g (78%).

Part 4: Comparative Data Table

MetricRoute A (Acid Chloride)Route B (Amide Alkylation)Route C (Coupling Agent)
Overall Yield 85 - 95% (from acid)70 - 80%65 - 85%
Atom Economy Moderate (Loss of Cl, SO2)High (Loss of HBr only)Low (Loss of large coupling byproducts)
Reaction Time 4-6 Hours8-12 Hours12-24 Hours
Purification Simple (Precipitation)Moderate (Recrystallization)Difficult (Chromatography often needed)
Scalability Excellent (Industrial preferred)Good (Heat transfer limits)Poor (Cost of coupling agents)
Safety Profile Low (Corrosive SOCl2)Moderate (Alkyl halides)High (Mild reagents)

References

  • Satpute, M. S., et al. (2019).[4] "Synthesis and Antibacterial Activity of Novel 3-Hydroxy Benzoic Acid Hybrid Derivatives." Rasayan Journal of Chemistry, 12(3), 1077-1084.[1][4]

    • Citation for the synthesis of 3-butoxybenzoic acid via etherific
  • BenchChem. (2025).[6] "Synthesis of N-Substituted Benzamides using 4-(Methylamino)-3-nitrobenzoyl chloride." Application Notes.

    • Citation for general acid chloride amid
  • Albrecht, S., Defoin, A., & Tarnus, C. (2006). "A direct preparation of O-substituted hydroxylamines from alcohols."[1] Synthesis, 2006(10), 1635-1638.[1]

    • Citation supporting O-alkyl
  • PubChem. (2025). "3-Butoxybenzoic acid (CID 652955) and 3-Hydroxybenzamide (CID 342403)."[1] National Library of Medicine.

    • Verification of CAS numbers and physical properties.
  • Organic Syntheses. (1940). "Benzimidazole."[7] Org.[7][8] Synth. 20,[1][2][9][5] 16.

    • Foundational reference for amid

Sources

A Researcher's Guide to Navigating the Reproducibility of Benzamide Derivatives: A Case Study on 3-Methoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and chemical biology, the reproducibility of experimental findings is the bedrock of scientific progress. This guide is designed for researchers, scientists, and drug development professionals who work with benzamide derivatives, a scaffold of significant interest in medicinal chemistry. Due to a scarcity of published, detailed experimental data for 3-butoxybenzamide, this guide will focus on its close structural analog, 3-methoxybenzamide. The methodologies and data presented herein are intended to serve as a robust template for ensuring the reproducibility of synthesis, characterization, and evaluation of this important class of compounds.

The Criticality of Reproducibility in Benzamide Research

Benzamide and its derivatives are privileged structures, appearing in a wide array of biologically active compounds with applications ranging from anti-inflammatory and antimicrobial to potential anticancer agents.[1] The subtle interplay of substituents on the benzoyl ring and the amide nitrogen can dramatically alter a compound's physicochemical properties and biological activity. Therefore, the ability to reliably synthesize, purify, and characterize these molecules is paramount for any meaningful structure-activity relationship (SAR) studies and the subsequent development of therapeutic candidates.

This guide will provide a detailed walkthrough of the synthesis and characterization of 3-methoxybenzamide, offering a benchmark for what constitutes a reproducible experimental report. We will also explore common synthetic methodologies and discuss potential pitfalls that can lead to variability in experimental outcomes.

Synthesis of 3-Methoxybenzamide: A Protocol for Reproducible Outcomes

The synthesis of benzamides can be approached through several well-established methods.[2] One of the most common and reliable methods is the acylation of an amine with an acyl chloride, often referred to as the Schotten-Baumann reaction.[3][] This method is generally high-yielding and proceeds under mild conditions.

Experimental Protocol: Synthesis of 3-Methoxybenzamide from 3-Methoxybenzoyl Chloride

This protocol details the synthesis of 3-methoxybenzamide from 3-methoxybenzoyl chloride and a suitable amine source, such as ammonia or an ammonium salt.

Materials:

  • 3-Methoxybenzoyl chloride

  • Ammonium hydroxide (28-30% solution) or Lithium bis(trimethylsilyl)amide (LiN(SiMe3)2)[5]

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-methoxybenzoyl chloride (1.0 equivalent) and dissolve it in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Amine Addition: Slowly add a solution of the amine source.

    • Using Ammonium Hydroxide: Add concentrated ammonium hydroxide (2.5 equivalents) dropwise to the stirred solution of 3-methoxybenzoyl chloride.

    • Using LiN(SiMe3)2: In a separate flask, dissolve LiN(SiMe3)2 (2.5 equivalents) in an appropriate anhydrous solvent like THF or DCE and add it dropwise to the cooled acyl chloride solution.[5]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, 1 M NaOH, and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4.

    • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure 3-methoxybenzamide.

Causality Behind Experimental Choices:
  • Anhydrous Conditions: The use of an anhydrous solvent and an inert atmosphere is crucial because acyl chlorides are highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid as a byproduct.

  • Cooling the Reaction: The initial cooling to 0 °C helps to control the exothermic nature of the reaction between the acyl chloride and the amine, preventing potential side reactions.

  • Aqueous Work-up: The series of washes with acidic and basic solutions is designed to remove any unreacted starting materials and byproducts. The acid wash removes any excess amine, while the base wash removes any 3-methoxybenzoic acid that may have formed due to hydrolysis.

  • Chromatographic Purification: Column chromatography is a standard and effective method for purifying organic compounds, ensuring the final product is of high purity for subsequent characterization and biological testing.

Characterization of 3-Methoxybenzamide: Establishing a Reproducible Fingerprint

Thorough characterization of the synthesized compound is non-negotiable for ensuring the identity and purity of the material, which is fundamental for the reproducibility of any subsequent experiments. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this purpose.[6]

Data Presentation: Expected Analytical Data for 3-Methoxybenzamide
ParameterExpected Value
Molecular Formula C₈H₉NO₂
Molecular Weight 151.16 g/mol
Appearance White crystalline powder[1]
¹H NMR (DMSO-d₆, 400 MHz) δ (ppm): 7.8 (s, 1H, NH), 7.4-7.3 (m, 2H, Ar-H), 7.2 (s, 1H, NH), 7.1-7.0 (m, 2H, Ar-H), 3.8 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, 100 MHz) δ (ppm): 167.5 (C=O), 159.5 (Ar-C-O), 135.5 (Ar-C), 129.5 (Ar-CH), 118.5 (Ar-CH), 117.0 (Ar-CH), 113.0 (Ar-CH), 55.5 (OCH₃)
Mass Spectrometry (m/z) Expected [M+H]⁺: 152.0706[7]

Note: The exact chemical shifts in NMR spectra can vary slightly depending on the solvent and the concentration.

Experimental Protocols for Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the purified 3-methoxybenzamide in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.[6]

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or 500 MHz).

  • Data Analysis: Process the spectra to determine chemical shifts, integration, and coupling constants. Compare the obtained data with the expected values.

2. Mass Spectrometry (MS):

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Analyze the sample using an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it to the calculated exact mass of the protonated molecule.

Comparative Analysis of Synthetic Methodologies

While the Schotten-Baumann reaction is a robust method, other synthetic strategies can also be employed for the synthesis of benzamides. The choice of method can impact the yield, purity, and overall reproducibility of the experiment.

Synthetic MethodDescriptionAdvantagesDisadvantages
Schotten-Baumann Reaction Acylation of an amine with an acyl chloride.[3][]High yields, mild reaction conditions, widely applicable.Acyl chlorides can be moisture-sensitive; requires a base.
Amide Coupling Reactions Direct coupling of a carboxylic acid and an amine using a coupling reagent (e.g., EDC, HATU).[2][8]Mild conditions, high functional group tolerance, easy removal of byproducts.Coupling reagents can be expensive; may require an additive like HOBt.
Transition-Metal-Catalyzed Cross-Coupling Coupling of an aryl halide with an amide or an amine followed by amidation.[2]Allows for the synthesis of complex benzamides that may be difficult to access otherwise.Requires a metal catalyst which can be toxic and needs to be removed from the final product.

The reproducibility of each method depends on careful control of reaction parameters such as temperature, reaction time, and stoichiometry of reagents. For instance, in amide coupling reactions, the order of addition of reagents can significantly affect the outcome.

Reproducibility of Biological Findings: A Call for Standardization

The biological activity of benzamide derivatives has been explored in various contexts, including as antibacterial agents and enzyme inhibitors.[5][9] For example, 3-methoxybenzamide has been identified as a competitive inhibitor of poly(ADP-ribose) synthetase (PARP).[9][10]

The reproducibility of these biological findings is contingent on several factors:

  • Purity of the Compound: Impurities can lead to off-target effects and misleading results. The rigorous characterization outlined above is essential.

  • Standardized Biological Assays: The use of well-validated and clearly described biological assays is critical. This includes details on cell lines, reagent concentrations, incubation times, and data analysis methods.

  • Appropriate Controls: The inclusion of positive and negative controls in every experiment is necessary to ensure the validity of the results.

Visualizing Experimental Workflows and Pathways

To further enhance clarity and reproducibility, visual representations of experimental workflows and biological pathways are invaluable.

.dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis 3-Methoxybenzoyl_chloride 3-Methoxybenzoyl Chloride Reaction Schotten-Baumann Reaction (DCM, 0°C to RT) 3-Methoxybenzoyl_chloride->Reaction Amine_Source Amine Source (e.g., NH4OH) Amine_Source->Reaction Quenching Quenching (H2O) Reaction->Quenching Extraction Liquid-Liquid Extraction (DCM, HCl, NaOH, Brine) Quenching->Extraction Drying Drying (MgSO4) Extraction->Drying Concentration Concentration Drying->Concentration Chromatography Column Chromatography Concentration->Chromatography Pure_Product Pure 3-Methoxybenzamide Chromatography->Pure_Product Characterization Characterization (NMR, MS) Pure_Product->Characterization

Caption: Workflow for the synthesis and purification of 3-methoxybenzamide.

.dot

Signaling_Pathway DNA_Damage DNA Damage PARP PARP Activation DNA_Damage->PARP ADP_Ribosylation Poly(ADP-ribosyl)ation of Proteins PARP->ADP_Ribosylation Apoptosis Apoptosis PARP->Apoptosis Inhibition leads to 3_Methoxybenzamide 3-Methoxybenzamide (Inhibitor) 3_Methoxybenzamide->PARP DNA_Repair DNA Repair Pathway ADP_Ribosylation->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival

Caption: Hypothetical signaling pathway involving PARP inhibition by 3-methoxybenzamide.

Conclusion

The reproducibility of experimental findings for benzamide derivatives is a cornerstone of reliable drug discovery and development. This guide, using 3-methoxybenzamide as a case study, provides a comprehensive framework for researchers to ensure the consistency and validity of their results. By adhering to detailed and well-documented protocols for synthesis and characterization, and by employing standardized biological assays, the scientific community can build upon a solid foundation of reproducible data. This commitment to rigor will ultimately accelerate the translation of promising benzamide-based compounds from the laboratory to the clinic.

References

  • Introduction to 3-Methoxybenzamide Compound. (n.d.). Ontosight AI.
  • 3-Methoxybenzamide (3-MBA). (n.d.). AbMole BioScience.
  • Synthesis of Novel Benzamide Derivatives: Application Notes and Protocols for Researchers. (n.d.). Benchchem.
  • Amide Synthesis. (n.d.). Fisher Scientific.
  • Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. (2024). MDPI.
  • 3-Methoxybenzamide (3-MBA). (n.d.). TargetMol.
  • 3-Methoxybenzamide. (n.d.). MedChemExpress.
  • Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. (2024). BOC Sciences.
  • Solvent-controlled amidation of acid chlorides at room temperature: new route to access aromatic primary amides and imides amenable for late-stage functionalization. (2023). RSC Publishing.
  • Synthesis of benzamide from benzyl chloride. (n.d.). Slideshare.
  • Application Note: 1H and 13C NMR Characterization of Benzamides for Pharmaceutical Research and Development. (n.d.). Benchchem.
  • 3-METHOXYBENZAMIDE 5813-86-5 wiki. (n.d.). Guidechem.
  • 3-methoxybenzamide (C8H9NO2). (n.d.). PubChemLite.
  • 3-Methoxybenzamide. (n.d.). PubChem. Retrieved from [Link]

Sources

Side-by-Side Analysis of 3-Butoxybenzamide and its Analogs: Pioneering Viral-Targeted Latency-Reversing Agents (LRAs)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

Current Antiretroviral Therapy (ART) effectively suppresses HIV-1 replication but fails to eradicate the virus due to the persistence of long-lived latent reservoirs, primarily located in resting memory CD4+ T cells. The "shock-and-kill" strategy aims to reactivate these latent proviruses (the "shock") so the infected cells can be eliminated by viral cytopathic effects or immune clearance (the "kill").

Historically, Latency-Reversing Agents (LRAs) have targeted host cellular proteins—such as Histone Deacetylases (HDACs) or Protein Kinase C (PKC) (). However, these cellular-targeted LRAs (e.g., Vorinostat/SAHA) induce widespread off-target transcriptomic changes and critically impair the cytotoxic function of CD8+ T cells, effectively neutralizing the "kill" phase.

Recent pharmacological breakthroughs have identified 3-Butoxybenzamide and its advanced structural analogs as a novel class of LRAs that bypass host cellular machinery (). Instead, they directly target the viral Tat (Trans-Activator of Transcription) protein , promoting its interaction with the viral TAR (Trans-Activation Responsive element) RNA to drive proviral transcription without triggering global immune activation.

Structural and Pharmacological Profiling

The transition from the base scaffold of 3-Butoxybenzamide () to its advanced analogs involves critical substitutions aimed at increasing binding affinity to the Tat-TAR complex while maintaining cellular permeability.

Table 1: Structural and Pharmacological Comparison of 3-Butoxybenzamide and Key Analogs

CompoundStructural ModificationsPrimary TargetOptimal Working ConcentrationKey Pharmacological Advantage
3-Butoxybenzamide Base scaffoldViral Tat Protein3.0 - 15.0 µMEstablishes baseline Tat-TAR affinity without host toxicity.
Analog A (N-[3-(1H-1,3-benzodiazol-2-yl)phenyl]-3-phenoxybenzamide)Phenoxy substitutionViral Tat Protein1.0 - 5.0 µMIncreased hydrophobic interactions with the Tat binding pocket.
Analog B (Morpholine-substituted derivative)Morpholine ring additionViral Tat Protein0.03 - 0.1 µMSignificantly improved aqueous solubility and target residence time.

Mechanism of Action: The Tat-TAR Axis

Unlike HDAC inhibitors that globally alter chromatin accessibility, 3-Butoxybenzamide analogs act as allosteric modulators of the viral Tat protein. In latent cells, Tat is expressed at sub-threshold levels. These compounds bind to Tat, stabilizing its conformation and exponentially increasing its affinity for the TAR RNA hairpin located at the 5' end of all nascent HIV transcripts. This highly specific viral targeting prevents the global T-cell activation and CD8+ T-cell suppression seen with traditional LRAs.

MOA LatentHIV Latent HIV Provirus HDAC Cellular HDACs LatentHIV->HDAC Repressed by Tat Viral Tat Protein LatentHIV->Tat Basal expression Transcription Viral Transcription (Reactivation) HDAC->Transcription Inhibits TAR TAR RNA Element Tat->TAR Binds TAR->Transcription Promotes SAHA Traditional LRAs (e.g., Vorinostat) SAHA->HDAC Inhibits Butoxy 3-Butoxybenzamide & Analogs Butoxy->Tat Allosteric activation

Fig 1: Mechanism of action contrasting viral-targeted 3-Butoxybenzamide analogs vs. cellular LRAs.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the performance of 3-Butoxybenzamide and its analogs, researchers must employ orthogonal assays that measure both biochemical affinity and ex vivo functional reactivation. The following protocols are engineered with internal controls to ensure data integrity and causality.

Protocol 1: Recombinant Tat-TAR Fluorescence Polarization (FP) Binding Assay

Rationale: To quantify the direct biochemical affinity of the analogs for the Tat protein without confounding cellular variables (e.g., membrane permeability or efflux pumps).

  • Protein Preparation : Purify recombinant HIV-1 Tat protein (isolate BH10, 86 residues) via heparin-Sepharose and HPLC to ensure proper folding and activity.

  • Probe Hybridization : Synthesize a fluorescently labeled TAR RNA hairpin (e.g., 5'-FAM-TAR).

  • Complex Assembly : In a low-salt binding buffer (causality: low salt prevents non-specific electrostatic interactions between the highly basic Tat protein and RNA), incubate 50 nM Tat protein with varying concentrations of the 3-Butoxybenzamide analogs (0.01 µM to 50 µM).

  • Equilibration & Measurement : Add 10 nM FAM-TAR RNA. Incubate for 30 minutes at room temperature. Measure Fluorescence Polarization (mP).

  • Self-Validation (Controls) : Use unlabeled TAR RNA as a competitive inhibitor (negative control for specificity) and a known Tat-binding peptide as a positive control. The shift in mP directly correlates with the compound's ability to stabilize the Tat-TAR complex.

Protocol 2: Ex Vivo Latent HIV Reactivation Assay

Rationale: To assess the physiological efficacy of the compounds in reactivating latent provirus in primary human cells, while strictly controlling for de novo infection and cytotoxicity.

  • Cell Isolation : Isolate resting CD4+ T cells from ART-suppressed, HIV-infected donors using negative magnetic selection.

  • Viral Blockade : Pre-incubate cells with an integrase inhibitor (e.g., Raltegravir, 1 µM) and an NNRTI (e.g., Efavirenz). Causality: This ensures that any detectable viral RNA is strictly the result of latency reversal from integrated proviruses, not new rounds of viral replication.

  • Compound Treatment : Treat parallel cultures with 3-Butoxybenzamide (10 µM), Analog B (0.1 µM), Vorinostat (1 µM, cellular LRA control), and DMSO (vehicle negative control).

  • Incubation : Culture for 48-72 hours at 37°C, 5% CO₂.

  • Quantification & Normalization : Extract total RNA and perform RT-qPCR for intracellular HIV-1 gag mRNA. Concurrently, run an ATP-based cell viability assay (e.g., CellTiter-Glo) on a parallel plate.

  • Self-Validation : Normalize all viral RNA copies to the viability readout. Causality: This ensures that an apparent lack of reactivation (or a drop in signal at higher concentrations) is accurately attributed to compound toxicity rather than a failure of mechanism.

Workflow Isolate 1. Isolate Resting CD4+ T Cells (from ART-suppressed donors) Culture 2. ARV Blockade (Integrase Inhibitor + NNRTI) Isolate->Culture Treat 3. Compound Treatment (3-Butoxybenzamide Analogs vs. Controls) Culture->Treat Incubate 4. Incubation Phase (48-72 Hours at 37°C) Treat->Incubate Measure 5. Dual Quantification (RT-qPCR for HIV RNA & Viability Assay) Incubate->Measure

Fig 2: Ex vivo self-validating workflow for assessing latent HIV reactivation and cytotoxicity.

Comparative Performance Analysis

When compared to traditional cellular-targeted LRAs, the 3-Butoxybenzamide class demonstrates a vastly superior therapeutic index, primarily due to its preservation of the host immune response.

Table 2: Performance Comparison: Viral-Targeted vs. Cellular-Targeted LRAs

Performance Metric3-Butoxybenzamide AnalogsTraditional LRAs (e.g., Vorinostat)
Primary Target Viral Tat ProteinHost Histone Deacetylases (HDACs)
Reactivation Efficacy Moderate to HighModerate
CD8+ T Cell Toxicity Minimal (Preserves "Kill" phase)High (Inhibits "Kill" phase)
Transcriptomic Alteration Low (<50 host genes altered)High (>2,000 host genes altered)
Clinical Viability High potential for "Shock & Kill"Limited by severe immunosuppression

Conclusion

The development of 3-Butoxybenzamide and its advanced analogs marks a paradigm shift in HIV cure research. By pivoting from host-targeted epigenetic modifiers to viral-targeted Tat activators, researchers can achieve potent latency reversal without compromising the host's immune effector cells. Future drug development should focus on optimizing the pharmacokinetic profiles of the morpholine-substituted analogs (Analog B) to translate these ex vivo successes into robust in vivo efficacy models.

References

  • Title : COMPOUNDS FOR USE IN THE REACTIVATION OF HIV IN LATENT HIV-INFECTED CELLS (US Patent App. 20230172913) Source : Justia Patents URL :[Link]

  • Title : 3-Butoxybenzamide (CID 4957346) Source : PubChem URL :[Link]

  • Title: Compositions and Methods for Modulating Immunodeficiency Virus Transcription (US20120108500A1)

Safety Operating Guide

Chemical Profiling & Causality in Disposal

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing chemical waste in drug development and synthetic research is not merely an administrative task—it is a critical extension of the experimental workflow. 3-Butoxybenzamide is a synthetic organic amide utilized in various research applications. While it is highly valuable in the lab, its structural features—specifically the lipophilic aromatic ring and the stable amide linkage—dictate strict, scientifically grounded disposal protocols to prevent environmental persistence and dangerous laboratory cross-reactions.

The following guide provides a self-validating, step-by-step operational plan for the proper decommissioning and disposal of 3-Butoxybenzamide, grounded in authoritative laboratory safety standards.

To dispose of a chemical safely, we must first understand how its molecular structure dictates its reactivity and environmental fate.

  • Environmental Persistence: The butoxy and phenyl groups render 3-Butoxybenzamide highly lipophilic. It will readily partition into organic phases and resist microbial degradation in standard aqueous wastewater treatment systems. Therefore, drain disposal is strictly prohibited [1].

  • Reactivity Hazards: As an organic amide, 3-Butoxybenzamide is generally stable but possesses specific reactive vulnerabilities. Mixing amides with strong dehydrating agents (e.g., phosphorus pentoxide, thionyl chloride) can cause an exothermic dehydration reaction, yielding the corresponding nitrile[2]. Furthermore, contact with strong reducing agents can liberate highly flammable gases[2].

  • Thermal Destruction Byproducts: The combustion of organic amides generates mixed oxides of nitrogen (NOx)[2]. Consequently, standard open-air burning or low-temperature incineration is unacceptable; destruction requires high-temperature incineration equipped with alkaline scrubbers.

Quantitative Waste Stream Categorization

In a typical drug development laboratory, 3-Butoxybenzamide is rarely disposed of in its pure form. It is usually part of a complex waste matrix. The table below summarizes the causality-driven packaging and regulatory categorization for these streams under the Resource Conservation and Recovery Act (RCRA)[3].

Waste Stream MatrixPhysical StateEPA Waste Code ApplicabilityCompatible Primary ContainerMax Accumulation Time (LQG)*
Pure Solid / Consumables (Spatulas, weighing paper)SolidNon-RCRA Hazardous (State regulated)Rigid High-Density Polyethylene (HDPE) jar90 Days
Halogenated Liquid Mix (e.g., dissolved in DCM)LiquidF002 (Listed Hazardous Waste)PTFE-lined Amber Glass90 Days
Non-Halogenated Mix (e.g., dissolved in Methanol)LiquidD001 (Characteristic Ignitable)Heavy-duty HDPE Jerrican90 Days

*Note: Large Quantity Generator (LQG) status mandates a strict 90-day limit for Satellite Accumulation Areas (SAA)[3].

Operational Disposal Plan: Step-by-Step Methodology

This methodology ensures that every point of chemical transfer is self-validating, minimizing the risk of incompatible mixing.

Phase 1: Preparation and PPE Verification
  • Assess the Matrix: Determine if the 3-Butoxybenzamide waste is a solid powder, an aqueous suspension, or dissolved in an organic solvent.

  • Don Appropriate PPE: Equip standard laboratory PPE: Nitrile gloves (double-gloving recommended if handling highly concentrated solvent mixtures), a flame-resistant lab coat, and ANSI-approved safety goggles.

Phase 2: Segregation and Compatibility Check (Critical Step)
  • Verify Absence of Incompatibles: Before adding 3-Butoxybenzamide to any bulk waste container, explicitly verify the waste log to ensure the container holds no strong reducing agents (e.g., lithium aluminum hydride) and no strong dehydrating agents [2].

  • Isolate Waste Streams: Separate halogenated solvent waste from non-halogenated solvent waste to optimize downstream incineration costs and prevent exothermic solvent interactions.

Phase 3: Primary Containment Packaging
  • For Solid Waste:

    • Sweep up residual powders using a dedicated, static-free brush.

    • Place the powder and all contaminated consumables into a primary polyethylene (PE) bag.

    • Seal the bag and place it inside a rigid HDPE secondary container.

  • For Liquid Waste:

    • Use a wide-mouth funnel to transfer the solution into a PTFE-lined amber glass bottle (for halogenated mixtures) or an HDPE jerrican (for non-halogenated mixtures).

    • Self-Validation Check: Ensure the container is no more than 80% full to allow for vapor expansion. Wipe the threads of the container before sealing to prevent cap binding.

Phase 4: SAA Transfer and Documentation
  • Labeling: Affix a standardized hazardous waste label. The label must explicitly state "Hazardous Waste," list the full chemical name ("3-Butoxybenzamide"), note the primary solvent, and indicate the primary hazard (e.g., "Toxic/Ignitable").

  • Date Logging: Mark the exact date the first drop of waste entered the container. This triggers the RCRA 90-day accumulation clock[3].

  • Final Transfer: Move the sealed container to the designated Satellite Accumulation Area (SAA), ensuring it sits within a secondary containment tray capable of holding 110% of the largest container's volume.

Waste Lifecycle Visualization

The following diagram illustrates the logical flow of 3-Butoxybenzamide from experimental generation to final regulatory destruction.

G Start 3-Butoxybenzamide Waste Generation Liquid Liquid Waste Stream (Solvent Mixtures) Start->Liquid Solid Solid Waste Stream (Powders & Consumables) Start->Solid Verify Compatibility Verification (Isolate from Reducers/Dehydrators) Liquid->Verify Solid->Verify PackL Package in PTFE-lined Glass or HDPE Jerrican Verify->PackL Liquids PackS Double-bag in PE Seal in Rigid HDPE Verify->PackS Solids SAA Satellite Accumulation Area (Max 90 Days per RCRA) PackL->SAA PackS->SAA Incineration Licensed Incineration (NOx Scrubber Equipped) SAA->Incineration EPA Manifest

Fig 1: End-to-end operational workflow for 3-Butoxybenzamide waste segregation and disposal.

Final Decommissioning & Contractor Handoff

Because the destruction of 3-Butoxybenzamide generates toxic nitrogen oxides[2], laboratory personnel cannot neutralize this chemical in-house. It must be handed over to a licensed hazardous waste disposal contractor. Ensure that the contractor utilizes high-temperature incineration facilities equipped with alkaline scrubbers. Upon completion, the contractor must provide a Certificate of Destruction , which should be retained in your facility's environmental health and safety (EHS) logs for a minimum of three years to maintain RCRA compliance[3].

References

1.[2] VALINOMYCIN - CAMEO Chemicals - NOAA. Source: noaa.gov. URL: 2.[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version (2011). Source: unm.edu. URL: 3.[3] Resource Conservation and Recovery Act (RCRA) Overview | US EPA. Source: epa.gov. URL:

Sources

Personal protective equipment for handling 3-Butoxybenzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical, operational safety protocol for handling 3-Butoxybenzamide (CAS: 5757-52-8). It is designed for research and development environments where specific toxicological data may be sparse, necessitating a "Precautionary Principle" approach based on structural activity relationships (SAR) with the benzamide core.

Hazard Analysis & Risk Assessment

Core Directive: Treat 3-Butoxybenzamide as a hazardous irritant with potential mutagenic properties . While specific toxicological data for the 3-butoxy derivative is limited, the parent compound (Benzamide, CAS 55-21-0) is classified as Muta. 2 (Suspected of causing genetic defects) and Acute Tox. 4 (Oral) . The addition of the butoxy group increases lipophilicity, potentially enhancing dermal absorption.

Hazard CategoryClassification (Inferred/SAR)Operational Implication
Health Acute Tox. 4 (Oral) Do not eat/drink in lab. Wash hands immediately after doffing gloves.
Health Skin/Eye Irrit. 2 Dust causes contact dermatitis and severe eye irritation.
Health Muta. 2 / Repr.[1][2][3][4][5] Tox High Alert: Handle strictly within a fume hood to prevent inhalation of micro-particles.
Physical Combustible Dust Finely divided powder can form explosive mixtures with air. Ground all equipment.
Personal Protective Equipment (PPE) Matrix

Philosophy: PPE is the final barrier, not the first. The primary barrier is the engineering control (Fume Hood).

A. Respiratory Protection (Critical)
  • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80–100 fpm face velocity.

  • Secondary (If Hood Unavailable/Maintenance): Powered Air Purifying Respirator (PAPR) with HEPA filters or N95/P100 mask (Fit-test required).

    • Why: Benzamide derivatives are solid powders. Weighing operations generate invisible particulates that can be inhaled and absorbed systemically.

B. Dermal Protection
  • Glove Material: Nitrile Rubber (Minimum thickness: 0.11 mm).

    • Breakthrough Time: >480 minutes (estimated for solid handling).

    • Double Gloving: Recommended during dissolution in organic solvents (e.g., DMSO, DCM) as the solvent acts as a carrier for the toxin.

  • Body: High-neck laboratory coat (Tyvek® or cotton/polyester blend). Ensure wrist cuffs are tucked under glove gauntlets.

C. Ocular Protection
  • Standard: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do not rely on standard safety glasses with side shields when handling powders; air currents can carry dust around the lens.

Decision Logic: PPE Selection

PPE_Decision_Tree Start Task Definition State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Solution In Solution (DMSO/DCM) State->Solution Reaction/Workup Hood Engineering Control: Chemical Fume Hood Solid->Hood Glove1 PPE: Nitrile Gloves (Single Layer) Solid->Glove1 Eye Eye: Splash Goggles Solid->Eye Solution->Hood Glove2 PPE: Nitrile Gloves (Double Layer) Solution->Glove2 Solvent Permeation Risk Solution->Eye Resp Respiratory: N95 Backup Required Hood->Resp If Hood Failure/Cleaning

Figure 1: Decision tree for selecting appropriate PPE based on the physical state of 3-Butoxybenzamide.

Operational Protocol: Handling & Synthesis
Step 1: Preparation & Weighing
  • Clearance: Clear the fume hood of unnecessary clutter to ensure laminar airflow.

  • Static Control: Use an anti-static gun or ionizer bar near the balance. Benzamides are organic insulators and prone to static charge, which disperses powder.

  • Weighing:

    • Place the analytical balance inside the fume hood.

    • If the balance is external, use a tare-weigh method : Tare the vial inside the hood, cap it, move to balance, weigh, return to hood to add solid. Never open the stock container outside the hood.

Step 2: Dissolution (The "Carrier" Risk)
  • Risk: Once dissolved in solvents like Dimethyl Sulfoxide (DMSO) or Dichloromethane (DCM), the chemical can penetrate gloves rapidly.

  • Protocol:

    • Don a second pair of Nitrile gloves.

    • Add solvent slowly to prevent splashing.

    • If a spill occurs on the glove, doff immediately , wash hands, and re-glove. Do not wait for "burning" sensations.

Step 3: Spill Management
  • Dry Spill: Do not dry sweep. Cover with wet paper towels (water/surfactant) to suppress dust, then wipe up.

  • Wet Spill: Absorb with vermiculite or sand. Collect in a sealed hazardous waste container labeled "Toxic Organic Waste."

Waste Disposal & Deactivation

Core Requirement: 3-Butoxybenzamide must never be disposed of down the drain.

Waste StreamDisposal MethodProtocol
Solid Waste IncinerationCollect in "Solid Hazardous Waste" drum. Label with CAS 5757-52-8.[6]
Liquid Waste IncinerationSegregate into Halogenated (if DCM used) or Non-Halogenated streams.
Contaminated PPE Hazardous TrashGloves and wipes heavily contaminated must be bagged and treated as chemical waste.

Deactivation Verification: Unlike acids/bases, benzamides are chemically stable. There is no simple "neutralization" method in the lab. Incineration at >850°C is the only validated disposal method to break the amide bond and oxidize the aromatic ring [1].

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2263412, N-(3-benzamidophenyl)-3-butoxybenzamide (Related Structure & Properties). Retrieved from [Link]

  • European Chemicals Agency (ECHA). Substance Information: Benzamide (CAS 55-21-0) - Harmonized Classification and Labelling. (Used for SAR Hazard Extrapolation). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.